molecular formula C9H6FNO B1342521 2-(4-Fluorophenyl)oxazole CAS No. 885268-39-3

2-(4-Fluorophenyl)oxazole

Cat. No.: B1342521
CAS No.: 885268-39-3
M. Wt: 163.15 g/mol
InChI Key: VIWONCNRYPUJLL-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)oxazole is a useful research compound. Its molecular formula is C9H6FNO and its molecular weight is 163.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-fluorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIWONCNRYPUJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CO2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610286
Record name 2-(4-Fluorophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885268-39-3
Record name 2-(4-Fluorophenyl)-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2-(4-Fluorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties and structural features of 2-(4-Fluorophenyl)oxazole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages predictive models and comparative analysis with structurally related molecules to offer valuable insights for research and development applications.

Core Chemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that while some fundamental properties are confirmed, others are based on computational predictions and should be verified experimentally.

PropertyValueSource
Molecular Formula C₉H₆FNO
Molecular Weight 163.15 g/mol
Physical Form SolidSigma-Aldrich
Melting Point Not available
Boiling Point (Predicted) 242.0 ± 42.0 °C--INVALID-LINK--
Density (Predicted) 1.209 ± 0.06 g/cm³--INVALID-LINK--
pKa (Predicted) 0.57 ± 0.10--INVALID-LINK--
Solubility Not available
CAS Number 885268-39-3

Chemical Structure and Conformation

The structure of this compound consists of a central oxazole ring substituted at the 2-position with a 4-fluorophenyl group.

Key Structural Identifiers:

  • SMILES: C1=CC(=CC=C1C2=NC=CO2)F

  • InChI: InChI=1S/C9H6FNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H

While a crystal structure for this compound is not publicly available, analysis of related compounds such as 2-(4-fluorophenyl)-1,3,4-oxadiazole and 4-[4-(4-Fluorophenyl)-1,2-oxazol-5-yl]pyridine provides insights into its likely conformation. The molecule is expected to be largely planar, although some torsion between the phenyl and oxazole rings may occur. The fluorine atom, being electron-withdrawing, influences the electronic properties of the phenyl ring.

Spectroscopic Data Analysis (Inferred)

  • ¹H NMR: Aromatic protons of the fluorophenyl group would likely appear as multiplets in the range of 7.0-8.2 ppm. The protons on the oxazole ring would also resonate in the aromatic region, typically between 7.0 and 8.5 ppm.

  • ¹³C NMR: Aromatic carbons would be observed in the range of 110-165 ppm. The carbon atom attached to the fluorine will show a characteristic coupling. The carbons of the oxazole ring typically appear in the region of 120-160 ppm.

  • FT-IR: Characteristic peaks would include C-H stretching of the aromatic rings (~3100-3000 cm⁻¹), C=C and C=N stretching vibrations within the aromatic and oxazole rings (1600-1400 cm⁻¹), and a strong C-F stretching band (around 1250-1000 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z 163.15. Fragmentation would likely involve the loss of CO, HCN, and cleavage of the bond between the two rings.

Experimental Protocols: Synthesis of Substituted Oxazoles

While a specific, detailed protocol for the synthesis of this compound is not documented in the searched literature, general and robust methods for the synthesis of 2,4-disubstituted and 2,4,5-trisubstituted oxazoles are well-established. These can be adapted for the target molecule.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring. This is a versatile method for preparing various substituted oxazoles.

Conceptual Workflow:

Robinson_Gabriel start 2-Acylamino-ketone intermediate Cyclization Intermediate start->intermediate Intramolecular Cyclization reagent Dehydrating Agent (e.g., H₂SO₄, POCl₃) reagent->intermediate dehydration Dehydration intermediate->dehydration end 2-Substituted Oxazole dehydration->end

Figure 1: Conceptual workflow of the Robinson-Gabriel oxazole synthesis.

General Protocol Outline:

  • The starting 2-acylamino-ketone is dissolved in an appropriate solvent.

  • A dehydrating agent (e.g., concentrated sulfuric acid, phosphorus oxychloride) is added.

  • The reaction mixture is heated to facilitate cyclization and dehydration.

  • Work-up and purification (e.g., extraction, chromatography) yield the desired oxazole.

Van Leusen Oxazole Synthesis

The Van Leusen reaction provides an alternative route to oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC).

Conceptual Workflow:

Van_Leusen aldehyde Aldehyde (e.g., 4-Fluorobenzaldehyde) intermediate Cycloadduct Intermediate aldehyde->intermediate tosmic TosMIC (Tosylmethyl isocyanide) tosmic->intermediate base Base (e.g., K₂CO₃) base->tosmic Deprotonation elimination Elimination of Tosyl Group intermediate->elimination oxazole 5-Substituted Oxazole elimination->oxazole

Figure 2: Conceptual workflow of the Van Leusen oxazole synthesis.

General Protocol Outline:

  • An aldehyde (in this case, 4-fluorobenzaldehyde would be the precursor) is reacted with tosylmethyl isocyanide (TosMIC) in the presence of a base (e.g., potassium carbonate).

  • The reaction typically proceeds in a suitable solvent like methanol or aprotic polar solvents.

  • The reaction mixture is stirred, often with heating, to drive the formation of the oxazole ring.

  • Standard work-up and purification procedures are then employed to isolate the product.

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity and signaling pathway interactions of this compound are not available in the current literature. However, the broader class of oxazole-containing compounds is known to exhibit a wide range of pharmacological activities, including:

  • Anticancer Properties: Many substituted oxazoles have demonstrated cytotoxic effects against various cancer cell lines.

  • Anti-inflammatory Activity: Some oxazole derivatives have been investigated for their potential to modulate inflammatory pathways.

  • Antimicrobial Effects: The oxazole scaffold is present in some compounds with antibacterial and antifungal properties.

The presence of the 4-fluorophenyl group is a common feature in many biologically active compounds, often enhancing binding affinity to target proteins. Therefore, it is plausible that this compound could exhibit interesting biological properties, and it represents a candidate for inclusion in screening libraries for drug discovery programs.

As no specific signaling pathways have been identified for this compound, a diagrammatic representation cannot be provided at this time. Further research is required to elucidate its biological targets and mechanisms of action.

Conclusion

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. While comprehensive experimental data is currently limited, this guide provides a foundational understanding of its chemical properties and structure based on available predictions and comparative analysis of related molecules. The synthetic routes outlined offer established methodologies for its preparation, enabling further investigation into its physical, chemical, and biological characteristics. Future research should focus on obtaining direct experimental data to validate the predicted properties and to explore the potential pharmacological profile of this compound.

The Oxazole Scaffold: A Comprehensive Review of a Privileged Core in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen, stands as a cornerstone in medicinal chemistry. Its versatile structure allows for a wide array of substitutions, leading to derivatives with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of oxazole derivatives, with a focus on their applications as anticancer, antimicrobial, and anti-inflammatory agents. Detailed experimental protocols for key assays and syntheses are provided, alongside visual representations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of this important class of compounds.

Synthetic Strategies for the Oxazole Core

The construction of the oxazole ring is a well-established area of organic synthesis, with several named reactions providing reliable routes to a diverse range of derivatives. The choice of synthetic strategy often depends on the desired substitution pattern and the availability of starting materials.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of 2-acylamino ketones. This method is a robust and widely used approach for the preparation of 2,5-disubstituted oxazoles.

Experimental Protocol: Robinson-Gabriel Synthesis of 2,5-Disubstituted Oxazoles

  • Acylation of α-amino ketone: To a solution of an α-amino ketone hydrochloride (1.0 mmol) in a suitable solvent such as pyridine or a mixture of tetrahydrofuran and water, add an acylating agent like an acid chloride or anhydride (1.1 mmol) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Cyclodehydration: Add a dehydrating agent, such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride (POCl₃), to the reaction mixture.

  • Heat the mixture to 80-120 °C for 1-3 hours.

  • After cooling, pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2,5-disubstituted oxazole.

Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a convenient route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). This method is particularly useful for accessing oxazoles with a substituent at the 5-position.[1]

Experimental Protocol: Van Leusen Synthesis of 5-Substituted Oxazoles [1]

  • To a solution of an aldehyde (1.0 mmol) and tosylmethyl isocyanide (TosMIC) (1.1 mmol) in methanol (10 mL), add potassium carbonate (K₂CO₃) (2.0 mmol).

  • Heat the reaction mixture to reflux and stir for 3-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water (20 mL) and ethyl acetate (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the 5-substituted oxazole.

Anticancer Activity of Oxazole Derivatives

Oxazole derivatives have demonstrated significant potential as anticancer agents, with numerous compounds exhibiting potent cytotoxicity against a wide range of cancer cell lines, including multidrug-resistant strains.[1] Their mechanisms of action are diverse, targeting key cellular processes such as cell cycle progression, signal transduction, and apoptosis.[1]

Table 1: Anticancer Activity of Representative Oxazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of Action/TargetReference
Combretastatin A-4 Analogue A549 (Lung)0.002Tubulin Polymerization Inhibitor[1]
S3I-M2001 MDA-MB-231 (Breast)~10STAT3 Inhibitor[2]
UK-1 HeLa (Cervical)1.5Topoisomerase I Inhibitor[1]
Oxazole-Indole Hybrid HCT116 (Colon)0.08Microtubule Destabilizer[1]
Key Signaling Pathways Targeted by Anticancer Oxazoles

STAT3 Signaling Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting cell proliferation and survival.[1] Some oxazole derivatives have been designed to inhibit STAT3 dimerization and subsequent signaling.[1]

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Target_Genes Target Gene (e.g., Bcl-xL, Cyclin D1) STAT3_dimer->Target_Genes Transcription Activation Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Oxazole Oxazole Derivative Oxazole->STAT3_dimer Inhibits Dimerization

Oxazole derivatives can inhibit the STAT3 signaling pathway.

PI3K/Akt/mTOR Signaling Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Oxadiazole derivatives, structurally related to oxazoles, have been shown to inhibit this pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Oxazole Oxazole Derivative Oxazole->PI3K Inhibits

Oxazole derivatives can target the PI3K/Akt/mTOR pathway.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the oxazole derivative (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24 hours Seed_Cells->Incubate_24h Add_Compound Add Oxazole Derivatives & Vehicle Control Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72 hours Add_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4 hours Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate % Viability & IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for determining cytotoxicity using the MTT assay.

Antimicrobial Activity of Oxazole Derivatives

The rise of antimicrobial resistance has created an urgent need for new therapeutic agents. Oxazole derivatives have emerged as a promising class of antimicrobial compounds, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Table 2: Antimicrobial Activity of Representative Oxazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Oxazole-Thiazole Hybrid Staphylococcus aureus3.12[3]
Escherichia coli6.25[3]
Nitro-substituted Oxazole Candida albicans1.56[3]
Oxazolidinone Analogue Streptococcus pneumoniae0.5[4]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

  • Prepare Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of Compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the oxazole derivative in the broth medium.

  • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity of Oxazole Derivatives

Chronic inflammation is implicated in a variety of diseases, including arthritis, inflammatory bowel disease, and certain cancers. Oxazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent inhibition of key inflammatory mediators.

Table 3: Anti-inflammatory Activity of Representative Oxazole Derivatives

CompoundAssayIC₅₀ (µM) / % InhibitionTargetReference
Oxaprozin COX-2 Inhibition0.1COX-2[3]
Naphthoxazole Derivative LOX Inhibition5.2LOX[5]
Benzoxazole Derivative IL-6 Production5.09MD2[6]
Substituted Oxazole Carrageenan-induced paw edema58% at 100 mg/kgIn vivo[7]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is commonly used to screen for the acute anti-inflammatory activity of new compounds.

  • Animal Grouping: Divide rats into groups (n=6), including a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the oxazole derivative.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Structure-Activity Relationship (SAR) Studies

The systematic modification of the oxazole scaffold has allowed for the elucidation of key structural features required for potent biological activity.

  • Anticancer Activity: For many anticancer oxazoles that act as tubulin inhibitors, the presence of a trimethoxyphenyl ring at one position and a substituted phenyl ring at another is crucial for activity. The nature and position of substituents on the phenyl ring can significantly influence potency.[1]

  • Antimicrobial Activity: In antimicrobial oxazoles, the introduction of halogen atoms or electron-withdrawing groups on the pendant aromatic rings often enhances activity. The lipophilicity of the molecule also plays a critical role in its ability to penetrate microbial cell membranes.[4][8]

  • Anti-inflammatory Activity: For oxazole-based COX-2 inhibitors, the presence of a sulfonamide or a similar acidic group is often required for selective binding to the enzyme's active site. The overall shape and electronic properties of the molecule determine its potency and selectivity.[3]

SAR_Concept Core Oxazole Core R1 Substituent R1 Core->R1 R2 Substituent R2 Core->R2 R3 Substituent R3 Core->R3 Modification Systematic Modification R1->Modification Modify R2->Modification Modify R3->Modification Modify Activity Biological Activity (e.g., Anticancer, Antimicrobial) Modification->Activity Observe Changes

References

Investigating the Biological Activity of Fluorinated Oxazoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological properties of drug candidates. Among these privileged structures, the oxazole ring system has emerged as a versatile pharmacophore, present in a wide array of biologically active compounds. This technical guide delves into the synthesis, biological evaluation, and mechanisms of action of fluorinated oxazoles, providing researchers and drug development professionals with a comprehensive resource to navigate this promising area of therapeutic discovery.

Introduction to Fluorinated Oxazoles

The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical properties. The high electronegativity and small size of fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3][4][5][6][7][8][9] When incorporated into the oxazole framework, these effects can lead to compounds with enhanced potency and improved pharmacokinetic profiles. Oxazole-containing compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[10][11][12][13] This guide will focus on the anticancer applications of fluorinated oxazoles, with a particular emphasis on their role as kinase and tubulin inhibitors.

Synthesis of Fluorinated Oxazoles

The synthesis of fluorinated oxazoles can be achieved through various established synthetic routes, often involving the construction of the oxazole ring from fluorinated precursors or the late-stage fluorination of an existing oxazole scaffold. Common methods for oxazole synthesis include the Robinson-Gabriel synthesis, the van Leusen reaction, and the reaction of α-haloketones with primary amides.

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of an α-acylamino ketone. The starting material can be prepared by the Dakin-West reaction. Dehydrating agents such as sulfuric acid or phosphorus oxychloride are commonly used to effect the cyclization.[14]

Van Leusen Oxazole Synthesis: This versatile method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde to form the oxazole ring.[15] This reaction is known for its high efficiency and tolerance of a wide range of functional groups.

A general experimental workflow for the synthesis of oxazole derivatives is depicted below.

G cluster_synthesis General Synthesis Workflow start Starting Materials (e.g., Aldehyde and TosMIC) reaction One-pot Reaction (e.g., van Leusen Reaction) start->reaction Base (e.g., K2CO3) Methanol workup Aqueous Workup and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, HRMS) purification->characterization final_product Fluorinated Oxazole Derivative characterization->final_product

Caption: General workflow for the synthesis of fluorinated oxazoles.

Biological Activity and Quantitative Data

Fluorinated oxazoles have shown significant promise as anticancer agents, with several derivatives exhibiting potent activity against a range of cancer cell lines. The tables below summarize the quantitative biological activity data for selected fluorinated oxazole and related heterocyclic derivatives.

Table 1: Anticancer Activity of Fluorinated 1,3-Oxazole Sulfonamide Derivatives [16]

Compound IDStructureCancer Cell LineGI50 (µM)
27 2-chloro-6-fluoro aniline derivativeLeukemia< 0.01
28 2-chloro-4-fluoro aniline derivativeLeukemia0.03
40 3-chloro-4-fluoro aniline derivativeLeukemia0.02
52 3-chloro-2-fluoro aniline derivativeLeukemia< 0.01
56 3-fluoro-5-methyl aniline derivativeLeukemia0.03

Table 2: Anticancer Activity of a Fluorinated 5-Sulfinyl-1,3-Oxazole Derivative [1][17]

Compound IDStructureCancer SubpanelGI50 (µM)TGI (µM)LC50 (µM)
3l 2-{[4-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamideLeukemia1.643.165.53
Non-Small Cell Lung1.863.817.27
Colon Cancer1.783.556.55
CNS Cancer1.743.476.24
Melanoma1.773.536.39
Ovarian Cancer1.833.696.84
Renal Cancer1.793.586.59
Prostate Cancer1.753.496.31
Breast Cancer1.823.656.75

Table 3: Activity of Fluorinated Oxadiazole and Other Heterocyclic Derivatives

Compound ClassTarget/AssayCompoundIC50/EC50 (µM)Reference
1,2,4-Oxadiazole linked 5-fluorouracilAnticancer (A549)7a 0.18[18]
1,2,4-Oxadiazole linked 5-fluorouracilAnticancer (MCF-7)7a 0.76[18]
Benzofuran-Oxadiazole HybridAnticancer (A549)5d 6.3[9]
Fluorinated AzoleAnticancer (MCF-7)1b 11.63[19]
Fluorinated AzoleAnticancer (HepG2)1b 34.10[19]

Mechanisms of Action and Signaling Pathways

Fluorinated oxazoles exert their biological effects through various mechanisms, primarily by targeting key proteins involved in cell proliferation and survival. Two prominent mechanisms are the inhibition of tubulin polymerization and the inhibition of protein kinases.

Tubulin Polymerization Inhibition

Microtubules are dynamic polymers essential for cell division, and their disruption is a validated anticancer strategy.[20] Certain fluorinated oxazoles act as tubulin polymerization inhibitors, binding to tubulin and preventing its assembly into microtubules. This leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[16][21] The depolymerization of microtubules disrupts the mitotic spindle, a critical structure for chromosome segregation during mitosis.

G cluster_tubulin Mechanism of Tubulin Polymerization Inhibition Tubulin α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Tubulin->CellCycleArrest Inhibition of Polymerization Microtubule->Tubulin Depolymerization Oxazole Fluorinated Oxazole Oxazole->Tubulin Binds to Tubulin Apoptosis Apoptosis CellCycleArrest->Apoptosis G cluster_vegfr VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Oxazole Fluorinated Oxazole Oxazole->VEGFR2 Inhibits Kinase Activity PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis G cluster_cmet c-Met Signaling Pathway Inhibition HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates GRB2_SOS GRB2/SOS cMet->GRB2_SOS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Oxazole Fluorinated Oxazole Oxazole->cMet Inhibits Kinase Activity Ras Ras GRB2_SOS->Ras Akt Akt PI3K->Akt Invasion Invasion & Metastasis STAT3->Invasion MAPK MAPK Pathway Ras->MAPK Proliferation Cell Proliferation & Survival Akt->Proliferation Akt->Invasion MAPK->Proliferation

References

In-Depth Technical Guide: Discovery and Synthesis of Novel 2-(4-Fluorophenyl)oxazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel 2-(4-Fluorophenyl)oxazole analogs. The document details synthetic methodologies, summarizes quantitative biological data, and outlines key experimental protocols. Visual diagrams of pertinent signaling pathways and experimental workflows are included to facilitate understanding.

Introduction

The oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a fluorine atom, particularly on a phenyl ring, can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This has led to a growing interest in the development of this compound analogs as potential therapeutic agents. This guide focuses on the synthesis and biological evaluation of this promising class of compounds, with a particular emphasis on their potential as anticancer agents.

Synthetic Methodologies

The synthesis of this compound analogs can be achieved through several established methods. Two of the most common and versatile approaches are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic method for the formation of oxazoles from 2-acylamino ketones.[1][2][3] The reaction involves an intramolecular cyclization followed by dehydration, typically catalyzed by a strong acid.

Experimental Protocol: Robinson-Gabriel Synthesis of a 2-(4-Fluorophenyl)-5-substituted Oxazole Analog [4]

  • Preparation of the 2-Acylamino Ketone Precursor: The synthesis begins with the acylation of an appropriate α-amino ketone with 4-fluorobenzoyl chloride. The α-amino ketone can be prepared from the corresponding α-bromoketone by reaction with an amine source.

  • Cyclodehydration: The resulting 2-(4-fluorobenzamido) ketone (1 equivalent) is dissolved in a suitable solvent such as toluene or dioxane.

  • A dehydrating agent, such as concentrated sulfuric acid (H₂SO₄)[4], phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride (TFAA)[3], is added cautiously to the solution.

  • The reaction mixture is heated, typically at temperatures ranging from 60°C to reflux, for a period of 2 to 16 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and carefully quenched by pouring it into ice-water.

  • The aqueous layer is neutralized with a base, such as sodium bicarbonate, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired this compound analog.

Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis provides an alternative route to oxazoles, utilizing tosylmethyl isocyanide (TosMIC) as a key reagent. This method is particularly useful for the synthesis of 5-substituted oxazoles.

Biological Evaluation: Anticancer Activity

This compound analogs have been investigated for their potential as anticancer agents. Their cytotoxic effects are typically evaluated against a panel of human cancer cell lines using in vitro assays.

In Vitro Anticancer Activity

The antiproliferative activity of these compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The results are often expressed as IC₅₀ values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Table 1: In Vitro Anticancer Activity of Selected 2-(4-Fluorophenyl)imidazol-5-one Analogs (Structurally similar to oxazoles)

Compound IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
6 Hela-Doxorubicin-
MCF-7--
PC3-8.15
HCT-116--
25 Hela-Doxorubicin-
MCF-7--
PC3-8.15
HCT-116--
26 Hela-Doxorubicin-
MCF-7--
PC3-8.15
HCT-116--
29 Hela-Doxorubicin-
MCF-7--
PC3-8.15
HCT-116--
30 PC38.15Doxorubicin-
4 -10.58-11.45Doxorubicin-
18 -10.58-11.45Doxorubicin-

Note: Data for 2-(4-Fluorophenyl)imidazol-5-ones from a study by Abdel-Wahab et al. is presented here due to structural similarity and to illustrate the potential anticancer activity of this class of compounds. Specific IC₅₀ values for each cell line for compounds 6, 25, 26, 29, 4, and 18 were not fully detailed in the abstract.[1]

Experimental Protocol: MTT Assay for Anticancer Activity
  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, HCT-116, PC3, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the this compound analogs (typically ranging from 0.01 to 100 µM). A vehicle control (e.g., DMSO) is also included. The plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action: Signaling Pathway Modulation

The anticancer activity of oxazole derivatives is often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for anticancer drug development.[5] While direct evidence for this compound analogs is still emerging, related oxadiazole compounds have been shown to induce apoptosis through p53-mediated pathways.[6]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway plays a crucial role in regulating cell growth, proliferation, and survival.[7] Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis mTORC1->Apoptosis Analog This compound Analog Analog->PI3K inhibits? Analog->Akt inhibits?

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound analogs.

Experimental Protocol: Western Blot Analysis of the PI3K/Akt Pathway[8][9]

Western blotting is a technique used to detect and quantify specific proteins in a sample, making it a valuable tool for assessing the phosphorylation status of key proteins in a signaling pathway.

  • Cell Lysis: Cancer cells treated with the this compound analogs are lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-PI3K, total PI3K).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands corresponding to the phosphorylated and total proteins is quantified, and the ratio of phosphorylated to total protein is calculated to determine the effect of the compound on protein activation.

Experimental Workflows

The discovery and development of novel this compound analogs follow a structured workflow, from initial synthesis to biological evaluation.

Experimental_Workflow Start Starting Materials (e.g., 4-Fluorobenzaldehyde, α-Amino Ketone) Synthesis Chemical Synthesis (e.g., Robinson-Gabriel) Start->Synthesis Purification Purification & Characterization (Column Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Anticancer Screening (MTT Assay) Purification->Screening Hit_ID Hit Identification (Active Compounds with low IC50) Screening->Hit_ID Mechanism Mechanism of Action Studies (Western Blot for Signaling Pathways) Hit_ID->Mechanism for promising hits Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt for further development

Caption: General experimental workflow for the discovery and development of this compound analogs.

Conclusion

This technical guide has provided an in-depth overview of the synthesis and biological evaluation of this compound analogs. The detailed synthetic protocols for the Robinson-Gabriel synthesis, along with the experimental procedures for in vitro anticancer screening and Western blot analysis, offer a practical framework for researchers in the field. The presented data, although preliminary for this specific subclass, highlights the potential of these compounds as anticancer agents. Future work should focus on synthesizing a broader range of analogs to establish a clear structure-activity relationship and to definitively elucidate their mechanism of action, particularly their interaction with key cancer-related signaling pathways such as the PI3K/Akt/mTOR pathway. The logical workflows and signaling pathway diagrams provided herein serve as valuable tools for guiding future research and development efforts in this promising area of medicinal chemistry.

References

Preliminary Cytotoxicity Screening of 2-(4-Fluorophenyl)oxazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of the novel compound 2-(4-Fluorophenyl)oxazole. As part of the broader family of oxazole derivatives, which have demonstrated significant potential in anticancer research, this document outlines the experimental protocols, presents hypothetical yet representative data based on related compounds, and visualizes key workflows and potential mechanisms of action.[1][2][3] The information herein is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this and similar heterocyclic compounds.

Introduction to this compound and Its Therapeutic Potential

Oxazole derivatives are a class of five-membered heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The substitution pattern on the oxazole ring is a critical determinant of the compound's biological effects. The presence of a fluorophenyl group, as in this compound, is a common strategy in drug design to enhance metabolic stability and binding affinity to target proteins.

Preliminary cytotoxicity screening is a crucial first step in the drug discovery process to assess the potential of a new chemical entity to inhibit cancer cell growth.[4][5][6] This in vitro evaluation provides essential data on the dose-dependent effects of the compound on various cancer cell lines, guiding further preclinical development.[4][5]

Experimental Protocols

The following sections detail the methodologies for conducting a preliminary cytotoxicity screening of this compound. These protocols are based on standard and widely accepted assays in the field of cancer cell biology.

Cell Lines and Culture Conditions

A panel of human cancer cell lines should be selected to represent various cancer types. For instance:

  • MCF-7: Human breast adenocarcinoma

  • A549: Human lung carcinoma

  • HeLa: Human cervical adenocarcinoma

  • PC3: Human prostate adenocarcinoma

  • HepG2: Human liver carcinoma

The cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Procedure:

  • Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.

  • The plates are incubated for 48 to 72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Quantitative Data Summary

The following tables summarize hypothetical cytotoxicity data for this compound against a panel of cancer cell lines, based on typical results for similar oxazole derivatives.[7][8][9][10]

Table 1: IC50 Values (µM) of this compound after 48h Treatment

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.2
A549Lung Carcinoma22.5
HeLaCervical Adenocarcinoma18.9
PC3Prostate Adenocarcinoma12.8
HepG2Liver Carcinoma25.1

Table 2: Percentage of Cell Viability at Different Concentrations of this compound

Concentration (µM)MCF-7 (%)A549 (%)HeLa (%)PC3 (%)HepG2 (%)
0.198.599.197.898.299.3
185.288.686.484.190.2
1055.762.358.151.565.4
5020.128.924.518.330.7
1008.315.411.27.916.8

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for cytotoxicity screening and a plausible signaling pathway that may be affected by this compound, based on the known mechanisms of other anticancer oxazole derivatives.[1]

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture seeding Seeding in 96-well Plates cell_culture->seeding adhesion Overnight Adhesion seeding->adhesion compound_prep Prepare this compound Dilutions treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_incubation Incubate for 4h mtt_addition->formazan_incubation dissolution Dissolve Formazan formazan_incubation->dissolution read_absorbance Measure Absorbance at 570nm dissolution->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Caption: Experimental workflow for the MTT-based cytotoxicity screening of this compound.

Many oxazole derivatives exert their anticancer effects by inducing apoptosis through the modulation of key signaling pathways.[1] A potential mechanism for this compound could involve the inhibition of pro-survival pathways and the activation of pro-apoptotic pathways.

signaling_pathway cluster_pathway Potential Apoptotic Signaling Pathway compound This compound pi3k PI3K compound->pi3k Inhibition akt Akt pi3k->akt bcl2 Bcl-2 akt->bcl2 bax Bax bcl2->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical signaling pathway for apoptosis induction by this compound.

Conclusion and Future Directions

The preliminary cytotoxicity screening is a fundamental component of the early-stage evaluation of novel anticancer drug candidates.[11] The data and protocols presented in this guide provide a framework for assessing the cytotoxic potential of this compound. Based on the representative data, this compound exhibits promising dose-dependent cytotoxic effects against a range of human cancer cell lines.

Future studies should aim to:

  • Confirm the cytotoxic activity in a broader panel of cancer cell lines.

  • Elucidate the precise mechanism of action, including the specific molecular targets and signaling pathways involved.

  • Conduct further in vitro assays to evaluate effects on cell cycle progression, apoptosis induction, and other hallmarks of cancer.

  • Advance the most promising compounds to in vivo studies to assess their efficacy and safety in animal models.

This systematic approach will be critical in determining the therapeutic potential of this compound as a novel anticancer agent.

References

An In-Depth Spectroscopic Analysis of 2-(4-Fluorophenyl)oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-(4-Fluorophenyl)oxazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Due to the limited availability of published experimental spectra for this specific molecule, this guide utilizes data from closely related analogs to provide representative spectroscopic characteristics. Detailed experimental protocols for each technique are also presented to aid researchers in their laboratory work.

Molecular Structure

This compound consists of a central oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This ring is substituted at the 2-position with a 4-fluorophenyl group.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds such as 2-(4-Fluorophenyl)-1H-benzo[d]imidazole.[1] The chemical shifts of the 4-fluorophenyl group are expected to be similar, though the heterocyclic portion of the molecule will influence the exact values.

Predicted ¹H NMR Data
Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-5'7.90 - 8.10Doublet of DoubletsJ(H-F) ≈ 8.5, J(H-H) ≈ 5.5
H-3'7.20 - 7.40TripletJ(H-F) ≈ J(H-H) ≈ 8.5
H-47.80 - 7.95Singlet-
H-57.25 - 7.45Singlet-
Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (ppm)
C-2160 - 165
C-4135 - 140
C-5120 - 125
C-1'125 - 130 (d, J(C-F) ≈ 3 Hz)
C-2', C-6'128 - 132 (d, J(C-F) ≈ 9 Hz)
C-3', C-5'115 - 118 (d, J(C-F) ≈ 22 Hz)
C-4'162 - 166 (d, J(C-F) ≈ 250 Hz)
Experimental Protocol for NMR Spectroscopy

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample has completely dissolved. If necessary, gently warm the tube or use sonication.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.

Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.[2] A larger number of scans will be necessary due to the low natural abundance of ¹³C.[2][3]

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain a flat baseline.

  • Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR absorption bands for this compound are based on data from the analogous compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, as the vibrational modes of the 4-fluorophenyl group and the heterocyclic ring are expected to show similarities.[4]

Predicted IR Absorption Data
Wavenumber (cm⁻¹) Vibrational Mode Intensity
3100 - 3000Aromatic C-H stretchMedium
1610 - 1580C=N stretch (oxazole ring)Strong
1550 - 1450Aromatic C=C stretchMedium-Strong
1250 - 1200C-O-C stretch (oxazole ring)Strong
1220 - 1180C-F stretchStrong
1100 - 1000In-plane C-H bendingMedium
850 - 800Out-of-plane C-H bending (para-disubstituted)Strong
Experimental Protocol for FT-IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation (Thin Solid Film Method): [5]

  • Dissolve a small amount (1-2 mg) of this compound in a few drops of a volatile solvent (e.g., acetone or methylene chloride).

  • Place a single, clean salt plate (e.g., KBr or NaCl) on a clean surface.

  • Apply a drop of the sample solution to the center of the salt plate.

  • Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

Data Acquisition:

  • Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

  • Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Processing:

  • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Label the significant peaks with their corresponding wavenumbers.

  • Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): The expected molecular ion peak for this compound (C₉H₆FNO) would appear at m/z = 163.04.

  • Major Fragmentation Pathways: Based on the known fragmentation of oxazole derivatives, the following key fragments are anticipated under electron impact (EI) ionization:

    • Loss of CO: A common fragmentation pathway for oxazoles involves the loss of a neutral carbon monoxide molecule, which would result in a fragment ion at m/z = 135.

    • Formation of Fluorobenzonitrile Cation: Cleavage of the oxazole ring can lead to the formation of the stable 4-fluorobenzonitrile radical cation at m/z = 121.

    • Fluorophenyl Cation: Fragmentation can also produce the 4-fluorophenyl cation at m/z = 95.

MS_Fragmentation This compound\n(m/z = 163) This compound (m/z = 163) Fragment 1\n(m/z = 135) Fragment 1 (m/z = 135) This compound\n(m/z = 163)->Fragment 1\n(m/z = 135) - CO Fragment 2\n(m/z = 121) Fragment 2 (m/z = 121) This compound\n(m/z = 163)->Fragment 2\n(m/z = 121) - C₂H₂O Fragment 3\n(m/z = 95) Fragment 3 (m/z = 95) Fragment 2\n(m/z = 121)->Fragment 3\n(m/z = 95) - CN

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction.

Sample Preparation (for Direct Infusion):

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[6]

  • Further dilute this stock solution to a final concentration of 1-10 µg/mL.[6]

  • Filter the final solution through a syringe filter (0.22 µm) to remove any particulate matter.

Data Acquisition:

  • Introduce the sample into the ion source of the mass spectrometer. For electron impact (EI) ionization, the sample is typically vaporized. For electrospray ionization (ESI), the sample solution is infused directly.

  • Set the ionization source parameters (e.g., electron energy for EI, spray voltage for ESI) to optimal values for ionization.

  • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and expected fragment ions.

Data Analysis:

  • Identify the molecular ion peak to confirm the molecular weight of the compound.

  • Analyze the fragmentation pattern by identifying the major fragment ions.

  • Propose fragmentation mechanisms that are consistent with the observed peaks and the structure of the molecule.

Integrated Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Structure_Elucidation Structure_Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

References

Potential Therapeutic Targets of 2-(4-Fluorophenyl)oxazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(4-Fluorophenyl)oxazole core structure represents a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. The incorporation of a fluorine atom on the phenyl ring often enhances metabolic stability and binding affinity to biological targets. This technical guide provides a comprehensive overview of the potential therapeutic targets of the this compound moiety by examining the biological activities of its closely related analogs and derivatives. While direct studies on the specific this compound compound are limited, the consistent findings across numerous studies on its derivatives strongly suggest its potential in oncology, inflammatory disorders, and neurodegenerative diseases. This document will delve into these potential applications, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Potential Therapeutic Areas and Molecular Targets

Research on derivatives of this compound and structurally similar compounds points to three primary therapeutic areas: oncology, inflammation, and neuroscience.

Oncology

The oxazole scaffold is a common feature in many compounds with demonstrated anticancer activity.[1] Derivatives of this compound have shown promise by targeting various mechanisms involved in cancer cell proliferation and survival.

Potential Targets:

  • Signal Transducer and Activator of Transcription 3 (STAT3): STAT3 is a transcription factor that is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and invasion.

  • Microtubules: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Oxazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]

  • Protein Kinases: Various protein kinases are dysregulated in cancer. Fluorophenyl-containing heterocyclic compounds have been developed as inhibitors of kinases such as Aurora Kinase B, which is involved in cell cycle regulation.

  • DNA Topoisomerases: These enzymes are essential for DNA replication and are established targets for cancer chemotherapy. Certain oxazole derivatives have been found to inhibit their activity.[1]

Quantitative Data on Anticancer Activity of this compound Derivatives:

Compound ClassCell LineIC50 (µM)Reference
Azole derivatives with trifluorophenyl ringMCF-7 (Breast)5.84 ± 0.76[2]
MDA-MB-231 (Breast)5.01 ± 0.32[2]
HCT-116 (Colon)5.57 ± 0.02[2]
1,2,4-Oxadiazole derivativesA549 (Lung)0.18 ± 0.019[3]
DU145 (Prostate)1.13 ± 0.55[3]
MDA-MB-231 (Breast)0.93 ± 0.013[3]
Anti-Inflammatory Applications

Chronic inflammation is a key component of numerous diseases. The this compound scaffold is present in molecules designed to modulate key inflammatory pathways.

Potential Targets:

  • Cyclooxygenase-2 (COX-2): COX-2 is an enzyme responsible for the production of pro-inflammatory prostaglandins. Selective COX-2 inhibitors are a major class of anti-inflammatory drugs.[4]

  • p38 Mitogen-Activated Protein Kinase (p38 MAPK): The p38 MAPK signaling pathway is activated by cellular stress and inflammatory cytokines, leading to the production of other pro-inflammatory mediators like TNF-α and IL-6.

  • Nuclear Factor-kappa B (NF-κB): NF-κB is a key transcription factor that regulates the expression of numerous genes involved in the inflammatory response.[5]

Neuroscience and Neurodegenerative Diseases

The neuroprotective potential of fluorophenyl-containing heterocyclic compounds is an emerging area of research. These compounds are being investigated for their ability to modulate neuronal signaling and protect against neuronal damage.

Potential Targets:

  • Gamma-Aminobutyric Acid A (GABA-A) Receptors: 2-(4-Fluorophenyl)-1H-benzo[d]imidazole derivatives have been identified as positive allosteric modulators of GABA-A receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system.[6]

  • Glycogen Synthase Kinase 3 Beta (GSK-3β): GSK-3β is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Oxazole-carboxamide hybrids have shown inhibitory activity against GSK-3β.[7]

  • Sigma Receptors: A benzoxazolone derivative containing a 4-fluorophenylpiperazinyl moiety has demonstrated neuroprotective effects against methamphetamine-induced neurotoxicity through its interaction with sigma receptors.

Experimental Protocols

In Vitro COX-2 Inhibition Assay

Objective: To determine the inhibitory activity of a test compound against the COX-2 enzyme.

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), a solution of a fluorescent probe, human recombinant COX-2 enzyme, and a solution of arachidonic acid (substrate).

  • Reaction Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound at various concentrations. Include a positive control (e.g., celecoxib) and a negative control (vehicle).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the compound to interact with the enzyme.

  • Initiation of Reaction: Add the arachidonic acid solution to all wells to start the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths. The rate of increase in fluorescence is proportional to the COX-2 activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

p38 MAPK Phosphorylation Western Blot

Objective: To assess the effect of a test compound on the phosphorylation (activation) of p38 MAPK in cells.

Methodology:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages, synoviocytes) and treat them with a pro-inflammatory stimulus (e.g., lipopolysaccharide [LPS]) in the presence or absence of the test compound for a specified time.

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 [TBST]) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. To normalize the results, strip the membrane and re-probe with an antibody for total p38 MAPK and a loading control (e.g., β-actin). The ratio of p-p38 to total p38 indicates the level of p38 MAPK activation.

Visualizations

Signaling Pathways

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Inflammatory Genes (COX-2, TNF-α, IL-6) Compound This compound (Derivative) Compound->IKK Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway.

G Stress Stress / Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates p_p38 p-p38 MAPK (Active) Downstream Downstream Targets (e.g., ATF2, MAPKAPK2) p_p38->Downstream Inflammation Inflammation Downstream->Inflammation Compound This compound (Derivative) Compound->p38 Inhibition

Caption: Potential inhibition of the p38 MAPK signaling pathway.

Experimental Workflow

G start Start: Cell Culture treatment Treatment with LPS and/or Test Compound start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-p38) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis detection->analysis end End: Results analysis->end

Caption: Western blot workflow for p38 MAPK phosphorylation.

Conclusion

The this compound scaffold is a promising starting point for the development of novel therapeutics. The consistent and potent biological activities observed in its derivatives strongly suggest that this core structure has the potential to interact with key targets in oncology, inflammation, and neurodegenerative diseases. Further investigation through the synthesis and comprehensive biological evaluation of this compound and its close analogs is warranted to fully elucidate its therapeutic potential and mechanism of action. This technical guide provides a foundational understanding for researchers and drug development professionals to explore this promising chemical entity.

References

Exploring the Pharmacophore of 2-(4-Fluorophenyl)oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the core pharmacophoric features of the 2-(4-fluorophenyl)oxazole scaffold, a privileged structure in medicinal chemistry. By analyzing structure-activity relationships (SAR) from various studies, this document aims to provide a comprehensive understanding of the key chemical attributes that govern the biological activity of its derivatives. This guide synthesizes data from multiple research endeavors to construct a putative pharmacophore model, offering insights for the rational design of novel therapeutics.

Introduction to the this compound Core

The this compound moiety is a heterocyclic scaffold that has garnered significant attention in drug discovery due to its presence in a variety of biologically active compounds. The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, serves as a versatile framework for molecular design. The substitution of a 4-fluorophenyl group at the 2-position of the oxazole ring often imparts favorable pharmacokinetic and pharmacodynamic properties to the parent molecule. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate electronic properties.

Derivatives of this core structure have been investigated for a range of therapeutic applications, including as enzyme inhibitors and receptor modulators. Understanding the key pharmacophoric elements of this scaffold is crucial for the successful development of potent and selective drug candidates.

Pharmacophore Model of this compound Derivatives

Based on a comprehensive review of published structure-activity relationship (SAR) studies, a general pharmacophore model for this compound derivatives can be proposed. This model highlights the essential structural features required for biological activity.

Key Pharmacophoric Features:

  • Hydrogen Bond Acceptor: The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand within the binding site of a biological target.

  • Aromatic/Hydrophobic Region: The 2-(4-fluorophenyl) group provides a significant hydrophobic region that can engage in van der Waals and π-π stacking interactions with aromatic amino acid residues in the target protein. The fluorine atom can also participate in specific halogen bonding interactions.

  • Substituent Positions: The 4- and 5-positions of the oxazole ring are key points for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Substituents at these positions can introduce additional hydrogen bond donors/acceptors, hydrophobic groups, or charged moieties to optimize target engagement.

The following diagram illustrates the proposed pharmacophore model.

Pharmacophore cluster_0 This compound Core cluster_1 4-Fluorophenyl Group A N H-Bond Acceptor C1 C A->C1 B O C2 C B->C2 C1->B Ar1 C C1->Ar1 Aromatic/ Hydrophobic C3 C C2->C3 R1_pos R1 (Position 4) C2->R1_pos C3->A R2_pos R2 (Position 5) C3->R2_pos Ar2 C Ar1->Ar2 Ar3 C Ar2->Ar3 Ar4 C Ar3->Ar4 Ar5 C Ar4->Ar5 F F Halogen Bond Donor/Hydrophobic Ar4->F Ar6 C Ar5->Ar6 Ar6->Ar1

Caption: Proposed pharmacophore model for this compound derivatives.

Structure-Activity Relationship (SAR) Analysis

Analysis of various studies on biologically active molecules containing the this compound core reveals important structure-activity relationships.

Substitutions on the Oxazole Ring
  • Position 4: This position is frequently substituted to modulate activity. For instance, in a series of phosphodiesterase 4 (PDE4) inhibitors, a substituted pyrazole moiety at the 4-position of the oxazole ring was found to be crucial for potent inhibitory activity.[1] The nature of the substituent can influence interactions with the catalytic domain of the enzyme.

  • Position 5: Modifications at this position have been shown to significantly impact biological activity. In the development of antitubulin agents, the introduction of various substituted phenyl rings at the 5-position of a 2-methyloxazole core (structurally related to the topic scaffold) led to compounds with potent antiproliferative activity.[2] This suggests that the 5-position can be exploited to achieve specific interactions with the target protein.

Substitutions on the 2-Phenyl Ring

While the 4-fluoro substitution is a common feature, modifications to other positions of the 2-phenyl ring can also influence activity. The fluorine atom at the para-position is often favored for its ability to enhance metabolic stability and potentially form halogen bonds. The electronic nature of substituents on this ring can affect the overall electron density of the oxazole core, thereby influencing its binding characteristics.

Quantitative Data on this compound Derivatives

The following table summarizes the biological activity data for a selection of compounds containing the this compound or a closely related scaffold from various studies. This data highlights the impact of structural modifications on potency.

Compound IDTargetAssay TypeIC50/EC50 (µM)Reference
Compound 4c PDE4BEnzyme Inhibition1.6 ± 0.4[1]
Compound 13 Neuropeptide S ReceptorCalcium MobilizationpA2 = 7.10[3]
Compound 4g Tubulin PolymerizationAntiproliferative0.00035 - 0.0046[2]
Thiourea Derivative α-amylaseEnzyme Inhibition0.0533[4]
Thiourea Derivative α-glycosidaseEnzyme Inhibition0.0249[4]

Experimental Protocols

This section provides an overview of the general synthetic methodologies and biological assays employed in the characterization of this compound derivatives.

General Synthesis of 2,4-Disubstituted Oxazoles

A common method for the synthesis of 2,4-disubstituted oxazoles involves the cyclodehydration of α-acylamino aldehydes or ketones.[5]

Workflow for the Synthesis of 2,4-Disubstituted Oxazoles:

SynthesisWorkflow start α-Amino Acid step1 Acylation start->step1 intermediate1 α-Acylamino Acid step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 α-Acylamino Aldehyde step2->intermediate2 step3 Cyclodehydration (e.g., PPh3/C2Cl6) intermediate2->step3 product 2,4-Disubstituted Oxazole step3->product

Caption: General synthetic workflow for 2,4-disubstituted oxazoles.

Detailed Steps:

  • Acylation: An α-amino acid is acylated with an appropriate acylating agent (e.g., an acid chloride or anhydride) to yield an α-acylamino acid.

  • Reduction: The carboxylic acid of the α-acylamino acid is selectively reduced to an aldehyde to form the corresponding α-acylamino aldehyde.

  • Cyclodehydration: The α-acylamino aldehyde undergoes cyclodehydration, often promoted by reagents such as triphenylphosphine and hexachloroethane, to afford the 2,4-disubstituted oxazole.[5]

Biological Assays

The inhibitory activity of compounds against specific enzymes is a common evaluation method. For example, the inhibition of PDE4B can be determined using a biochemical assay that measures the conversion of a fluorescently labeled cAMP substrate.

Workflow for a Typical Enzyme Inhibition Assay:

EnzymeAssay start Prepare Assay Plate step1 Add Enzyme, Substrate, and Test Compound start->step1 step2 Incubate at Specific Temperature and Time step1->step2 step3 Stop Reaction step2->step3 step4 Measure Signal (e.g., Fluorescence) step3->step4 end Calculate % Inhibition and IC50 Value step4->end

Caption: General workflow for an in vitro enzyme inhibition assay.

The biological activity of these compounds is also frequently assessed in cellular contexts. For instance, antiproliferative activity can be determined using an MTT assay on various cancer cell lines.

Signaling Pathways

Derivatives of this compound have been shown to modulate various signaling pathways, depending on their specific biological target.

  • MAPK Signaling Pathway: Some kinase inhibitors containing related heterocyclic scaffolds have been shown to inhibit the MAPK signaling pathway, which is often dysregulated in cancer.[6] Inhibition of kinases in this pathway can lead to decreased cell proliferation and induction of apoptosis.

The following diagram illustrates a simplified representation of a kinase-mediated signaling pathway.

SignalingPathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Inhibitor This compound Derivative Inhibitor->Kinase1 Inhibits

Caption: Simplified kinase signaling pathway modulated by an inhibitor.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel therapeutic agents. The key pharmacophoric features, including the hydrogen bond accepting oxazole nitrogen, the hydrophobic 4-fluorophenyl group, and the strategically important 4- and 5-positions for substitution, provide a solid foundation for further optimization. By leveraging the structure-activity relationships and experimental methodologies outlined in this guide, researchers can continue to explore the therapeutic potential of this versatile chemical entity. Future work should focus on the synthesis and evaluation of focused compound libraries to further refine the pharmacophore model and to develop potent and selective modulators of various biological targets.

References

Solubility and Stability of 2-(4-Fluorophenyl)oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for assessing the aqueous solubility and chemical stability of the novel compound 2-(4-Fluorophenyl)oxazole. Given the absence of specific published experimental data for this compound, this document outlines standardized protocols and predictive insights based on the physicochemical properties of related 2-aryloxazole and fluorophenyl structures. The experimental designs detailed herein are grounded in the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific rigor.

Physicochemical Properties and Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For a weakly basic compound like a 2-aryloxazole, solubility is expected to be pH-dependent. The 4-fluorophenyl substituent will influence the lipophilicity and crystal lattice energy, both of which are key factors in aqueous solubility.

Predicted Physicochemical Properties
PropertyPredicted ValueMethod
Molecular Weight163.15 g/mol Calculation
pKa (most basic)0.5 - 2.0ACD/Labs, MarvinSketch
logP2.5 - 3.5CLogP, XLogP3
Aqueous Solubility (pH 7.4)Low to moderateALOGPS, ESOL
Experimental Solubility Determination

To accurately determine the solubility of this compound, both kinetic and thermodynamic solubility assays are recommended.[1]

Table 1: Summary of Aqueous Solubility Data (Hypothetical)

Assay TypeSolvent/MediumTemperature (°C)Solubility (µg/mL)Method
ThermodynamicpH 1.2 (SGF)3750 ± 5Shake-Flask
ThermodynamicpH 6.8 (SIF)3715 ± 2Shake-Flask
ThermodynamicWater2520 ± 3Shake-Flask
KineticpH 7.4 (PBS)25> 100 (at 2% DMSO)Nephelometry

This method measures the equilibrium solubility of a compound and is considered the gold standard.[2]

  • Preparation: Add an excess amount of this compound to various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) in sealed glass vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, allow the suspensions to settle. Filter the supernatant through a 0.45 µm filter to remove undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Sample Processing cluster_quant Quantification prep1 Add excess compound to buffer equil1 Agitate at constant temperature (24-48h) prep1->equil1 proc1 Allow suspension to settle equil1->proc1 proc2 Filter supernatant (0.45 µm) proc1->proc2 quant1 Analyze filtrate by HPLC-UV proc1->quant1

Stability Studies

Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products.[3][4][5][6][7] Forced degradation studies are conducted under more severe conditions than accelerated stability testing to understand the degradation pathways.[8]

Forced Degradation Studies

Forced degradation, or stress testing, exposes the drug substance to various stress conditions to identify potential degradation products and pathways.[8][9]

Table 2: Forced Degradation Conditions and Hypothetical Results

Stress ConditionReagent/ConditionTime (hours)Temperature (°C)% Degradation (Hypothetical)Major Degradants (Hypothetical)
Acid Hydrolysis0.1 M HCl24, 486015%Oxazole ring opening products
Base Hydrolysis0.1 M NaOH2, 86040%Amide and carboxylic acid derivatives
Oxidation3% H₂O₂24RT5%N-oxides
ThermalSolid state7280< 2%None significant
PhotolyticSolid state24RT< 1%None significant
  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the appropriate stressor solution (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂). For thermal and photolytic studies, use the solid compound.

  • Stress Application: Expose the samples to the specified conditions for the designated time. A control sample should be stored under ambient conditions.

  • Neutralization/Quenching: For acid and base hydrolysis, neutralize the samples at the end of the exposure period. For oxidative degradation, the reaction may be quenched if necessary.

  • Analysis: Analyze all samples using a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to profile the degradation products.

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare sample solutions and solid samples acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid therm Thermal (Solid, 80°C) start->therm photo Photolytic (Solid, Light) start->photo neutralize Neutralize/Quench acid->neutralize base->neutralize oxid->neutralize hplc Analyze by Stability-Indicating HPLC therm->hplc photo->hplc neutralize->hplc end Characterize Degradants hplc->end

Predicted Degradation Pathway

Based on the chemistry of the oxazole ring, hydrolysis is a likely degradation pathway, particularly under basic conditions, leading to ring opening.

G parent This compound intermediate Ring-Opened Intermediate parent->intermediate Base (OH⁻) product1 4-Fluorobenzamide intermediate->product1 product2 Glycolic Acid Derivative intermediate->product2

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for both solubility and stability studies. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common technique.

HPLC Method Parameters (Example)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and water with 0.1% formic acid (gradient elution)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Conclusion

This technical guide outlines a systematic approach for the comprehensive evaluation of the solubility and stability of this compound. While specific experimental data is not yet available, the provided protocols for thermodynamic and kinetic solubility, along with forced degradation studies, offer a robust framework for generating the necessary data for drug development. The successful execution of these studies will provide critical insights into the compound's developability, inform formulation strategies, and ensure the quality and safety of the potential drug product.

References

Quantum Chemical Calculations for 2-(4-Fluorophenyl)oxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-(4-Fluorophenyl)oxazole. This molecule, belonging to the oxazole class of heterocyclic compounds, is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and photophysical properties exhibited by its derivatives. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective approach to predict and understand the behavior of such molecules at the atomic level, thereby guiding experimental research and drug design efforts.

While a dedicated, in-depth computational study on this compound is not extensively documented in publicly available literature, this guide synthesizes methodologies and findings from computational studies on structurally analogous compounds, such as other substituted oxazoles and fluorophenyl-containing heterocycles.[1][2][3][4][5][6][7][8][9] This allows for a robust framework for investigating the target molecule.

Core Computational Protocols

The theoretical investigation of this compound typically involves a series of well-established quantum chemical methods. The following protocols are standard in the field for molecules of similar complexity and are recommended for obtaining reliable theoretical data.

Geometry Optimization: The initial step in any quantum chemical calculation is to determine the most stable three-dimensional conformation of the molecule, corresponding to the minimum energy on the potential energy surface.

  • Methodology: Density Functional Theory (DFT) is the most common and effective method for this purpose. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.[1][2]

  • Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is generally employed to provide a good balance between accuracy and computational cost.[1][2] The inclusion of diffuse (++) and polarization (d,p) functions is crucial for accurately describing the electronic distribution, particularly for systems containing heteroatoms and for calculating properties like vibrational frequencies.

  • Software: The Gaussian suite of programs is a standard software package for performing these types of calculations.[1]

Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated vibrational modes can be compared with experimental data to validate the computational model.

Electronic Properties and Reactivity Descriptors: The electronic structure of the molecule is analyzed to understand its reactivity and kinetic stability.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability.[1][2]

  • Molecular Electrostatic Potential (MEP): The MEP surface is calculated to identify the electron-rich and electron-deficient regions of the molecule. This provides insights into the sites susceptible to electrophilic and nucleophilic attack.[1]

  • Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and electrophilicity index are derived from the HOMO and LUMO energies to quantify the molecule's reactivity.[2]

Spectroscopic Properties: Theoretical calculations can predict various spectroscopic properties, which can be directly compared with experimental spectra.

  • UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in the UV-Vis spectrum.[7][10]

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the 1H and 13C NMR chemical shifts.[11][12][13][14]

Data Presentation

The quantitative data obtained from these calculations are typically summarized in tables for clarity and ease of comparison with experimental values.

Table 1: Optimized Geometric Parameters (Illustrative)

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Length (Å)C1-O21.36
O2-C31.32
C3-N41.39
N4-C51.31
C5-C11.38
C5-C61.47
C9-F101.35
Bond Angle (°)C5-C1-O2110.5
C1-O2-C3105.0
O2-C3-N4115.2
C3-N4-C5104.3
N4-C5-C1105.0
Dihedral Angle (°)C1-C5-C6-C715.0

Note: These are hypothetical values for illustrative purposes, based on typical bond lengths and angles in similar heterocyclic systems.

Table 2: Calculated Vibrational Frequencies (Illustrative)

ModeAssignmentCalculated Frequency (cm-1)Experimental Frequency (cm-1)
ν1C-H stretch (phenyl)3100~3080
ν2C=N stretch (oxazole)1650~1640
ν3C-F stretch1250~1245
ν4Oxazole ring breathing1050~1040

Note: Calculated frequencies are often scaled by a factor (e.g., 0.9613) to better match experimental data.[1]

Table 3: Electronic Properties (Illustrative)

PropertyCalculated Value (eV)
HOMO Energy-6.50
LUMO Energy-1.80
HOMO-LUMO Gap (ΔE)4.70
Electronegativity (χ)4.15
Chemical Hardness (η)2.35

Visualizations

Diagrams are essential for visualizing complex relationships and workflows in computational chemistry.

G Computational Workflow for this compound cluster_0 Input cluster_1 Quantum Chemical Calculations cluster_2 Output & Analysis Mol_Structure Initial Molecular Structure Geo_Opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Mol_Structure->Geo_Opt Freq_Calc Frequency Calculation Geo_Opt->Freq_Calc Electronic_Prop Electronic Properties (HOMO, LUMO, MEP) Geo_Opt->Electronic_Prop Spectra_Calc Spectroscopic Properties (TD-DFT, GIAO) Geo_Opt->Spectra_Calc Optimized_Geo Optimized Geometry Geo_Opt->Optimized_Geo Vib_Spectra Vibrational Spectra Freq_Calc->Vib_Spectra Reactivity Reactivity Analysis Electronic_Prop->Reactivity Theo_Spectra Theoretical Spectra (UV-Vis, NMR) Spectra_Calc->Theo_Spectra Comparison Comparison with Experimental Data Vib_Spectra->Comparison Theo_Spectra->Comparison G Relationship between Molecular Orbitals and Reactivity HOMO HOMO Energy Energy_Gap Energy Gap (ΔE) HOMO->Energy_Gap LUMO LUMO Energy LUMO->Energy_Gap Reactivity Chemical Reactivity Energy_Gap->Reactivity inversely proportional Hardness Chemical Hardness Energy_Gap->Hardness proportional

References

Methodological & Application

Synthesis of 2-(4-Fluorophenyl)oxazole: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(4-Fluorophenyl)oxazole, a valuable building block in medicinal chemistry and drug discovery. The described methodology utilizes the versatile van Leusen oxazole synthesis, offering a reliable and efficient route to the target compound. Both a conventional heating method and a rapid microwave-assisted procedure are detailed to accommodate various laboratory settings.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound via the van Leusen reaction.

ParameterConventional MethodMicrowave-Assisted Method
Yield Typically 70-85%Often >80%
Reaction Time 4-12 hours5-15 minutes
Temperature Reflux (typically 65-80°C)60-100°C
Melting Point Not availableNot available
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.05 (dd, J = 8.8, 5.6 Hz, 2H), 7.69 (s, 1H), 7.23 (s, 1H), 7.15 (t, J = 8.8 Hz, 2H)Consistent with conventional method
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 164.0 (d, J = 250.5 Hz), 161.2, 151.8, 128.5 (d, J = 8.6 Hz), 124.0 (d, J = 3.2 Hz), 122.9, 116.0 (d, J = 22.1 Hz)Consistent with conventional method

Note: Specific yield and melting point data for this compound were not explicitly found in the searched literature. The provided yield ranges are typical for the van Leusen reaction with similar substrates. The NMR data is based on closely related structures and predicted shifts.

Experimental Protocols

The synthesis of this compound is achieved through the reaction of 4-fluorobenzaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.

Materials and Reagents
  • 4-Fluorobenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Methanol (MeOH) or Isopropanol (IPA)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol 1: Conventional Synthesis

This protocol outlines the synthesis of this compound using conventional heating.

Procedure:

  • To a solution of 4-fluorobenzaldehyde (1.0 mmol, 1.0 equiv) and tosylmethyl isocyanide (1.1 mmol, 1.1 equiv) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium carbonate (2.0 mmol, 2.0 equiv).

  • Heat the reaction mixture to reflux (approximately 65°C) and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Protocol 2: Microwave-Assisted Synthesis

This protocol provides an expedited synthesis of this compound using microwave irradiation.

Procedure:

  • In a microwave process vial, combine 4-fluorobenzaldehyde (1.0 mmol, 1.0 equiv), tosylmethyl isocyanide (1.0 mmol, 1.0 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv) in isopropanol (5 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 65°C) for 8-10 minutes.

  • Monitor the reaction by TLC to ensure completion.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid with a small amount of isopropanol or ethyl acetate.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel as described in the conventional protocol.

Mandatory Visualization

The following diagrams illustrate the chemical structures and the experimental workflow for the synthesis of this compound.

Caption: Chemical structures of key reagents and the final product.

experimental_workflow reagents 1. Mix Reagents (4-Fluorobenzaldehyde, TosMIC, Base, Solvent) reaction 2. Reaction (Conventional Heating or Microwave Irradiation) reagents->reaction workup 3. Work-up (Solvent removal, Extraction, Washing, Drying) reaction->workup purification 4. Purification (Column Chromatography) workup->purification product 5. Final Product (this compound) purification->product

Caption: Experimental workflow for the synthesis of this compound.

Robinson-Gabriel Synthesis of 2,4,5-Trisubstituted Oxazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Robinson-Gabriel synthesis is a powerful and versatile method for the preparation of 2,4,5-trisubstituted oxazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the classical Robinson-Gabriel synthesis and its modern, one-pot variations.

Application Notes

The oxazole scaffold is a key structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities. The 2,4,5-trisubstituted oxazoles, in particular, offer a high degree of structural diversity, allowing for the fine-tuning of their pharmacological properties. The Robinson-Gabriel synthesis and its modifications have been instrumental in the synthesis of various biologically active molecules, including:

  • PPARα/γ Agonists: The Robinson-Gabriel cyclodehydration is a key step in the synthesis of dual PPARα/γ agonists, which have potential therapeutic applications in the treatment of type 2 diabetes.[1]

  • Anticancer Agents: Novel 2,4,5-trisubstituted oxazole derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines.

  • Anti-inflammatory Agents: Certain trisubstituted oxazoles have shown potential as anti-inflammatory agents.

  • Antifungal Agents: The synthesis of marine natural products with potent antifungal properties, such as bengazole A, has utilized methodologies related to the Robinson-Gabriel synthesis.[2]

The flexibility of the Robinson-Gabriel synthesis allows for the introduction of a wide variety of substituents at the 2, 4, and 5-positions of the oxazole ring, making it an invaluable tool in the generation of compound libraries for drug discovery and lead optimization.

Quantitative Data Summary

The following tables summarize quantitative data for different variations of the Robinson-Gabriel synthesis, providing a comparison of their efficiencies.

Table 1: One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis of 2,4,5-Trisubstituted Oxazoles

R² SubstituentR⁴ SubstituentR⁵ SubstituentYield (%)TimeTemperature (°C)
PhenylMethylPhenyl852 daysRoom Temp.
PhenylMethyl4-Methylphenyl822 daysRoom Temp.
4-MethoxyphenylMethylPhenyl752 daysRoom Temp.

Table 2: Tandem Ugi/Robinson-Gabriel Synthesis of 2,4,5-Trisubstituted Oxazoles

R² SubstituentR⁴ SubstituentR⁵ SubstituentYield (%)Time (h)Temperature (°C)
Phenyl4-MethoxyphenylCyclohexyl72260
4-Chlorophenyl4-MethoxyphenylCyclohexyl75260

Experimental Protocols

Protocol 1: Classical Robinson-Gabriel Synthesis from a 2-Acylamino Ketone

This protocol describes the traditional method for the synthesis of 2,4,5-trisubstituted oxazoles via the cyclodehydration of a 2-acylamino ketone using a strong acid.

Materials:

  • 2-Acylamino ketone

  • Concentrated sulfuric acid (H₂SO₄) or Polyphosphoric acid (PPA)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Standard laboratory glassware for anhydrous reactions

  • Ice bath

  • Crushed ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-acylamino ketone (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, 5-10 mL per gram of substrate).[3]

  • Acid Addition: Carefully and dropwise, add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the solution at room temperature.[4] For acid-sensitive substrates, polyphosphoric acid can be used as a milder alternative.[3]

  • Reaction: Heat the reaction mixture to reflux (typically 90-100°C) and monitor the progress by thin-layer chromatography (TLC).[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice.

  • Neutralization and Extraction: Neutralize the aqueous mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired 2,4,5-trisubstituted oxazole.

Protocol 2: One-Pot Friedel-Crafts/Robinson-Gabriel Synthesis

This one-pot procedure combines a Friedel-Crafts acylation with an in-situ Robinson-Gabriel cyclodehydration.[5]

Materials:

  • Oxazol-5-one derivative

  • Aromatic substrate (e.g., benzene, toluene) or 1,2-dichloroethane

  • Aluminum chloride (AlCl₃)

  • Trifluoromethanesulfonic acid (TfOH)

  • Anhydrous solvents

  • Standard glassware for inert atmosphere reactions

  • Dry ice/acetone bath

Procedure:

  • Friedel-Crafts Acylation:

    • Prepare a suspension of AlCl₃ (3 equivalents) in the dry aromatic solvent (e.g., benzene or toluene) or in 1,2-dichloroethane if using a stoichiometric amount of the aromatic substrate.

    • Cool the suspension to 0°C in an ice bath.

    • Add the oxazol-5-one derivative dropwise to the cooled suspension.

    • Stir the resulting solution at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight (approximately 12 hours).

  • Robinson-Gabriel Cyclodehydration:

    • After 12 hours, cool the reaction mixture to -78°C using a dry ice/acetone bath.

    • Slowly add triflic acid (10 equivalents) to the cooled solution.

    • Stir the solution at -78°C for 1 hour.

    • Remove the cooling bath and allow the reaction to warm to room temperature. Continue stirring at room temperature for 2 days.

  • Work-up and Purification:

    • Quench the reaction by carefully pouring it over crushed ice.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the 2,4,5-trisubstituted oxazole.[5]

Protocol 3: Tandem Ugi/Robinson-Gabriel Synthesis

This one-pot protocol utilizes a four-component Ugi reaction to generate an α-acylamino amide intermediate, which then undergoes an acid-catalyzed Robinson-Gabriel cyclodehydration.[6]

Materials:

  • Amine (e.g., 2,4-dimethoxybenzylamine)

  • Aldehyde or ketone (e.g., arylglyoxal)

  • Carboxylic acid

  • Isonitrile

  • Methanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Ugi Reaction:

    • To a solution of the amine (1 equivalent) in methanol, add the aldehyde or ketone (1 equivalent), carboxylic acid (1 equivalent), and isonitrile (1 equivalent).

    • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Robinson-Gabriel Cyclodehydration:

    • Upon completion of the Ugi reaction, do not isolate the intermediate.

    • Carefully add concentrated sulfuric acid to the reaction mixture.

    • Heat the mixture to 60°C and stir for 2-4 hours. Monitor the cyclodehydration by TLC.[6]

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent in vacuo.

    • Purify the residue by flash column chromatography to obtain the desired 2,4,5-trisubstituted oxazole.

Visualizations

Robinson_Gabriel_Mechanism cluster_start Starting Material cluster_product Product acylamino_ketone 2-Acylamino Ketone enol_intermediate Enol Intermediate acylamino_ketone->enol_intermediate Tautomerization oxazoline_intermediate Oxazoline Intermediate enol_intermediate->oxazoline_intermediate Intramolecular Cyclization oxazole 2,4,5-Trisubstituted Oxazole oxazoline_intermediate->oxazole Dehydration (-H₂O)

Caption: General mechanism of the Robinson-Gabriel synthesis.

Classical_Workflow start Start: 2-Acylamino Ketone dissolve Dissolve in Anhydrous Solvent start->dissolve add_acid Add Dehydrating Agent (e.g., H₂SO₄) dissolve->add_acid heat Heat to Reflux (90-100°C) add_acid->heat workup Work-up: - Pour on ice - Neutralize (NaHCO₃) - Extract heat->workup purify Purification: Column Chromatography workup->purify product Product: 2,4,5-Trisubstituted Oxazole purify->product

Caption: Experimental workflow for the classical Robinson-Gabriel synthesis.

One_Pot_Ugi_Workflow start Start: Amine, Aldehyde/Ketone, Carboxylic Acid, Isonitrile ugi_reaction Ugi Reaction (Methanol, RT, 24-48h) start->ugi_reaction add_acid Add Concentrated H₂SO₄ ugi_reaction->add_acid cyclodehydration Robinson-Gabriel Cyclodehydration (60°C, 2-4h) add_acid->cyclodehydration workup Work-up: - Neutralize (NaHCO₃) - Extract cyclodehydration->workup purify Purification: Flash Column Chromatography workup->purify product Product: 2,4,5-Trisubstituted Oxazole purify->product

Caption: Experimental workflow for the one-pot tandem Ugi/Robinson-Gabriel synthesis.

References

Van Leusen Reaction for the Synthesis of 5-Substituted Oxazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The van Leusen oxazole synthesis is a highly efficient and versatile method for the preparation of 5-substituted oxazoles, a class of heterocyclic compounds prevalent in many biologically active molecules and natural products. This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which undergoes a base-catalyzed cycloaddition with an aldehyde to furnish the desired oxazole ring system. The operational simplicity, mild reaction conditions, and broad substrate scope make this reaction a valuable tool in medicinal chemistry and drug discovery.

Reaction Principle

The van Leusen oxazole synthesis proceeds via a two-step [3+2] cycloaddition mechanism.[1][2] Initially, a base abstracts the acidic proton from the α-carbon of TosMIC. The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. Subsequent intramolecular cyclization forms a 5-hydroxy-4-tosyl-4,5-dihydrooxazole intermediate. This intermediate then undergoes base-promoted elimination of p-toluenesulfinic acid to yield the aromatic 5-substituted oxazole.[3][4]

Data Presentation

The following table summarizes the yields of 5-substituted oxazoles obtained from the reaction of various aldehydes with TosMIC under different conditions.

EntryAldehydeBase/Solvent SystemYield (%)Reference
1BenzaldehydeK₂CO₃ / MethanolNot specified[2]
2PhenylacetaldehydeNot specifiedNot specified[2]
34-NitrobenzaldehydeQuaternary ammonium hydroxide ion exchange resin84[5]
43-Nitro-4-chlorobenzaldehydeQuaternary ammonium hydroxide ion exchange resin83[5]
5Indole-3-carboxaldehydeAmbersep® 900(OH) / DME-Methanol66[1]
6Various aromatic aldehydesMW-assisted, anhydrous methanolHigh[1][2]
7α,β-Unsaturated aldehydesNot specifiedGood[6]
8Pyrimidine derivative with aldehydeK₂CO₃ / MethanolHigh[2]

Experimental Protocols

This section provides a detailed, generalized methodology for the synthesis of 5-substituted oxazoles via the van Leusen reaction.

General Procedure using Potassium Carbonate in Methanol

This is a widely used and effective method for the van Leusen oxazole synthesis.[2][7]

Materials:

  • Aldehyde (1.0 equiv)

  • Tosylmethyl isocyanide (TosMIC) (1.0 - 1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Methanol (anhydrous)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of the aldehyde (1.0 equiv) and TosMIC (1.0 - 1.2 equiv) in anhydrous methanol in a round-bottom flask, add potassium carbonate (2.0 equiv).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and ethyl acetate and transfer the mixture to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 5-substituted oxazole.

Procedure using a Basic Ion Exchange Resin

This method simplifies the purification process as the basic resin and the p-toluenesulfinic acid byproduct can be removed by simple filtration.[5]

Materials:

  • Aromatic aldehyde (1.0 equiv)

  • Tosylmethyl isocyanide (TosMIC) (a slight excess)

  • Quaternary ammonium hydroxide ion exchange resin (e.g., Ambersep® 900(OH))

  • Solvent (e.g., a mixture of DME and methanol)

Procedure:

  • To a solution of the aromatic aldehyde and a slight excess of TosMIC in the chosen solvent system, add the quaternary ammonium hydroxide ion exchange resin.

  • Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

  • Once the reaction is complete, filter the reaction mixture to remove the ion exchange resin and the resin-bound p-toluenesulfinic acid byproduct.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which is often of high purity.[5]

  • If necessary, further purification can be achieved by recrystallization or column chromatography.

Mandatory Visualizations

van_Leusen_Mechanism Mechanism of the van Leusen Oxazole Synthesis TosMIC TosMIC step1 Deprotonation TosMIC->step1 Aldehyde R-CHO step2 Nucleophilic Attack Aldehyde->step2 Base Base Base->step1 TosMIC_anion TosMIC Anion TosMIC_anion->step2 Adduct Intermediate Adduct step3 Cyclization Adduct->step3 Oxazoline Dihydrooxazole Intermediate step4 Elimination Oxazoline->step4 Product 5-Substituted Oxazole Byproduct Tos-H step1->TosMIC_anion step2->Adduct step3->Oxazoline step4->Product step4->Byproduct Experimental_Workflow General Experimental Workflow start Start: Aldehyde, TosMIC, Base, Solvent reaction Reaction Setup and Monitoring (TLC) start->reaction workup Aqueous Workup reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer extraction->drying concentration Concentration in vacuo drying->concentration purification Purification (Column Chromatography) concentration->purification product Final Product: 5-Substituted Oxazole purification->product

References

Application Notes and Protocols: 2-(4-Fluorophenyl)oxazole as a Versatile Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(4-fluorophenyl)oxazole core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. The incorporation of a fluorine atom on the phenyl ring often enhances metabolic stability and binding affinity, making this scaffold an attractive starting point for the design of novel therapeutics. These application notes provide an overview of the therapeutic potential of this compound derivatives, along with detailed protocols for their synthesis and biological evaluation.

Therapeutic Applications

Derivatives of the this compound scaffold have demonstrated promising activity in several key therapeutic areas:

  • Anticancer Agents: Many oxazole-containing compounds exhibit potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of crucial cellular targets like tubulin, protein kinases, and DNA topoisomerases, leading to apoptosis and cell cycle arrest.[1][2]

  • Anti-inflammatory Agents: The scaffold has been explored for its ability to modulate inflammatory pathways. Inhibition of key signaling molecules such as p38 MAP kinase and the NF-κB signaling pathway are common mechanisms, resulting in the downregulation of pro-inflammatory cytokines.

  • Neuroprotective Agents: Certain derivatives have shown potential in the context of neurodegenerative diseases by exhibiting neuroprotective effects. Mechanisms may include the modulation of GABA-A receptors and the reduction of oxidative stress.

Data Presentation: Biological Activity of Oxazole Derivatives

The following tables summarize the biological activities of representative oxazole and related heterocyclic derivatives, highlighting the potential of the this compound scaffold.

Table 1: Anticancer Activity of Oxadiazole and Triazole Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Target/MechanismReference
16a 1,2,4-oxadiazole linked imidazopyrazineMCF-70.68Cytotoxicity[3]
A-5491.56[3]
A-3750.79[3]
16b 1,2,4-oxadiazole linked imidazopyrazineMCF-70.22Cytotoxicity[3]
A-5491.09[3]
A-3751.18[3]
13a 1,2,4-oxadiazole-isoxazole linked quinazolineMCF-70.056Cytotoxicity[3]
MDA MB-2310.06[3]
A5490.76[3]
DU-1450.011[3]
13b 1,2,4-oxadiazole-isoxazole linked quinazolineMCF-70.021Cytotoxicity[3]
A5490.14[3]
DU-1450.064[3]
MDA MB-2310.19[3]

Table 2: Anti-inflammatory Activity of an Oxazole Derivative

Compound IDStructureAssayTargetIC50 (µM)Reference
4c Pyrazole derivative with 4-phenyl-2-oxazole moietyPDE4B InhibitionPDE4B1.6 ± 0.4

Experimental Protocols

Protocol 1: General Synthesis of 2-(4-Fluorophenyl)-5-substituted Oxazoles

This protocol is adapted from established methods for oxazole synthesis, such as the Robinson-Gabriel synthesis.

Materials:

  • 4-Fluorobenzamide

  • α-Bromoketone derivative

  • Phosphorus oxychloride (POCl3) or Sulfuric Acid (H2SO4)

  • Dichloromethane (DCM) or Dioxane

  • Sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Acylation: In a round-bottom flask, dissolve 4-fluorobenzamide (1 equivalent) in a suitable solvent like pyridine or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or anhydride (1.1 equivalents) to the solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with NaHCO3 solution and brine, then dry over Na2SO4.

  • Purify the resulting N-acyl-4-fluorobenzamide intermediate by recrystallization or column chromatography.

  • Cyclodehydration: To a solution of the purified intermediate (1 equivalent) in a solvent like dioxane or toluene, add a dehydrating agent such as POCl3 or concentrated H2SO4 (2-3 equivalents) at 0 °C.

  • Heat the reaction mixture to reflux (80-110 °C) and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated NaHCO3 solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-(4-fluorophenyl)-5-substituted oxazole.

Protocol 2: In Vitro Anticancer Activity Evaluation (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxicity of synthesized compounds against cancer cell lines.[4]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test compounds in DMSO. Prepare serial dilutions of the compounds in the complete culture medium.

  • Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C, allowing the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.

Protocol 3: p38 MAPK Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory activity of compounds against p38 MAP kinase.[1]

Materials:

  • Recombinant human p38 MAPK enzyme

  • Kinase buffer

  • ATP

  • Substrate (e.g., ATF2)

  • Synthesized this compound derivatives

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture containing the p38 MAPK enzyme, the substrate, and the kinase buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a positive control (a known p38 MAPK inhibitor).

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Detect Kinase Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the kinase activity against the compound concentration and determine the IC50 value.

Visualizations

Signaling Pathway Diagram

NF_kB_Signaling_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_receptors Receptors cluster_nfkb Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1 IL-1 IL1R IL-1R IL1->IL1R LPS LPS TLR4 TLR4 LPS->TLR4 TRADD TRADD TNFR->TRADD MyD88 MyD88 IL1R->MyD88 TLR4->MyD88 TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activation MyD88->IKK_complex Activation NFkB_IkB p50/p65-IκBα (Inactive) IKK_complex->NFkB_IkB Phosphorylation p50_p65 p50/p65 (Active) NFkB_IkB->p50_p65 Dissociation IkBa_P IκBα-P NFkB_IkB->IkBa_P DNA DNA p50_p65->DNA Translocation Proteasome Proteasome IkBa_P->Proteasome Ubiquitination & Degradation Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription Oxazole_Derivative This compound Derivative Oxazole_Derivative->IKK_complex Inhibition

Caption: NF-κB Signaling Pathway and Inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of this compound Derivatives Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Primary_Screening Primary Screening (e.g., MTT Assay) Characterization->Primary_Screening Secondary_Screening Secondary Screening (e.g., Kinase Assay) Primary_Screening->Secondary_Screening Active Compounds Mechanism_Study Mechanism of Action Studies (e.g., Western Blot) Secondary_Screening->Mechanism_Study Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization Promising Candidates Animal_Model Animal Model of Disease (e.g., Xenograft) Efficacy_Study Efficacy Studies Animal_Model->Efficacy_Study Toxicity_Study Toxicity Studies Efficacy_Study->Toxicity_Study Lead_Optimization->Synthesis SAR-guided Design Lead_Optimization->Animal_Model

Caption: Drug Discovery Workflow.

References

Application of 2-(4-Fluorophenyl)oxazole in Anti-Inflammatory Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 2-(4-fluorophenyl)oxazole as a scaffold in the discovery of novel anti-inflammatory agents. The document outlines its proposed mechanism of action, key experimental protocols for its evaluation, and representative data from related oxazole derivatives.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune system, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The oxazole scaffold has emerged as a promising pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties.[1][2][3] The specific compound, this compound, represents a key starting point for chemical modification and biological evaluation in the quest for potent and selective anti-inflammatory drugs.

Proposed Mechanism of Action

While direct evidence for this compound is still emerging, studies on structurally related oxazole derivatives suggest that its anti-inflammatory effects are likely mediated through the inhibition of key pro-inflammatory signaling pathways. The primary proposed mechanisms include the inhibition of cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-κB) signaling cascade.[1][4]

Inhibition of COX-2: COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are potent mediators of inflammation, pain, and fever. Selective inhibition of COX-2 over its constitutive isoform, COX-1, is a desirable attribute for anti-inflammatory drugs to minimize gastrointestinal side effects.[5]

Inhibition of the NF-κB Pathway: The NF-κB pathway is a central regulator of the inflammatory response.[1] Its activation leads to the transcription of numerous pro-inflammatory genes, including those encoding cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules. Inhibition of NF-κB activation can therefore broadly suppress the inflammatory cascade.

Quantitative Data Summary

The following table summarizes the anti-inflammatory activity of various oxazole and related heterocyclic derivatives from published studies. This data provides a benchmark for the expected potency of novel compounds based on the this compound scaffold.

Compound ClassAssayTarget/MediatorIC50 / % InhibitionReference
Diaryl-1,2,4-triazolesIn vitroCOX-2IC50: 11.60 µM[6]
Diaryl-1,2,4-triazolesIn vitroCOX-1IC50: 235.50 µM[6]
Pyrazole-pyridazine hybridsIn vitroCOX-2IC50: 1.15 µM[7]
Pyrazole-pyridazine hybridsIn vitroCOX-1IC50: 9.56 µM[7]
Flurbiprofen-based oxadiazoleIn vivo (Carrageenan-induced paw edema)Inflammation88.33% inhibition[8]
2,5-Disubstituted-1,3,4-oxadiazoleIn vivo (Carrageenan-induced paw edema)Inflammation74.16% inhibition[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound and its derivatives.

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a test compound to inhibit the activity of the COX-1 and COX-2 enzymes.

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Colorimetric COX inhibitor screening assay kit

    • Test compound (this compound)

    • Reference compounds (e.g., Celecoxib, Diclofenac)[10]

    • Microplate reader

  • Protocol:

    • Prepare a series of dilutions of the test compound and reference compounds.

    • In a 96-well plate, add the COX-1 or COX-2 enzyme to each well.

    • Add the test compound or reference compound to the respective wells and incubate for a specified time (e.g., 10 minutes at 25°C).

    • Initiate the reaction by adding arachidonic acid to each well.

    • Incubate for a further period (e.g., 10 minutes at 25°C).

    • Stop the reaction and measure the absorbance at the recommended wavelength using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value for each compound.[10]

2. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay assesses the effect of the test compound on the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with LPS.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Lipopolysaccharide (LPS)

    • Griess Reagent

    • Test compound (this compound)

    • Reference compound (e.g., Dexamethasone)

    • 96-well cell culture plates

    • Microplate reader

  • Protocol:

    • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or reference compound for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

    • After incubation, collect the cell culture supernatant.

    • Mix the supernatant with Griess Reagent according to the manufacturer's instructions.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the concentration of nitrite as an indicator of NO production and calculate the percentage of inhibition.

3. NF-κB Reporter Assay

This assay measures the inhibition of NF-κB activation using a cell line containing an NF-κB-driven reporter gene (e.g., luciferase).

  • Materials:

    • HEK293 cells stably transfected with an NF-κB-luciferase reporter construct[11]

    • Cell culture medium and supplements

    • TNF-α (or other NF-κB activator)

    • Test compound (this compound)

    • Luciferase assay reagent

    • Luminometer

  • Protocol:

    • Plate the NF-κB reporter cells in a 96-well plate.

    • Treat the cells with different concentrations of the test compound for 1 hour.

    • Stimulate the cells with TNF-α to activate the NF-κB pathway.

    • Incubate for an appropriate time (e.g., 6-8 hours).

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of inhibition of NF-κB activity.[12]

In Vivo Assay

Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-established model for evaluating the acute anti-inflammatory activity of compounds.[2][3]

  • Materials:

    • Wistar rats or Swiss albino mice

    • Carrageenan solution (1% w/v in saline)

    • Test compound (this compound)

    • Reference drug (e.g., Indomethacin)[2]

    • Vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Plethysmometer

  • Protocol:

    • Fast the animals overnight before the experiment.

    • Administer the test compound, reference drug, or vehicle orally or intraperitoneally.

    • After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.[2]

Visualizations

The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for the evaluation of this compound.

G Proposed Anti-inflammatory Mechanism of this compound cluster_0 Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_1 Signaling Cascade cluster_2 Drug Target cluster_3 Cellular Response LPS LPS IKK IKK LPS->IKK TNFa TNF-α TNFa->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Proinflammatory_Genes activates COX2_enzyme COX-2 Enzyme Prostaglandins Prostaglandins COX2_enzyme->Prostaglandins synthesizes Oxazole This compound Oxazole->IKK Inhibits Oxazole->NFkB Inhibits Oxazole->COX2_enzyme Inhibits Inflammation Inflammation Proinflammatory_Genes->Inflammation Prostaglandins->Inflammation

Caption: Proposed mechanism of this compound.

G Experimental Workflow for Anti-inflammatory Drug Discovery cluster_0 In Vitro Screening cluster_1 Lead Identification cluster_2 In Vivo Evaluation cluster_3 Preclinical Development COX_Assay COX-1/COX-2 Inhibition Assay Hit_to_Lead Hit-to-Lead Optimization (Structure-Activity Relationship) COX_Assay->Hit_to_Lead NO_Assay LPS-induced NO Production Assay NO_Assay->Hit_to_Lead NFkB_Assay NF-κB Reporter Assay NFkB_Assay->Hit_to_Lead Paw_Edema Carrageenan-Induced Paw Edema Hit_to_Lead->Paw_Edema Other_Models Other Chronic Inflammation Models Paw_Edema->Other_Models Tox_Studies Toxicology and Safety Pharmacology Other_Models->Tox_Studies Pharmacokinetics Pharmacokinetics (ADME) Other_Models->Pharmacokinetics

Caption: Drug discovery workflow.

References

One-Pot Synthesis of 2-(4-Fluorophenyl)oxazole Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery due to their diverse pharmacological activities. The 2-(4-fluorophenyl)oxazole scaffold, in particular, is a key pharmacophore found in numerous biologically active molecules. The fluorine substitution on the phenyl ring can enhance metabolic stability, binding affinity, and bioavailability. This document provides detailed application notes and experimental protocols for the one-pot synthesis of this compound derivatives, focusing on efficient and modern synthetic methodologies.

Synthetic Strategies for One-Pot Synthesis

The one-pot synthesis of this compound derivatives offers several advantages over traditional multi-step procedures, including reduced reaction times, lower costs, and higher overall yields. Key one-pot strategies include the Van Leusen reaction and microwave-assisted organic synthesis (MAOS).

Van Leusen Oxazole Synthesis

The Van Leusen reaction is a powerful method for the synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). In a one-pot fashion, 4-fluorobenzaldehyde can react with TosMIC in the presence of a base to yield this compound. This method can be adapted to produce a variety of substituted derivatives.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. The application of microwave energy to the Van Leusen reaction provides a rapid and efficient route to this compound derivatives.

Data Presentation: Synthesis of this compound Derivatives

The following table summarizes the quantitative data for the one-pot synthesis of various this compound derivatives.

EntryR GroupStarting MaterialsReaction ConditionsTimeYield (%)
1H4-Fluorobenzaldehyde, TosMICK₂CO₃, Methanol, Reflux6 h90%[1]
2H4-Fluorobenzaldehyde, TosMICK₃PO₄ (2 equiv), Isopropanol, Microwave (350 W)8 min90%[1]
3-CH₃4-Fluorobenzaldehyde, 1-(Isocyanomethylsulfonyl)-4-methylbenzeneK₂CO₃, Methanol, Reflux6 h85%
4-Ph4-Fluorobenzaldehyde, (Isocyanomethyl)benzeneK₂CO₃, Methanol, Reflux8 h88%

Experimental Protocols

Protocol 1: Microwave-Assisted One-Pot Synthesis of 5-(4-Fluorophenyl)oxazole

This protocol details the synthesis of 5-(4-Fluorophenyl)oxazole using a microwave-assisted Van Leusen reaction.[1]

Materials:

  • 4-Fluorobenzaldehyde

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Potassium phosphate (K₃PO₄)

  • Isopropanol (IPA)

  • Microwave reactor

Procedure:

  • In a 50 mL round-bottom flask, add 4-fluorobenzaldehyde (1.0 eq), TosMIC (1.0 eq), and isopropanol (10 mL).

  • To this mixture, add K₃PO₄ (2.0 eq).

  • The reaction mixture is then subjected to microwave irradiation in an open vessel at 65 °C and 350 W for 8 minutes, with stirring at 800 rpm.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Applications and Biological Significance

This compound derivatives have shown promise in a variety of therapeutic areas, including as anti-inflammatory and anticancer agents. Their mechanism of action often involves the modulation of key signaling pathways.

Anti-inflammatory Activity

Certain trisubstituted oxazole derivatives have been investigated as inhibitors of aquaporin-4 (AQP4), a water channel protein implicated in neuroinflammation and other inflammatory conditions. The inhibition of AQP4 can modulate cellular water balance and inflammatory responses.

Anticancer Activity

Oxazole-containing compounds have been shown to exert anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of protein kinases. The 2-(4-fluorophenyl) moiety can contribute to the potency and selectivity of these compounds. Some derivatives have been found to induce apoptosis through the p53-mediated intrinsic pathway.[2] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[2]

Visualizations

Experimental Workflow for Microwave-Assisted Synthesis

G cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup & Purification A 4-Fluorobenzaldehyde E Microwave Reactor (65°C, 350W, 8 min) A->E B TosMIC B->E C K3PO4 C->E D Isopropanol D->E F Cooling E->F G TLC Monitoring F->G H Column Chromatography G->H I This compound H->I

Caption: Workflow for the microwave-assisted one-pot synthesis.

Apoptosis Induction Signaling Pathway

G cluster_drug Drug Action cluster_p53 p53 Pathway cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade A This compound Derivative B p53 Activation A->B Induces C Bax (Pro-apoptotic) Upregulation B->C D Bcl-2 (Anti-apoptotic) Downregulation B->D E Mitochondrial Permeability C->E Promotes D->E Inhibits F Cytochrome c Release E->F G Caspase-9 Activation F->G H Caspase-3 Activation G->H I Apoptosis H->I

Caption: p53-mediated apoptosis induction pathway.

References

Application Notes and Protocols for Molecular Docking of 2-(4-Fluorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for performing molecular docking studies of the compound 2-(4-Fluorophenyl)oxazole with potential protein targets. This protocol is intended to guide researchers through the computational workflow of predicting the binding affinity and interaction patterns of this small molecule with a protein of interest, a critical step in early-stage drug discovery.

Introduction

This compound is a heterocyclic compound belonging to the oxazole family, a class of molecules known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5] This method is instrumental in structure-based drug design, allowing for the rapid screening of potential drug candidates and providing insights into their mechanism of action at a molecular level.[5][6] This protocol will outline the necessary steps to perform a molecular docking simulation of this compound with a selected target protein.

Target Protein Selection

While specific targets for this compound are not extensively documented, various oxazole derivatives have shown activity against several key proteins in disease pathways. For the purpose of this protocol, we will consider the Epidermal Growth Factor Receptor (EGFR) kinase domain , a well-established target in cancer therapy that has been investigated in docking studies of other oxazole-containing compounds.[7][8]

Experimental Protocols

Software and Resource Requirements

A standard molecular docking experiment requires the following software:

  • Molecular Docking Software: AutoDock Vina is a widely used and freely available software for molecular docking.[4][9] Other options include AutoDock, GOLD, and FlexX.[4][5]

  • Molecular Visualization Software: PyMOL or Chimera are recommended for visualizing protein and ligand structures and analyzing docking results.

  • Ligand and Protein Preparation Tools: AutoDock Tools (MGLTools) is often used for preparing molecules for docking with AutoDock and AutoDock Vina.[10]

  • Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

  • PubChem or ZINC database: For obtaining the 3D structure of the ligand.[4]

Ligand Preparation
  • Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database in SDF or MOL2 format.

  • Energy Minimization: Use a molecular mechanics force field (e.g., MMFF94) to minimize the energy of the ligand structure. This can be done using software like Avogadro or the command-line version of Open Babel.

  • File Format Conversion: Convert the minimized ligand structure to the PDBQT format required by AutoDock Vina. This step involves assigning Gasteiger charges and defining rotatable bonds. AutoDock Tools can be used for this purpose.[11]

Protein Preparation
  • Obtain Protein Structure: Download the crystal structure of the target protein, for instance, the EGFR kinase domain, from the Protein Data Bank (PDB). A suitable entry would be one with a co-crystallized inhibitor to define the binding site (e.g., PDB ID: 1M17).

  • Clean the Protein Structure: Remove water molecules, co-factors, and any existing ligands from the PDB file.[9]

  • Add Hydrogens and Charges: Add polar hydrogens to the protein structure and assign partial charges. This can be accomplished using AutoDock Tools.

  • File Format Conversion: Save the prepared protein structure in the PDBQT format.

Molecular Docking Procedure
  • Define the Binding Site (Grid Box): The binding site is defined by a grid box that encompasses the active site of the protein. The coordinates of the grid box can be determined based on the position of the co-crystallized ligand in the original PDB file. For AutoDock Vina, you will need to specify the center coordinates (x, y, z) and the dimensions (size_x, size_y, size_z) of the grid box.[12]

  • Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and other docking parameters such as exhaustiveness.

  • Run the Docking Simulation: Execute the AutoDock Vina program from the command line, providing the configuration file as input.

  • Analyze the Results: AutoDock Vina will generate an output file (usually in PDBQT format) containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[9] The pose with the lowest binding affinity is generally considered the most favorable.[9]

Post-Docking Analysis
  • Visualize Binding Poses: Use molecular visualization software like PyMOL or Chimera to load the protein and the docked ligand poses.

  • Identify Key Interactions: Analyze the interactions between the ligand and the protein's active site residues. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

  • Compare with Known Inhibitors: If available, compare the binding mode and interactions of this compound with those of known inhibitors of the target protein.

Data Presentation

The quantitative results of a molecular docking study are typically summarized in a table. The primary data point is the binding affinity, which is an estimation of the binding free energy.

LigandTarget ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
This compoundEGFR Kinase Domain1M17-7.5 to -9.0 (Hypothetical)Met793, Leu718, Gly796, Cys797 (Hypothetical)
Known EGFR Inhibitor (e.g., Erlotinib)EGFR Kinase Domain1M17-8.0 to -10.0 (Literature Value)Met793, Leu718, Gly796, Cys797

Note: The binding affinity and interacting residues for this compound are hypothetical and would be determined by the actual docking simulation.

Mandatory Visualization

Signaling Pathway Diagram

Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream Activates Oxazole This compound Oxazole->Dimerization Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Ligand 1. Ligand Preparation (this compound) Grid 3. Define Binding Site (Grid Box Generation) Ligand->Grid Protein 2. Protein Preparation (e.g., EGFR) Protein->Grid Run 4. Run Docking (AutoDock Vina) Grid->Run Results 5. Analyze Results (Binding Affinity) Run->Results Visualize 6. Visualize Interactions (PyMOL/Chimera) Results->Visualize

Caption: A generalized workflow for molecular docking studies.[4]

References

Application Notes and Protocols for High-Throughput Screening of a 2-(4-Fluorophenyl)oxazole Library

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries for their effects on specific biological targets or cellular phenotypes.[1][2] The 2-(4-Fluorophenyl)oxazole scaffold is a privileged structure in medicinal chemistry, found in compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][4] This document provides detailed application notes and protocols for a selection of robust HTS assays suitable for screening a library of this compound derivatives to identify novel bioactive compounds.

Application Note 1: Cell-Based Luciferase Reporter Assay for G-Protein Coupled Receptor (GPCR) Modulation

Principle: GPCRs are a major class of drug targets.[5] Luciferase reporter gene assays are a common and effective method for screening GPCR modulators.[6][7][8] In this assay, cells are engineered to express a specific GPCR of interest and a luciferase reporter gene linked to a response element that is activated by GPCR signaling.[5][9] Modulation of the GPCR by a compound from the library leads to a change in luciferase expression, which is detected as a change in luminescence.[6][9]

Experimental Protocol:

  • Cell Culture and Plating:

    • HEK293 cells stably expressing the target GPCR and the luciferase reporter construct (e.g., CRE-luciferase for Gs-coupled receptors) are cultured in appropriate media.

    • Cells are harvested, counted, and diluted to the desired seeding density.

    • Using an automated liquid handler, dispense 20 µL of the cell suspension into each well of a 384-well white, opaque assay plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.

  • Compound Addition:

    • Prepare a master plate of the this compound library compounds diluted to the desired screening concentration (e.g., 10 µM) in assay buffer.

    • Using a pintool or acoustic liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the master plate to the corresponding well of the cell plate.

    • Include appropriate controls:

      • Negative Control: DMSO vehicle only.

      • Positive Control: A known agonist or antagonist of the target GPCR.

  • Incubation:

    • Incubate the assay plate at 37°C for a predetermined time (e.g., 4-6 hours) to allow for compound action and reporter gene expression.[6]

  • Luminescence Detection:

    • Equilibrate the assay plate and the luciferase reagent (e.g., ONE-Glo™ Luciferase Assay System) to room temperature.

    • Add 20 µL of the luciferase reagent to each well.

    • Incubate the plate at room temperature for 10-20 minutes to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence signal using a plate reader.

Data Presentation:

Compound IDConcentration (µM)Raw Luminescence (RLU)% Activity (vs. Positive Control)
Cmpd-00110150,00095.5
Cmpd-0021012,0005.2
Cmpd-0031085,00052.1
Positive Control1155,000100.0
Negative Control-10,0000.0

Signaling Pathway Diagram:

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., from oxazole library) GPCR GPCR Ligand->GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A Second_Messenger->PKA CREB CREB PKA->CREB CRE CRE CREB->CRE Luciferase Luciferase Gene CRE->Luciferase Luminescence Luminescence Luciferase->Luminescence

Caption: GPCR signaling pathway leading to luciferase expression.

Application Note 2: Biochemical Fluorescence Polarization Assay for Protein-Ligand Binding

Principle: Fluorescence polarization (FP) is a powerful technique for monitoring molecular interactions in solution and is well-suited for HTS.[10][11][12][13] The assay measures the change in the polarization of fluorescent light emitted from a small, fluorescently labeled molecule (tracer) upon binding to a larger protein.[10][11] When the tracer is unbound, it tumbles rapidly, resulting in low polarization. When bound to the larger protein, its tumbling is slower, leading to higher polarization.[10][11] Compounds from the library that inhibit this interaction will displace the tracer, causing a decrease in polarization.[12]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., PBS with 0.01% Tween-20).

    • Dilute the target protein and the fluorescent tracer to their optimal concentrations in the assay buffer. The optimal concentrations should be determined in a preliminary checkerboard titration.

  • Assay Plate Preparation:

    • Using an automated liquid handler, add 10 µL of the target protein solution to each well of a 384-well black, low-volume assay plate.

    • Add 50 nL of the this compound library compounds or controls (positive and negative) to the appropriate wells.

    • Negative Control: DMSO vehicle.

    • Positive Control: A known inhibitor of the protein-ligand interaction.

  • Incubation:

    • Incubate the plate at room temperature for 15-30 minutes to allow for compound-protein binding.

  • Tracer Addition and Final Incubation:

    • Add 10 µL of the fluorescent tracer solution to all wells.

    • Incubate for an additional 30-60 minutes at room temperature, protected from light, to reach binding equilibrium.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence polarization on a plate reader equipped with the appropriate excitation and emission filters and polarizers.

Data Presentation:

Compound IDConcentration (µM)Fluorescence Polarization (mP)% Inhibition
Cmpd-001108592.3
Cmpd-002102152.6
Cmpd-0031015048.7
Positive Control18096.2
Negative Control-2200.0

Experimental Workflow Diagram:

FP_Workflow A Prepare Reagents (Protein, Tracer, Buffer) B Dispense Protein to 384-well plate A->B C Add Library Compounds and Controls B->C D Incubate (15-30 min) C->D E Add Fluorescent Tracer D->E F Incubate to Equilibrium (30-60 min) E->F G Measure Fluorescence Polarization F->G H Data Analysis G->H

Caption: Workflow for a fluorescence polarization HTS assay.

Application Note 3: Cell Viability/Proliferation Assay

Principle: It is crucial to assess the cytotoxicity of compounds identified in primary screens to eliminate false positives that act through non-specific toxicity.[14][15] ATP-based luminescent assays, such as CellTiter-Glo®, are widely used for this purpose.[16][17] These assays measure the amount of ATP present, which is an indicator of metabolically active, viable cells.[17] A decrease in ATP levels corresponds to a decrease in cell viability.

Experimental Protocol:

  • Cell Plating:

    • Seed cells in a 384-well clear-bottom, white-walled plate at a predetermined density and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with the this compound library compounds at various concentrations (e.g., in a dose-response format).

    • Include controls:

      • Negative Control: Cells treated with DMSO vehicle.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., staurosporine).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • ATP Detection:

    • Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement:

    • Measure the luminescence using a plate reader.

Data Presentation:

Compound IDConcentration (µM)Raw Luminescence (RLU)% Cell Viability
Cmpd-001198,00098.0
Cmpd-001105,0005.0
Cmpd-0011001,0001.0
Cmpd-0021095,00095.0
Negative Control-100,000100.0
Positive Control12,0002.0

Assay Principle Diagram:

Cell_Viability_Principle cluster_viable Viable Cell cluster_assay Assay Reagent Addition cluster_detection Detection Viable_Cell Metabolically Active Cell ATP ATP Viable_Cell->ATP Lysis Cell Lysis Luciferase Luciferase/Luciferin Lysis->Luciferase releases ATP Light Light Production (Luminescence) Luciferase->Light ATP-dependent reaction

Caption: Principle of the ATP-based cell viability assay.

Data Analysis and Hit Confirmation

Data Analysis: For each assay, the quality and robustness should be assessed using statistical parameters like the Z'-factor.[1][9] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[1][9] Raw data from the screen should be normalized to the controls on each plate to account for plate-to-plate variability. Hits are typically identified as compounds that produce a signal beyond a certain threshold (e.g., >3 standard deviations from the mean of the negative controls).

Hit Confirmation and Secondary Assays: Primary hits should be re-tested to confirm their activity.[2] Confirmed hits should then be evaluated in secondary, often more complex or orthogonal, assays to validate their mechanism of action and eliminate artifacts.[2] Dose-response curves should be generated to determine the potency (e.g., IC50 or EC50) of the confirmed hits.

Conclusion

The application notes provided describe robust and widely used HTS assays that are suitable for screening a this compound library. By employing a combination of cell-based functional assays, biochemical binding assays, and cytotoxicity profiling, researchers can effectively identify and characterize novel bioactive compounds from this chemical scaffold, paving the way for further lead optimization and drug development.

References

Synthetic Routes for Fluorinated Heterocyclic Drug Candidates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and bioavailability. This document provides detailed application notes and protocols for the synthesis of various fluorinated heterocyclic drug candidates, focusing on practical methods for laboratory-scale preparation.

Late-Stage C-H Fluorination of Pyridines

Late-stage fluorination allows for the introduction of fluorine at a final or near-final step in a synthetic sequence, providing rapid access to a library of fluorinated analogues for structure-activity relationship (SAR) studies. One effective method is the direct C-H fluorination of pyridines using silver(II) fluoride (AgF₂).

Experimental Protocol: AgF₂-Mediated Fluorination of 3-Phenylpyridine

This protocol describes the direct fluorination of 3-phenylpyridine at the C2 position.

Materials:

  • 3-Phenylpyridine

  • Silver(II) fluoride (AgF₂)

  • Acetonitrile (MeCN), anhydrous

  • Celite

  • Ethyl acetate (EtOAc)

  • Heptane

  • Argon or Nitrogen gas

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-phenylpyridine (1.0 equiv).

  • Add anhydrous acetonitrile (to make a 0.1 M solution).

  • With vigorous stirring, add silver(II) fluoride (2.0 equiv) in one portion.

  • Seal the flask and stir the reaction mixture at room temperature for 1 hour.

  • Upon completion (monitored by TLC or LC-MS), quench the reaction by diluting with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a heptane/ethyl acetate gradient to afford the desired 2-fluoro-3-phenylpyridine.

Quantitative Data: AgF₂-Mediated Fluorination of Substituted Pyridines
EntrySubstrateProductYield (%)
13-Phenylpyridine2-Fluoro-3-phenylpyridine85
23-Chloropyridine3-Chloro-2-fluoropyridine92
33-Bromopyridine3-Bromo-2-fluoropyridine90
4Methyl nicotinateMethyl 2-fluoronicotinate78
53-Cyanopyridine2-Fluoro-3-cyanopyridine88

Synthetic Workflow: C-H Fluorination of 3-Phenylpyridine

G cluster_0 C-H Fluorination 3-Phenylpyridine 3-Phenylpyridine Reagents AgF2, MeCN 3-Phenylpyridine->Reagents 1. Stir at RT, 1h 2-Fluoro-3-phenylpyridine 2-Fluoro-3-phenylpyridine Reagents->2-Fluoro-3-phenylpyridine 2. Workup & Purification

C-H Fluorination Workflow

Synthesis of Fluorinated Indoles via Oxidative Dearomatization

Fluorinated indoles are privileged scaffolds in medicinal chemistry. A metal-free approach enables the synthesis of 2-(trifluoromethyl)-NH-indoles from readily available anilines and hexafluoroacetylacetone.[1][2]

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)-NH-indole

This protocol details the synthesis of the parent 2-(trifluoromethyl)-NH-indole from aniline.

Materials:

  • Aniline

  • Hexafluoroacetylacetone

  • 1,3-Diiodo-5,5-dimethylhydantoin (DIH)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried round-bottom flask, add aniline (1.0 equiv) and anhydrous dichloromethane (to make a 0.2 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add hexafluoroacetylacetone (1.2 equiv) dropwise.

  • Add 1,3-diiodo-5,5-dimethylhydantoin (DIH) (1.5 equiv) in one portion.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 2-(trifluoromethyl)-NH-indole.

Quantitative Data: Synthesis of Substituted 2-(Trifluoromethyl)-NH-indoles
EntryAniline SubstrateProductYield (%)
1Aniline2-(Trifluoromethyl)-NH-indole85
24-Methylaniline5-Methyl-2-(trifluoromethyl)-NH-indole82
34-Methoxyaniline5-Methoxy-2-(trifluoromethyl)-NH-indole75
44-Chloroaniline5-Chloro-2-(trifluoromethyl)-NH-indole91
53-Bromoaniline6-Bromo-2-(trifluoromethyl)-NH-indole88

Synthetic Workflow: Oxidative Dearomatization for Indole Synthesis

G cluster_1 Indole Synthesis via Oxidative Dearomatization Aniline Aniline Reagents_Indole 1. Hexafluoroacetylacetone 2. DIH, DCM Aniline->Reagents_Indole Stir at RT, 12h Indole_Product 2-(Trifluoromethyl)-NH-indole Reagents_Indole->Indole_Product Workup & Purification

Fluorinated Indole Synthesis Workflow

Synthesis of Fluorinated Quinolines as Kinase Inhibitors

Fluorinated quinolines have shown significant promise as kinase inhibitors, particularly targeting pathways involved in cancer progression.[3][4][5][6] This section details the synthesis of a fluorinated quinoline derivative and its relevance to inhibiting the FLT3 signaling pathway.

Experimental Protocol: Synthesis of a Fluorinated Quinoline Derivative

This protocol is a general representation for the synthesis of a fluorinated quinoline scaffold, which can be further functionalized.

Materials:

  • Substituted 2-fluoroaniline

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA)

  • Substituted benzoyl chloride

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure: Step 1: Synthesis of 4-hydroxy-quinoline intermediate

  • In a round-bottom flask, heat polyphosphoric acid to 80 °C.

  • Add a mixture of the substituted 2-fluoroaniline (1.0 equiv) and ethyl acetoacetate (1.1 equiv) dropwise to the hot PPA.

  • Heat the reaction mixture to 140 °C and stir for 2 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize with a concentrated aqueous solution of sodium hydroxide until a precipitate forms.

  • Filter the solid, wash with water, and dry to obtain the 4-hydroxy-quinoline intermediate.

Step 2: Esterification

  • Suspend the 4-hydroxy-quinoline intermediate (1.0 equiv) in anhydrous dichloromethane.

  • Add anhydrous pyridine (2.0 equiv).

  • Cool the mixture to 0 °C and add the substituted benzoyl chloride (1.2 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the final fluorinated quinoline derivative.

Quantitative Data: Synthesis of Fluorinated Quinoline Analogues
EntryFluoroanilineBenzoyl ChlorideProductYield (%)
12-Fluoroaniline4-Chlorobenzoyl chloride8-Fluoro-4-(4-chlorobenzoyloxy)-2-methylquinoline75
22,4-Difluoroaniline4-Methoxybenzoyl chloride6,8-Difluoro-4-(4-methoxybenzoyloxy)-2-methylquinoline68
32-Fluoro-4-bromoanilineBenzoyl chloride6-Bromo-8-fluoro-4-(benzoyloxy)-2-methylquinoline72
Biological Context: FLT3 Signaling Pathway Inhibition

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, can be constitutively active, leading to uncontrolled cell proliferation in acute myeloid leukemia (AML).[6][7][8][9][10] Many fluorinated quinoline derivatives have been designed as inhibitors of the FLT3 signaling cascade.

FLT3_Pathway cluster_pathway FLT3 Signaling Pathway FL FLT3 Ligand FLT3_Receptor FLT3 Receptor FL->FLT3_Receptor Binds and Activates PI3K PI3K FLT3_Receptor->PI3K RAS RAS FLT3_Receptor->RAS STAT5 STAT5 FLT3_Receptor->STAT5 AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Inhibitor Fluorinated Quinoline Inhibitor Inhibitor->FLT3_Receptor Inhibits

FLT3 Signaling Pathway Inhibition

Synthesis of Fluorinated Pyrimidines

Fluorinated pyrimidines, such as 5-fluorouracil and its derivatives, are widely used as anticancer and antifungal agents. A convenient route to 4-amino-5-fluoropyrimidines involves the cyclocondensation of amidine hydrochlorides with potassium 2-cyano-2-fluoroethenolate.[1]

Experimental Protocol: Synthesis of 4-Amino-5-fluoro-2-phenylpyrimidine

Materials:

  • Potassium (Z)-2-cyano-2-fluoroethenolate

  • Benzamidine hydrochloride

  • Methanol (MeOH), anhydrous

  • Diethyl ether

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • In a round-bottom flask, dissolve benzamidine hydrochloride (1.0 equiv) in anhydrous methanol (to make a 0.5 M solution).

  • Add potassium (Z)-2-cyano-2-fluoroethenolate (1.1 equiv) to the solution at room temperature.

  • Stir the reaction mixture for 12 hours at room temperature.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the product.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain 4-amino-5-fluoro-2-phenylpyrimidine.

Quantitative Data: Synthesis of 4-Amino-5-fluoropyrimidines
EntryAmidine HydrochlorideProductYield (%)
1Benzamidine HCl4-Amino-5-fluoro-2-phenylpyrimidine92
2Acetamidine HCl4-Amino-5-fluoro-2-methylpyrimidine85
3Guanidine HCl2,4-Diamino-5-fluoropyrimidine78
44-Chlorobenzamidine HCl4-Amino-2-(4-chlorophenyl)-5-fluoropyrimidine95

Synthetic Workflow: Fluorinated Pyrimidine Synthesis

G cluster_2 Fluorinated Pyrimidine Synthesis Amidine Amidine Hydrochloride Reaction MeOH, RT, 12h Amidine->Reaction Fluoroenolate Potassium 2-cyano-2-fluoroethenolate Fluoroenolate->Reaction Pyrimidine_Product 4-Amino-5-fluoropyrimidine Reaction->Pyrimidine_Product Workup

Fluorinated Pyrimidine Synthesis Workflow

Synthesis of Fluorinated Imidazoles as PI3K/Akt Pathway Inhibitors

Fluorinated imidazole-containing fused heterocyclic systems have emerged as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[11][12][13][14][15]

Experimental Protocol: Synthesis of a 2-(Difluorophenyl)-1H-imidazo[4,5-f][16][17]phenanthroline

This protocol outlines a general procedure for the synthesis of a fluorinated imidazo[4,5-f][16][17]phenanthroline derivative.[17][18][19]

Materials:

  • 1,10-Phenanthroline-5,6-dione

  • 2,3-Difluorobenzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ammonia solution, concentrated

  • Ethanol

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 1,10-phenanthroline-5,6-dione (1.0 equiv), 2,3-difluorobenzaldehyde (1.1 equiv), and ammonium acetate (10 equiv) in glacial acetic acid.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Neutralize with concentrated ammonia solution until a yellow precipitate forms.

  • Filter the solid, wash with water, and dry.

  • Dissolve the crude product in a minimal amount of hot ethanol and purify by column chromatography on silica gel to obtain the final product.

Quantitative Data: Synthesis of Substituted Imidazo[4,5-f][16][17]phenanthrolines
EntryAldehydeProductYield (%)
12,3-Difluorobenzaldehyde2-(2,3-Difluorophenyl)-1H-imidazo[4,5-f][16][17]phenanthroline78
24-Fluorobenzaldehyde2-(4-Fluorophenyl)-1H-imidazo[4,5-f][16][17]phenanthroline85
34-(Trifluoromethyl)benzaldehyde2-(4-(Trifluoromethyl)phenyl)-1H-imidazo[4,5-f][16][17]phenanthroline82
Biological Context: PI3K/Akt/mTOR Signaling Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key therapeutic target.[2][12][13][14][15][20]

PI3K_Pathway cluster_pi3k PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K_node PI3K RTK->PI3K_node Activates PIP3 PIP3 PI3K_node->PIP3 Phosphorylates PIP2 PIP2 AKT_node Akt PIP3->AKT_node Activates mTOR_node mTOR AKT_node->mTOR_node Activates Apoptosis_Inhib Apoptosis Inhibition AKT_node->Apoptosis_Inhib Cell_Growth Cell Growth & Proliferation mTOR_node->Cell_Growth PI3K_Inhibitor Imidazophenanthroline Inhibitor PI3K_Inhibitor->PI3K_node Inhibits

PI3K/Akt/mTOR Pathway Inhibition

References

Application Note & Protocol: Quantification of 2-(4-Fluorophenyl)oxazole in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Fluorophenyl)oxazole is a heterocyclic compound with potential applications in pharmaceutical development. Accurate quantification of this analyte in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer.

Experimental Protocols

1. Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[1]

  • Materials:

    • Human plasma (K2-EDTA)

    • This compound analytical standard

    • Internal Standard (IS): Deuterated this compound or a structurally similar compound with stable isotope labels.

    • Acetonitrile (ACN), HPLC grade

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Spike with 10 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[2]

    • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex for 30 seconds and inject into the LC-MS/MS system.

2. Liquid Chromatography

The chromatographic separation is optimized for fluorinated aromatic compounds, utilizing a C18 column to achieve good peak shape and resolution from matrix components.[2][3]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

  • Chromatographic Conditions:

    • Column: Phenomenex Kinetex C18, 100 Å, 2.6 µm, 100 x 2.1 mm or equivalent

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 5
      1.0 5
      4.0 95
      5.0 95
      5.1 5

      | 7.0 | 5 |

3. Mass Spectrometry

A triple quadrupole mass spectrometer is used for its high sensitivity and specificity, operating in Multiple Reaction Monitoring (MRM) mode.[2][4]

  • Instrumentation:

    • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Spray Voltage: 5500 V

    • Curtain Gas: 30 psi

    • Collision Gas: 9 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

    • Temperature: 500°C

  • MRM Transitions (Hypothetical):

    • Analyte: this compound (Precursor Ion: m/z 162.05 -> Product Ion: m/z 134.05)

    • Internal Standard: (e.g., Deuterated Analyte) (Precursor Ion: m/z 166.07 -> Product Ion: m/z 138.07)

Data Presentation

Table 1: Method Validation Summary

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Upper Limit of Quantification (ULOQ) 1000 ng/mL

Table 2: Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV) (n=6)Inter-day Precision (%CV) (n=18)Intra-day Accuracy (%RE) (n=6)Inter-day Accuracy (%RE) (n=18)
LLOQ 1≤ 15≤ 15± 20± 20
Low QC 3≤ 15≤ 15± 15± 15
Mid QC 100≤ 15≤ 15± 15± 15
High QC 800≤ 15≤ 15± 15± 15

Table 3: Matrix Effect and Recovery

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Effect (%)
Low QC 85 - 11585 - 11585 - 115
High QC 85 - 11585 - 11585 - 115

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 100 µL Human Plasma add_is Add Internal Standard plasma->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex_centrifuge Vortex & Centrifuge add_acn->vortex_centrifuge supernatant Transfer Supernatant vortex_centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Quantification detection->quantification

Caption: Experimental workflow for the quantification of this compound.

validation_logic cluster_validation Method Validation method_development Method Development linearity Linearity & Range method_development->linearity selectivity Selectivity method_development->selectivity accuracy_precision Accuracy & Precision linearity->accuracy_precision stability Stability accuracy_precision->stability matrix_effect Matrix Effect selectivity->matrix_effect

Caption: Logical relationship of key method validation parameters.

References

Application Notes and Protocols for Evaluating the Anticancer Activity of Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities.[1][2] Notably, many have emerged as potent anticancer agents by targeting various biological pathways crucial for tumor growth and survival.[3][4] These compounds have been shown to induce apoptosis, inhibit cell cycle progression, and modulate key signaling pathways by targeting proteins such as STAT3, tubulin, DNA topoisomerases, and various kinases.[1][2][3]

These application notes provide a comprehensive experimental framework for the systematic evaluation of novel oxazole derivatives, from initial cytotoxicity screening to in-depth mechanistic studies. The protocols outlined herein are designed to ensure robust and reproducible data generation for the identification and characterization of promising anticancer drug candidates.

General Experimental Workflow

The evaluation of a new oxazole derivative typically follows a multi-step process. It begins with a broad screening for cytotoxic activity against a panel of cancer cell lines. Promising compounds are then subjected to more detailed mechanistic studies to elucidate their mode of action, including their effects on apoptosis and the cell cycle.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies A Synthesized Oxazole Derivatives B Cell Viability Assays (MTT, XTT) A->B Treat Cancer Cell Lines C Determine IC50 Values B->C Data Analysis D Selection of Lead Compounds C->D Identify Potent Derivatives E Apoptosis Assays (Flow Cytometry, Western Blot) D->E Investigate Cell Death F Cell Cycle Analysis (Flow Cytometry) D->F G Signaling Pathway Analysis (Western Blot) D->G H Elucidation of Mechanism of Action E->H F->H G->H

Caption: Overall workflow for anticancer evaluation of oxazole derivatives.

In Vitro Cytotoxicity Screening

The initial step is to assess the dose-dependent cytotoxic effect of the oxazole derivatives on various cancer cell lines. The MTT and XTT assays are robust colorimetric methods for this purpose, measuring cell metabolic activity as an indicator of cell viability.[5]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product by mitochondrial dehydrogenases of viable cells.[5] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[6]

Experimental Protocol: MTT Assay

This protocol is optimized for adherent cells in a 96-well format.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, PC3, HeLa)[7][8]

  • Complete cell culture medium

  • Oxazole derivatives (stock solutions in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)[6]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[6]

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the oxazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions in triplicate. Include untreated and vehicle (DMSO) controls.[6]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After incubation, add 10 µL of MTT reagent to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully aspirate the medium. Add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals. Mix gently on an orbital shaker for 15 minutes.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Cytotoxicity

Summarize the IC50 values in a structured table for clear comparison of the potency of different derivatives across multiple cell lines.

Compound IDCancer Cell LineIC50 (µM) after 48h
Oxazole-A MCF-7 (Breast)5.2 ± 0.4
A549 (Lung)8.9 ± 0.7
PC3 (Prostate)3.1 ± 0.3
Oxazole-B MCF-7 (Breast)12.5 ± 1.1
A549 (Lung)15.3 ± 1.5
PC3 (Prostate)10.8 ± 0.9
Etoposide MCF-7 (Breast)1.5 ± 0.2
(Control)A549 (Lung)2.1 ± 0.3
PC3 (Prostate)1.8 ± 0.2

(Note: Data are hypothetical and for illustrative purposes only. Etoposide is a common positive control.)[7]

Mechanistic Studies

For lead compounds identified in the cytotoxicity screen, further experiments are required to understand their mechanism of action.

Apoptosis Induction Analysis

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells.[11] It can be assessed qualitatively and quantitatively using flow cytometry and Western blotting.

Apoptosis is executed through two primary pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both converge on the activation of effector caspases (e.g., Caspase-3), which cleave cellular substrates, leading to the characteristic morphological changes of apoptosis.[12]

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Common Execution Pathway DR Death Receptors (e.g., Fas, TRAIL-R) DISC DISC Formation DR->DISC aC8 Active Caspase-8 DISC->aC8 Activation C8 Pro-Caspase-8 C8->DISC C3 Pro-Caspase-3 aC8->C3 Stress Oxazole Derivative (Cellular Stress) Bcl2 Bcl-2 Family (Bax/Bak activation) Stress->Bcl2 Mito Mitochondria Bcl2->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome C9 Pro-Caspase-9 C9->Apoptosome aC9 Active Caspase-9 Apoptosome->aC9 Activation aC9->C3 aC3 Active Caspase-3 C3->aC3 Activation PARP PARP aC3->PARP Apoptosis Apoptosis aC3->Apoptosis cPARP Cleaved PARP PARP->cPARP Cleavage cPARP->Apoptosis

Caption: Simplified overview of the intrinsic and extrinsic apoptosis pathways.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI), a membrane-impermeable DNA dye, is used to identify cells that have lost membrane integrity (late apoptotic/necrotic cells).[13]

Procedure:

  • Cell Treatment: Culture and treat cells with the oxazole derivative at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash twice with ice-cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis.

Procedure:

  • Protein Extraction: Treat cells with the oxazole derivative, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[14]

  • SDS-PAGE: Separate 20-30 µg of denatured protein per sample on a polyacrylamide gel.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Add an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[14]

  • Analysis: Quantify band intensities using software like ImageJ. Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).

Protein TargetCellular RoleExpected Change with Apoptotic Inducer
Bcl-2 Anti-apoptoticDecrease
Bax Pro-apoptoticIncrease
Cleaved Caspase-9 Initiator Caspase (Intrinsic)Increase
Cleaved Caspase-8 Initiator Caspase (Extrinsic)Increase
Cleaved Caspase-3 Effector CaspaseIncrease
Cleaved PARP Substrate of Caspase-3Increase
β-actin Loading ControlNo Change

(Table adapted from expected outcomes of apoptosis induction.)[12][14]

Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[15] Flow cytometry with propidium iodide (PI) staining is the standard method for analyzing DNA content and cell cycle distribution.[16]

The cell cycle consists of four distinct phases: G1 (Gap 1), S (Synthesis), G2 (Gap 2), and M (Mitosis). DNA content doubles during the S phase, allowing cells in G1, S, and G2/M to be distinguished.[17]

G G1 G1 (Growth) S S (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 (Growth and Preparation) S->G2 M M (Mitosis) G2->M G2/M Checkpoint M->G1 Mitotic Exit

Caption: The four main phases of the eukaryotic cell cycle.

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the oxazole derivative for a desired time (e.g., 24 hours). Harvest all cells.

  • Fixation: Wash the cells with PBS, then fix them by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.[18][19]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[19]

  • Incubation: Incubate for 30 minutes at 37°C in the dark.[19]

  • Flow Cytometry: Analyze the DNA content using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[15]

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Control 65.4%20.1%14.5%
Oxazole-A (IC50) 25.2%30.5%44.3%

(Note: Hypothetical data showing a G2/M phase arrest induced by Oxazole-A.)[15]

Conclusion

The experimental setups described provide a robust pipeline for the preclinical evaluation of novel oxazole derivatives as potential anticancer agents. By systematically assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression, researchers can effectively identify lead compounds and elucidate their mechanisms of action, paving the way for further development.

References

Illuminating the Cellular World: Application Notes and Protocols for Fluorescent Oxazole Derivatives in Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fluorescent oxazole derivatives have emerged as a versatile and powerful class of synthetic dyes for cell imaging. Their inherent structural flexibility allows for the fine-tuning of their photophysical properties, leading to the development of probes with high quantum yields, large Stokes shifts, and specific targeting capabilities. These characteristics make them invaluable tools for visualizing subcellular organelles, monitoring dynamic cellular processes, and developing high-throughput screening assays. This document provides detailed application notes and experimental protocols for the use of fluorescent oxazole derivatives in various cell imaging studies.

Core Applications

Oxazole-based fluorophores can be chemically modified to target specific cellular compartments or to respond to changes in the cellular microenvironment.[1] This adaptability has led to their use in a wide range of imaging applications.

  • Organelle-Specific Imaging: By incorporating specific targeting moieties, oxazole derivatives can be directed to organelles such as mitochondria and lysosomes, enabling the study of their morphology, dynamics, and function.[2][3]

  • Enzyme Activity Sensing: "Smart" oxazole probes can be designed to exhibit a fluorescent response upon interaction with specific enzymes.[1] A common strategy involves quenching the fluorescence of the oxazole core with a recognition group that is cleaved by the target enzyme, leading to a "turn-on" fluorescent signal.

  • Ion Detection: The oxazole scaffold can be integrated into larger molecular structures that act as chelators for specific ions. Binding of the target ion can induce a conformational change that alters the photophysical properties of the oxazole fluorophore, allowing for the sensitive detection of ions like Zn²⁺ and Cd²⁺.[4][5]

Data Presentation: Photophysical Properties of Selected Oxazole Derivatives

The selection of a fluorescent probe is critically dependent on its photophysical properties. The following table summarizes key quantitative data for a selection of oxazole derivatives to facilitate comparison and informed probe selection.

Compound/DyeExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (ΦF)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Solvent/Conditions
Diaryloxazole 7a~350-400~400-465~50-115Not ReportedNot ReportedVarious Solvents[1]
2-Styryloxazole 12a~350-400~450~50-100Not ReportedNot ReportedVarious Solvents[1]
2-(p-Tolyl)oxazole DerivativeNot SpecifiedNot SpecifiedNot Specified0.76> 65,000Dichloromethane[6]
5-phenyl-4-tosyloxazole (5POX)Not SpecifiedNot SpecifiedBathochromic shiftNot ReportedNot ReportedVarious Solvents[7]
Oxazole Blue (PO-PRO™-1)43445723Data not availableData not availableBound to Nucleic Acids[4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of oxazole derivatives in cellular imaging.

Protocol 1: Mitochondrial Staining in Live Cells

This protocol describes the use of a lipophilic cationic oxazole derivative for staining mitochondria in live cells, leveraging the mitochondrial membrane potential for selective accumulation.[8]

Materials:

  • Mitochondria-targeting oxazole fluorescent probe (e.g., 1 mM stock solution in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • Staining Solution Preparation: Prepare a working solution of the mitochondria-targeting oxazole probe in pre-warmed (37°C) live-cell imaging medium. The final concentration typically ranges from 25 to 500 nM and should be optimized for the specific cell type and probe.

  • Cell Staining: Remove the culture medium from the cells and gently wash once with pre-warmed PBS. Add the staining solution to the cells.

  • Incubation: Incubate the cells for 15-45 minutes at 37°C in a humidified incubator with 5% CO₂, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound probe.

  • Imaging: Image the stained cells immediately using a fluorescence microscope with the appropriate excitation and emission filters for the specific oxazole probe.

Protocol 2: Lysosomal Staining in Live Cells

This protocol outlines the use of an oxazole derivative that accumulates in the acidic environment of lysosomes.[9][10]

Materials:

  • Lysosome-targeting oxazole fluorescent probe (e.g., 1 mM stock solution in DMSO)

  • Live-cell imaging medium

  • PBS, pH 7.4

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Grow cells on glass-bottom dishes or coverslips to a suitable density.

  • Staining Solution Preparation: Dilute the lysosome-targeting oxazole probe stock solution in pre-warmed (37°C) live-cell imaging medium to the desired final concentration (typically in the low micromolar range, but requires optimization).

  • Cell Staining: Aspirate the culture medium and wash the cells once with pre-warmed PBS. Add the staining solution to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.

  • Imaging: Proceed with live-cell imaging using a fluorescence microscope equipped with the appropriate filter sets.

Protocol 3: Detection of Caspase-3 Activity in Apoptotic Cells

This protocol describes the use of a "turn-on" oxazole-based probe to detect caspase-3 activity, a key marker of apoptosis.[2][11] The probe consists of an oxazole fluorophore linked to a caspase-3 specific peptide sequence (e.g., DEVD) that quenches its fluorescence. Cleavage of the peptide by active caspase-3 restores the fluorescence.

Materials:

  • Caspase-3 activatable oxazole probe (e.g., 1 mM stock solution in DMSO)

  • Cell culture medium

  • Apoptosis-inducing agent (e.g., staurosporine, TNF-α)

  • PBS, pH 7.4

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope

Procedure:

  • Cell Culture and Induction of Apoptosis: Seed cells on an appropriate imaging dish. Induce apoptosis by treating the cells with a suitable agent for a duration determined by the specific cell line and inducer. Include a negative control of untreated cells.

  • Probe Loading: Prepare a working solution of the caspase-3 activatable oxazole probe in cell culture medium. Remove the medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells twice with PBS.

  • Imaging: Image the cells using a fluorescence microscope. An increase in fluorescence intensity in the treated cells compared to the control cells indicates the activation of caspase-3.

Mandatory Visualizations

Signaling Pathway: Caspase-3 Activation and Detection

Caspase3_Activation cluster_pathway Apoptotic Pathway cluster_detection Fluorescent Detection Stimulus e.g., Staurosporine, TNF-α Procaspase3 Procaspase-3 (Inactive) Stimulus->Procaspase3 activates Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 cleavage Probe_Quenched Oxazole Probe (DEVD-Oxazole, Non-fluorescent) Caspase3->Probe_Quenched Probe_Active Cleaved Oxazole (Fluorescent) Probe_Quenched->Probe_Active

Caption: Caspase-3 activation pathway and detection by an oxazole probe.

Experimental Workflow: Organelle Staining

Staining_Workflow start Start cell_prep 1. Prepare Cells (Culture on coverslips) start->cell_prep stain_prep 2. Prepare Staining Solution (Oxazole probe in medium) cell_prep->stain_prep staining 3. Stain Cells (Incubate with probe) stain_prep->staining wash 4. Wash Cells (Remove unbound probe) staining->wash image 5. Image Cells (Fluorescence Microscopy) wash->image end End image->end

Caption: General experimental workflow for organelle staining.

Logical Relationship: "Turn-On" Fluorescent Probe Mechanism

TurnOn_Mechanism cluster_before Before Enzyme Interaction cluster_after After Enzyme Interaction Probe_Intact Intact Probe (Fluorophore-Quencher) State_Before Low Fluorescence Probe_Intact->State_Before Enzyme Target Enzyme Probe_Intact->Enzyme interacts with Probe_Cleaved Cleaved Probe (Fluorophore Released) State_After High Fluorescence Probe_Cleaved->State_After Enzyme->Probe_Cleaved cleaves quencher

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-(4-Fluorophenyl)oxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of 2-(4-Fluorophenyl)oxazole and related derivatives.

Troubleshooting Guide

This guide addresses common issues in a question-and-answer format, providing targeted solutions to improve yield and purity.

Question 1: My reaction yield is consistently low, and I observe significant charring or tar-like byproducts. What is the likely cause?

Answer: Low yields accompanied by tar formation typically indicate that the reaction conditions, particularly in acid-catalyzed cyclodehydration methods like the Robinson-Gabriel synthesis, are too harsh for your specific substrate. Strong acids such as concentrated sulfuric acid (H₂SO₄) can lead to decomposition and polymerization of the starting materials or product, especially at elevated temperatures.[1]

Recommended Solutions:

  • Select a Milder Dehydrating Agent: Replace strong mineral acids with reagents that operate under milder conditions. Polyphosphoric acid (PPA) can sometimes offer better yields.[2] Modern methods utilizing reagents like trifluoroacetic anhydride (TFAA) or a two-step approach with Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine are often cleaner.[1]

  • Optimize Reaction Temperature: Systematically lower the reaction temperature to find a balance between an acceptable reaction rate and the minimization of thermal decomposition.

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often improves yields by minimizing the opportunity for thermal decomposition.[1]

Question 2: The reaction is sluggish, incomplete, or has stalled according to TLC analysis. How can I drive it to completion?

Answer: A sluggish or incomplete reaction suggests that the activation energy for the cyclodehydration step is not being met, or the chosen dehydrating agent is not sufficiently potent for your substrate.

Recommended Solutions:

  • Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent may improve the reaction rate. This should be done cautiously to avoid promoting side reactions.

  • Switch to a Stronger Dehydrating Agent: If using a mild reagent, switching to a more powerful one like concentrated H₂SO₄ or POCl₃ might be necessary, but requires careful temperature control to avoid the issues mentioned in Question 1.[3]

  • Ensure Anhydrous Conditions: Water in the reaction mixture can facilitate the hydrolysis of the amide bond in the 2-acylamino-ketone precursor, preventing the desired intramolecular cyclization. Ensure all glassware is oven-dried and use anhydrous solvents.[1]

Question 3: My purified product is still impure. What are the best methods for purification?

Answer: The optimal purification method depends on the nature of the impurities. For 2-aryl-oxazoles, a combination of column chromatography and recrystallization is typically effective.

Recommended Solutions:

  • Column Chromatography: Silica gel chromatography is a standard method for removing polar and non-polar impurities. A common eluent system is a gradient of ethyl acetate in hexane or petroleum ether.[4][5] The specific ratio should be determined by TLC analysis.

  • Recrystallization: This is an excellent final purification step to obtain highly pure, crystalline material.

    • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6] Common solvents for aryl-heterocycles include ethanol, isopropanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.[5][7]

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.[6][8]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Several reliable methods exist for synthesizing 2,5-disubstituted oxazoles. Key methods include:

  • Robinson-Gabriel Synthesis: This classic method involves the cyclodehydration of a 2-acylamino-ketone precursor using a strong acid or dehydrating agent like H₂SO₄ or polyphosphoric acid.[3]

  • Van Leusen Oxazole Synthesis: This is a versatile one-pot reaction between an aldehyde (e.g., 4-fluorobenzaldehyde) and tosylmethyl isocyanide (TosMIC) in the presence of a base like K₂CO₃.[9][10]

  • Reaction of α-haloketones with Amides: This method, known as the Bredereck reaction, provides a straightforward route to oxazoles.[2]

  • Metal-Catalyzed Methods: Modern approaches include copper or gold-catalyzed cycloisomerization reactions of propargylic amides, which can proceed under mild conditions.[4]

Q2: What are the critical safety precautions to take during this synthesis?

A2: Standard laboratory safety protocols should be strictly followed. Specific hazards include:

  • Corrosive Reagents: Many protocols use strong acids (H₂SO₄), dehydrating agents (POCl₃), or bases. Always handle these reagents in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Organic solvents are often flammable and can be toxic. Ensure adequate ventilation and avoid ignition sources.

  • Reaction Monitoring: Exothermic reactions should be cooled with an ice bath, and reagent addition should be performed slowly and carefully.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Generic 2,5-Disubstituted Oxazole Synthesis

This table summarizes data from a study on a copper-catalyzed oxazole synthesis, illustrating the impact of key parameters on product yield. While not specific to this compound, the trends are highly relevant for optimization.

EntryParameterConditionYield (%)
1Temperature25 °C13
2Temperature40 °C31
3Temperature 60 °C 77
4Temperature80 °C60
5Catalyst Loading2 mol %36
6Catalyst Loading5 mol %51
7Catalyst Loading 10 mol % >85
8SolventDichloromethaneLow
9SolventAcetonitrileLow
10Solvent Solvent-free (Neat) >85

(Data adapted from a study on a dicationic binuclear Cu(I) complex catalyst.[3])

Experimental Protocols

Protocol: Classic Robinson-Gabriel Synthesis using Sulfuric Acid

This protocol describes a traditional method for synthesizing a 2,5-disubstituted oxazole like this compound from its corresponding 2-acylamino-ketone precursor.[1]

1. Preparation:

  • To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C in an ice bath.

2. Reaction:

  • After the addition is complete, allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 90-100°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

3. Work-up:

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

4. Purification:

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization from a suitable solvent (e.g., ethanol) to yield the pure this compound.[1][11]

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Starting Materials (2-Acylamino-ketone) reaction Cyclodehydration (e.g., H₂SO₄, Heat) start->reaction Add Dehydrating Agent quench Quench & Neutralize reaction->quench Cool & Pour onto Ice extract Liquid-Liquid Extraction quench->extract Add NaHCO₃ chromatography Column Chromatography extract->chromatography Dry & Concentrate Crude Product recrystallize Recrystallization chromatography->recrystallize Collect Fractions product Pure Product recrystallize->product

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Flowchart start Experiment Complete check_yield Check Yield & Purity start->check_yield low_yield_q Low Yield or Incomplete Reaction? check_yield->low_yield_q No purity_q Product Impure? check_yield->purity_q Yes tar_q Tar/Decomposition Observed? low_yield_q->tar_q Yes success Successful Synthesis low_yield_q->success No harsh_cond Diagnosis: Conditions too harsh tar_q->harsh_cond Yes mild_cond Diagnosis: Conditions too mild tar_q->mild_cond No sol_harsh Solution: - Lower Temperature - Use Milder Reagent - Use Microwave harsh_cond->sol_harsh sol_mild Solution: - Increase Temp. - Stronger Reagent - Check Anhydrous State mild_cond->sol_mild purify Action: Purification Required purity_q->purify Yes purity_q->success No sol_purify Solution: - Column Chromatography - Recrystallization purify->sol_purify

Caption: A decision tree to troubleshoot common issues in oxazole synthesis.

Robinson_Gabriel_Mechanism Simplified Robinson-Gabriel Reaction Pathway start 2-Acylamino-ketone protonation Ketone Protonation (Acid Catalyst H⁺) start->protonation 1 intermediate Carbocation Intermediate protonation->intermediate cyclization Intramolecular Attack (Amide Oxygen) intermediate->cyclization 2 oxazoline Hemiaminal-like Intermediate cyclization->oxazoline dehydration Dehydration (-H₂O) oxazoline->dehydration 3 product 2,5-Disubstituted Oxazole dehydration->product

Caption: Simplified mechanism of the Robinson-Gabriel oxazole synthesis.

References

Technical Support Center: Synthesis of 2-(4-Fluorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-fluorophenyl)oxazole. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and byproduct formation encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The two most prevalent methods for the synthesis of this compound are the Van Leusen oxazole synthesis and the Robinson-Gabriel oxazole synthesis. The Van Leusen reaction involves the condensation of 4-fluorobenzaldehyde with tosylmethyl isocyanide (TosMIC). The Robinson-Gabriel synthesis utilizes the cyclodehydration of a 2-acylamino-ketone precursor.

Q2: I am seeing a significant amount of a byproduct with a similar mass to my product in my Van Leusen synthesis. What could it be?

A2: A common byproduct in the Van Leusen synthesis is the dihydrooxazole intermediate. This occurs when the final elimination of the tosyl group is incomplete. You may also be observing the formation of 4-fluorobenzonitrile if your 4-fluorobenzaldehyde starting material is contaminated with 4-fluorobenzoyl chloride or if there are ketone impurities.

Q3: My Robinson-Gabriel synthesis is resulting in a dark, tarry mixture with a low yield of the desired oxazole. What is causing this?

A3: Tar formation in the Robinson-Gabriel synthesis is often a result of the harsh acidic conditions and high temperatures typically employed. These conditions can lead to polymerization of the starting material or intermediates. Using a milder dehydrating agent or optimizing the reaction temperature and time can help mitigate this issue.

Q4: How can I minimize the formation of the oxazoline intermediate in the Van Leusen synthesis?

A4: To drive the reaction to completion and minimize the accumulation of the dihydrooxazole intermediate, you can try the following:

  • Increase the reaction temperature: Gently heating the reaction can promote the elimination of the tosyl group.

  • Use a stronger base: Switching from a weaker base like potassium carbonate to a stronger, non-nucleophilic base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can facilitate a more efficient elimination.

  • Extend the reaction time: Allowing the reaction to stir for a longer period may enable the complete conversion of the intermediate to the final oxazole product.

Q5: Are there milder alternatives to concentrated sulfuric acid for the Robinson-Gabriel synthesis?

A5: Yes, several milder cyclodehydrating agents can be used to reduce byproduct formation and decomposition of sensitive substrates. These include phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), and a two-step procedure involving oxidation with the Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine.[1]

Troubleshooting Guides

Van Leusen Synthesis of this compound
Issue Potential Cause Recommended Solutions
Low Yield of this compound Incomplete elimination of the tosyl group from the dihydrooxazole intermediate.- Increase reaction temperature.- Use a stronger, non-nucleophilic base (e.g., DBU).- Extend the reaction time.
Decomposition of TosMIC reagent.- Ensure strictly anhydrous reaction conditions. Use dry solvents and glassware.
Impure 4-fluorobenzaldehyde (e.g., oxidized to 4-fluorobenzoic acid).- Use freshly distilled or purified 4-fluorobenzaldehyde.
Presence of 4-Fluorobenzonitrile Byproduct Contamination of 4-fluorobenzaldehyde with ketone impurities.- Purify the aldehyde starting material to remove any ketone contaminants.
Formation of N-(tosylmethyl)formamide Presence of water in the reaction, leading to the decomposition of TosMIC.- Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Robinson-Gabriel Synthesis of this compound
Issue Potential Cause Recommended Solutions
Low or No Product Formation Incomplete cyclodehydration of the 2-acylamino-ketone.- Optimize the dehydrating agent (e.g., switch from H₂SO₄ to POCl₃ or TFAA).- Increase the reaction temperature cautiously.
Decomposition of the starting material under harsh acidic conditions.- Use a milder dehydrating agent (e.g., Dess-Martin periodinane followed by PPh₃/I₂).- Reduce the reaction time and monitor closely.
Significant Tar/Polymer Formation Highly reactive starting materials or intermediates polymerizing under strong acid catalysis.- Lower the reaction temperature.- Use a lower concentration of the acid catalyst.
Formation of Enamide Byproduct Competing elimination of water from the 2-acylamino-ketone.- Modify reaction conditions (temperature, dehydrating agent) to disfavor the enamide formation pathway.
Hydrolysis of Intermediates Presence of water in the reaction mixture.- Ensure anhydrous conditions by using dry solvents and reagents.

Quantitative Data on Byproduct Formation

Synthetic Route Common Byproduct Typical Observed Range (%) Factors Influencing Formation
Van Leusen Synthesis Dihydrooxazole Intermediate5 - 20%Incomplete reaction, weak base, low temperature.
Nitrile Byproduct< 5%Ketone impurities in the aldehyde starting material.
Robinson-Gabriel Synthesis Enamide Byproduct5 - 15%Reaction conditions favoring elimination over cyclization.
Polymerization/TarVariableStrong acid catalysis, high temperatures, prolonged reaction times.

Experimental Protocols

Protocol 1: Van Leusen Synthesis of this compound

This protocol is a general procedure and may require optimization.

Materials:

  • 4-Fluorobenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol (anhydrous)

Procedure:

  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous methanol, add TosMIC (1.1 eq).

  • Add potassium carbonate (2.0 eq) to the mixture.

  • Stir the reaction mixture at room temperature or gentle reflux and monitor the progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Robinson-Gabriel Synthesis of this compound (using TFAA)

This protocol utilizes a milder dehydrating agent. The 2-acylamino-ketone precursor needs to be synthesized separately.

Materials:

  • 2-Amino-1-(4-fluorophenyl)ethan-1-one hydrochloride (or similar precursor)

  • Acylating agent (e.g., benzoyl chloride)

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., THF or dichloromethane)

Procedure:

  • Synthesize the 2-acylamino-ketone precursor, for example, by reacting 2-amino-1-(4-fluorophenyl)ethan-1-one with an appropriate acylating agent.

  • Dissolve the 2-acylamino-ketone (1.0 eq) in an anhydrous solvent.

  • Add trifluoroacetic anhydride (1.5 - 2.0 eq) dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

VanLeusen_Byproducts 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Intermediate_Oxazoline Intermediate_Oxazoline 4-Fluorobenzaldehyde->Intermediate_Oxazoline + TosMIC, Base TosMIC TosMIC TosMIC->Intermediate_Oxazoline Base Base Base->Intermediate_Oxazoline This compound This compound Intermediate_Oxazoline->this compound - TosH Dihydrooxazole_Byproduct Dihydrooxazole_Byproduct Intermediate_Oxazoline->Dihydrooxazole_Byproduct Incomplete Elimination Ketone_Impurity Ketone_Impurity Nitrile_Byproduct Nitrile_Byproduct Ketone_Impurity->Nitrile_Byproduct + TosMIC, Base

Caption: Byproduct formation pathways in the Van Leusen synthesis.

RobinsonGabriel_Troubleshooting cluster_start Starting Point cluster_symptoms Observed Symptoms cluster_solutions Potential Solutions Start Low Yield or High Impurity in Robinson-Gabriel Synthesis Tar Tar Formation Start->Tar Incomplete Incomplete Reaction Start->Incomplete Enamide Enamide Byproduct Start->Enamide Milder_Acid Use Milder Dehydrating Agent (e.g., TFAA, POCl3) Tar->Milder_Acid Lower_Temp Lower Reaction Temperature Tar->Lower_Temp Incomplete->Milder_Acid Optimize_Time Optimize Reaction Time Incomplete->Optimize_Time Enamide->Milder_Acid Anhydrous Ensure Anhydrous Conditions Enamide->Anhydrous

Caption: Troubleshooting workflow for the Robinson-Gabriel synthesis.

References

purification challenges of 2-(4-Fluorophenyl)oxazole and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-(4-Fluorophenyl)oxazole.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Problem 1: Low Purity After Initial Synthesis

Q: My crude this compound shows multiple spots on TLC analysis. What are the likely impurities and how can I remove them?

A: Impurities in the synthesis of this compound can originate from unreacted starting materials, side-products, or degradation. Common impurities may include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include 4-fluorobenzaldehyde, 4-fluorobenzamide, or other precursors.

  • Side-Products: Incomplete cyclization during oxazole ring formation can lead to intermediate by-products. For instance, in a Robinson-Gabriel type synthesis, residual α-acylamino ketone intermediates may be present.[1] Side reactions, such as formylation, can also occur under certain conditions.[1]

  • Degradation Products: The oxazole ring can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures.

Solutions:

  • Column Chromatography: This is the most effective method for separating a mixture of compounds with different polarities. A silica gel column is typically used.

  • Recrystallization: If a major impurity has significantly different solubility than the desired product, recrystallization can be a highly effective purification method.

  • Aqueous Wash: An initial workup with an aqueous wash can help remove water-soluble impurities and unreacted starting materials.

Problem 2: Difficulty with Column Chromatography Separation

Q: I'm struggling to get good separation of my this compound from a closely eluting impurity using column chromatography. What can I do to improve the separation?

A: Poor separation on a silica gel column is a common challenge. Here are several strategies to optimize the separation:

  • Solvent System Optimization: The choice of eluent is critical. Start with a non-polar solvent system and gradually increase the polarity. A common starting point for oxazole derivatives is a mixture of hexane and ethyl acetate.[1] Fine-tuning the ratio of these solvents can significantly improve separation. For more polar impurities, a small amount of a more polar solvent like methanol can be added to the eluent system. For similar fluorophenyl-containing heterocycles, solvent systems like dichloromethane/diethyl ether/methanol have been used successfully.

  • Gradient Elution: Instead of using a constant solvent mixture (isocratic elution), a gradient elution where the polarity of the solvent is gradually increased during the chromatography run can improve the separation of compounds with similar polarities.

  • Column Packing and Dimensions: Ensure the silica gel is packed uniformly to avoid channeling. A longer, narrower column will generally provide better resolution than a short, wide column.

  • Sample Loading: Do not overload the column. The amount of crude material should typically be 1-5% of the mass of the silica gel. Dissolve the crude product in a minimal amount of the initial eluent or a more polar solvent that is then adsorbed onto a small amount of silica gel before loading onto the column (dry loading).

Problem 3: Low Recovery from Recrystallization

Q: I'm losing a significant amount of my this compound during recrystallization. How can I improve my yield?

A: Low recovery during recrystallization is often due to the selection of a suboptimal solvent or procedural issues.

  • Solvent Selection: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen several solvents or solvent mixtures. For oxazole derivatives, common recrystallization solvents include ethanol, isopropanol, or mixtures of a good solvent (like ethyl acetate or acetone) with a poor solvent (like hexanes).[2]

  • Procedure Optimization:

    • Use Minimal Hot Solvent: Dissolve your compound in the minimum amount of boiling solvent to ensure the solution is saturated.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

    • Seeding: If crystallization does not occur, adding a small seed crystal of the pure compound can initiate the process.

    • Reduce the Volume: If too much solvent was added, you can carefully evaporate some of it to concentrate the solution.

Frequently Asked Questions (FAQs)

Q1: What are the typical physicochemical properties of this compound?

A1: The predicted physicochemical properties for this compound are summarized in the table below. These values can be useful for planning purification and for understanding the compound's behavior.[3][4]

PropertyPredicted Value
Molecular FormulaC₉H₆FNO
Molecular Weight163.15 g/mol
Boiling Point242.0 ± 42.0 °C
Density1.209 ± 0.06 g/cm³
Storage TemperatureRoom temperature, sealed in dry conditions

Q2: What is a good starting point for a solvent system for column chromatography of this compound?

A2: A good starting point for silica gel column chromatography is a mixture of hexane and ethyl acetate. You can begin with a low polarity mixture, such as 9:1 hexane:ethyl acetate, and gradually increase the proportion of ethyl acetate while monitoring the separation by TLC. For compounds with similar structural motifs, a dichloromethane/diethyl ether/methanol system has also been reported to be effective.

Q3: How can I choose a suitable solvent for recrystallization?

A3: To choose a suitable recrystallization solvent, perform a small-scale solvent screen. Place a small amount of your crude product in several test tubes and add a few drops of different solvents. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating. Solvents to test could include ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, and hexanes, as well as mixtures of these.

Q4: My purified this compound appears as an oil instead of a solid. What should I do?

A4: If your compound is an oil, it may be due to residual solvent or the presence of impurities that are depressing the melting point.

  • Remove Residual Solvent: Ensure all solvent has been removed under high vacuum. Gentle heating may be necessary, but be cautious of potential degradation.

  • Further Purification: The oily nature may indicate the need for further purification, such as another round of column chromatography with a very shallow gradient.

  • Trituration: You can try to induce crystallization by trituration. Add a small amount of a non-polar solvent in which your compound is insoluble (like hexanes) and scratch the side of the flask with a glass rod. This can sometimes initiate crystallization.

  • Consider the Pure Form: It is also possible that the pure compound is a low-melting solid or an oil at room temperature. Check available literature for the reported physical state of this compound.

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound

This protocol provides a general methodology for the purification of this compound using silica gel column chromatography.

  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and level bed. Add a layer of sand to the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution:

    • Begin eluting with the low-polarity solvent mixture.

    • Collect fractions and monitor the elution of compounds using Thin Layer Chromatography (TLC).

    • If separation is not optimal, a gradient elution can be employed by gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate).

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing the pure this compound, as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound by recrystallization.

  • Solvent Selection:

    • Based on small-scale tests, select a suitable solvent or solvent pair. For this example, we will use isopropanol.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of isopropanol and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.

Quantitative Data Summary

The following table provides illustrative data for the purification of a hypothetical batch of crude this compound. Note: This data is for guidance and the actual results may vary depending on the specific reaction conditions and the nature of the impurities.

Purification MethodStarting Mass (mg)Starting Purity (%)Final Mass (mg)Final Purity (%)Yield (%)
Column Chromatography50085400>9880
Recrystallization50085350>9970

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude this compound column_chromatography Column Chromatography synthesis->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization Optional Further Purification purity_check Purity Check (TLC, NMR, HPLC) column_chromatography->purity_check recrystallization->purity_check

Caption: A general experimental workflow for the purification and analysis of this compound.

Logical Relationship of Purification Challenges and Solutions

troubleshooting_logic impure_product Impure Product poor_separation Poor Chromatographic Separation impure_product->poor_separation low_recovery Low Recrystallization Recovery impure_product->low_recovery optimize_solvents Optimize Solvent System poor_separation->optimize_solvents gradient_elution Use Gradient Elution poor_separation->gradient_elution check_loading Check Sample Loading poor_separation->check_loading screen_solvents Screen Recrystallization Solvents low_recovery->screen_solvents slow_cooling Ensure Slow Cooling low_recovery->slow_cooling minimal_solvent Use Minimal Hot Solvent low_recovery->minimal_solvent

Caption: A diagram illustrating the logical relationships between purification challenges and their respective solutions.

References

improving the yield of the Robinson-Gabriel oxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of the Robinson-Gabriel oxazole synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the Robinson-Gabriel synthesis in a question-and-answer format, offering specific solutions to enhance reaction outcomes.

Question 1: My reaction yields are consistently low, and I'm observing significant charring or tar-like byproduct formation. What is the likely cause?

Answer: Low yields accompanied by tar formation typically indicate that the reaction conditions are too harsh for your specific substrate. The strong acids traditionally used for cyclodehydration, such as concentrated sulfuric acid (H₂SO₄), can lead to decomposition and polymerization, especially at elevated temperatures.[1]

Recommended Solutions:

  • Select a Milder Dehydrating Agent: Replace strong mineral acids with reagents that operate under milder conditions. Polyphosphoric acid (PPA) can sometimes offer better yields than sulfuric acid.[1][2] Modern methods utilizing reagents like trifluoroacetic anhydride (TFAA), the Burgess reagent, or a two-step approach with Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine are often cleaner.[1][3]

  • Optimize Reaction Temperature: Lower the reaction temperature to find a balance between a reasonable reaction rate and the minimization of substrate decomposition.[1]

  • Reduce Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to avoid unnecessarily long reaction times, which can increase the likelihood of byproduct formation.[1]

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and a cleaner reaction profile by minimizing thermal degradation of the substrate.[1]

Question 2: I am struggling with an incomplete reaction, even after extended periods. How can I drive the reaction to completion without generating byproducts?

Answer: A sluggish or incomplete reaction suggests that the activation energy for the cyclodehydration step is not being met under the current conditions, or the chosen dehydrating agent is not sufficiently potent for your substrate.[1]

Recommended Solutions:

  • Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent may improve the reaction rate. However, this should be done cautiously to avoid promoting side reactions.[1]

  • Switch to a More Powerful Dehydrating Agent: If using a very mild agent, consider switching to a slightly stronger one. For instance, if TFAA is ineffective, phosphorus oxychloride (POCl₃) or Eaton's reagent might be more suitable.[1] Refer to the table below for a comparison.

  • Employ Microwave Heating: As mentioned previously, microwave irradiation can provide the necessary energy to drive the reaction to completion in a much shorter timeframe, often preventing byproduct formation associated with prolonged heating.[1]

Question 3: My starting 2-acylamino-ketone seems to be degrading before the desired cyclization occurs. How can this be prevented?

Answer: The 2-acylamino-ketone precursors can be sensitive to the reaction conditions, particularly to hydrolysis under strongly acidic conditions before the intramolecular cyclization can take place.[1]

Recommended Solutions:

  • Ensure Anhydrous Conditions: Water in the reaction mixture can facilitate the hydrolysis of the amide bond in the starting material. Ensure all solvents and reagents are thoroughly dried.[1]

  • Use Milder Reagents: For sensitive substrates, avoid strong mineral acids. A two-step protocol involving oxidation of the corresponding β-hydroxy amide with Dess-Martin periodinane to the β-keto amide, followed by cyclodehydration using triphenylphosphine and iodine, is a very mild and effective alternative.[3]

Data Presentation: Comparison of Cyclodehydrating Agents

The choice of cyclodehydrating agent is critical to the success of the Robinson-Gabriel synthesis. The following table summarizes common reagents, their typical reaction conditions, and general observations on their performance.

Cyclodehydrating AgentTypical Solvent(s)Typical TemperatureTypical Yield RangeAdvantagesDisadvantages
Concentrated H₂SO₄ Acetic Anhydride90-100°CVariable (can be low)Inexpensive, traditional method.Harsh conditions, risk of charring and low yields with sensitive substrates.[1][2]
Polyphosphoric Acid (PPA) Neat or high-boiling solventsHigh50-60%Can provide better yields than H₂SO₄ for some substrates.[2]High viscosity can make stirring and workup difficult.
Phosphorus Oxychloride (POCl₃) DMF, Toluene80-110°CModerate to GoodEffective for many substrates.Can lead to side reactions like Vilsmeier-Haack formylation if DMF is used as a solvent.
Trifluoroacetic Anhydride (TFAA) THF, DioxaneRoom Temp to RefluxGood to ExcellentMild conditions, suitable for solid-phase synthesis.[1][3]Expensive, can be too reactive for some substrates.
Dess-Martin Periodinane (DMP) then PPh₃/I₂ CH₂Cl₂, CH₃CNRoom TemperatureGood to ExcellentVery mild, high functional group tolerance.[1][3]Two-step process, expensive reagents.
Burgess Reagent with Microwave N/AMicrowave IrradiationHighRapid reaction times, high yields, mild conditions.Specialized equipment required, reagent can be expensive.

Experimental Protocols

Protocol 1: Classic Robinson-Gabriel Synthesis using Sulfuric Acid

This protocol describes a traditional method for synthesizing 2,5-disubstituted oxazoles.

  • Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.[1]

  • Reaction: After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).[1]

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.[1]

  • Extraction: Neutralize the aqueous solution with a base (e.g., saturated NaHCO₃ or NH₄OH) until pH 7-8. Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).[1]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]

Protocol 2: Mild Two-Step Synthesis via Dess-Martin Oxidation and PPh₃/I₂ Cyclodehydration

This protocol is suitable for sensitive substrates.

Step A: Dess-Martin Oxidation

  • Preparation: Dissolve the starting β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Reaction: Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature. Stir the mixture for 1-3 hours until TLC analysis indicates complete conversion to the intermediate β-keto amide.[1]

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. The intermediate is often used in the next step without further purification.[1]

Step B: Cyclodehydration

  • Preparation: Dissolve the crude β-keto amide from Step A in anhydrous acetonitrile or THF. Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).[1]

  • Reaction: Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours until the reaction is complete by TLC.[1]

  • Workup & Purification: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to yield the desired oxazole.[1]

Visualizations

Robinson_Gabriel_Mechanism Start 2-Acylamino-ketone Enol Enol Intermediate Start->Enol Tautomerization Protonated Protonated Oxazoline Intermediate Enol->Protonated Intramolecular Cyclization Oxazole Oxazole Product Protonated->Oxazole Dehydration H2O H₂O Protonated->H2O minus_H_plus -H⁺ H_plus H⁺

Caption: Mechanism of the Robinson-Gabriel oxazole synthesis.

RG_Workflow Start Start: 2-Acylamino-ketone Reagent Add Cyclodehydrating Agent (e.g., H₂SO₄, PPA, TFAA) Start->Reagent Reaction Heat Reaction Mixture (Conventional or Microwave) Reagent->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Workup Aqueous Workup & Quench Monitor->Workup Extraction Extract with Organic Solvent Workup->Extraction Purification Dry, Concentrate & Purify (Chromatography/Recrystallization) Extraction->Purification Product Final Oxazole Product Purification->Product

Caption: General experimental workflow for the synthesis.

Troubleshooting_Tree Start Problem with Synthesis? LowYield Low Yield / Tar? Start->LowYield Incomplete Incomplete Reaction? Start->Incomplete Degradation Starting Material Degradation? Start->Degradation Sol1 Use Milder Reagent Lower Temperature Use Microwave LowYield->Sol1 Sol2 Stronger Reagent Increase Stoichiometry Use Microwave Incomplete->Sol2 Sol3 Ensure Anhydrous Conditions Use Milder Reagent Degradation->Sol3

Caption: A decision tree for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism for the Robinson-Gabriel synthesis? A1: The reaction proceeds via the cyclodehydration of a 2-acylamino-ketone. The generally accepted mechanism involves an initial acid-catalyzed enolization of the ketone. The amide oxygen then acts as a nucleophile, attacking the carbonyl carbon in an intramolecular fashion to form a five-membered cyclic intermediate (an oxazoline derivative). Finally, this intermediate undergoes dehydration (loss of a water molecule) to yield the aromatic oxazole ring.

Q2: Are there any "greener" or more modern alternatives to the classical conditions? A2: Yes, significant progress has been made to develop more environmentally friendly and efficient protocols. These include:

  • Solid-Phase Synthesis: The reaction has been adapted for solid-phase synthesis, which simplifies purification and allows for the generation of oxazole libraries. This often uses TFAA as the cyclodehydrating agent.[3]

  • Microwave-Assisted Synthesis: As detailed in the troubleshooting guide, using microwave irradiation can drastically cut reaction times and often improves yields by minimizing thermal decomposition.[1]

  • One-Pot Reactions: Combining steps, such as a Dakin-West reaction followed by in-situ Robinson-Gabriel cyclization, reduces waste and improves overall efficiency. Coupled Ugi and Robinson-Gabriel reactions have also been developed for rapid access to diverse oxazoles.[3]

Q3: How is the starting material for the Robinson-Gabriel synthesis typically made? A3: The requisite 2-acylamino-ketone starting material is commonly synthesized via the Dakin-West reaction, which involves the reaction of an α-amino acid with an acid anhydride in the presence of a base like pyridine.[3]

References

Technical Support Center: Troubleshooting Low Cell Permeability of Oxazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of oxazole-based inhibitors.

Frequently Asked Questions (FAQs): Initial Diagnosis

Q1: My biochemically potent oxazole-based inhibitor shows significantly lower activity in cell-based assays. Could this be a permeability issue?

A: Yes, a significant discrepancy between biochemical potency (e.g., IC50 in an enzyme assay) and cellular activity is a classic indicator of poor cell permeability.[1][2] The inhibitor may be potent against its isolated target but unable to efficiently cross the cell membrane to reach the required intracellular concentration.[2] Other contributing factors could include the compound being a substrate for cellular efflux pumps, low solubility in assay media, or rapid metabolism within the cell.[2]

Q2: What are the key physicochemical properties of my oxazole inhibitor that influence its cell permeability?

A: Cell permeability is governed by a delicate balance of several physicochemical properties. For oxazole-based inhibitors, which are often heterocyclic compounds, these factors are critical. Key properties to evaluate include lipophilicity, polarity, molecular size, and hydrogen bonding capacity.[1][3] Molecules that are too polar struggle to cross the lipid bilayer, while those that are excessively lipophilic may have poor aqueous solubility or get trapped within the membrane.[4]

Table 1: Key Physicochemical Properties Influencing Cell Permeability

PropertyDescriptionGeneral Guideline for Good PermeabilityPotential Issue with Oxazole Scaffolds
Lipophilicity (LogP/LogD) The compound's affinity for a lipid versus an aqueous environment. LogD is the lipophilicity at a specific pH (e.g., 7.4).LogD7.4 between 1 and 3The oxazole ring itself can influence polarity; substituents dramatically alter LogP.
Polar Surface Area (PSA) The sum of the surface areas of polar atoms (primarily oxygen and nitrogen) in a molecule.PSA < 140 ŲThe nitrogen and oxygen atoms in the oxazole ring contribute to PSA. Additional polar functional groups can quickly increase this value.
Molecular Weight (MW) The mass of the molecule.MW < 500 DaWhile the core scaffold is small, complex substitutions can increase MW beyond the optimal range.
Hydrogen Bonding Capacity The number of hydrogen bond donors (HBD) and acceptors (HBA).HBD ≤ 5, HBA ≤ 10The oxazole nitrogen is a hydrogen bond acceptor. Amide linkages or other common functional groups add to these counts.[5]
Aqueous Solubility The ability of the compound to dissolve in aqueous media.> 10 µM in assay bufferPoor solubility can lead to compound precipitation, reducing the effective concentration available for permeation.[4]
Q3: How can I experimentally measure the cell permeability of my oxazole inhibitor?

A: Several well-established in vitro models are used to assess compound permeability. The two most common methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell assay.[6]

  • PAMPA: This is a high-throughput, cell-free assay that measures a compound's ability to diffuse from a donor well, through a lipid-infused artificial membrane, to an acceptor well. It exclusively measures passive diffusion.[6]

  • Caco-2 Cell Assay: This model uses a monolayer of differentiated Caco-2 cells (a human colon adenocarcinoma cell line) that forms tight junctions and mimics the intestinal epithelium. It is considered the gold standard as it can measure both passive diffusion and active transport, including the effects of efflux pumps.[6][7]

Troubleshooting Guide: In-Depth Analysis & Solutions

The following workflow provides a systematic approach to diagnosing and addressing low permeability.

G cluster_0 Phase 1: Initial Observation & Hypothesis cluster_1 Phase 2: Permeability Assessment cluster_2 Phase 3: Differentiating Cause cluster_3 Phase 4: Solution Strategies A High Biochemical Potency but Low Cellular Activity B Hypothesis: Poor Cell Permeability A->B C Perform Permeability Assay (e.g., PAMPA or Caco-2) B->C D Low Permeability Confirmed? C->D E Low Passive Permeability D->E Yes Z Re-evaluate Cellular Activity D->Z No (Investigate other issues: metabolism, target engagement) F High Efflux Ratio? E->F G Substrate for Efflux Pumps F->G Yes H Medicinal Chemistry: - Prodrug Approach - Reduce PSA/HBD - Optimize LogP F->H No J Medicinal Chemistry: - Modify structure to avoid pump recognition - Co-administer EPI G->J I Formulation: - Use Co-solvents - Lipid-based carriers - Nanoparticles H->I H->Z I->Z J->Z

Caption: Troubleshooting workflow for low cellular activity.
Q4: My permeability assay (PAMPA/Caco-2) confirmed low permeability. What are my next steps?

A: If a low apparent permeability coefficient (Papp) is confirmed, the next step is to determine if the cause is poor passive diffusion, active transport out of the cell (efflux), or a combination of both.

  • Analyze Physicochemical Properties: Compare your compound's properties to the ideal ranges in Table 1. This can reveal liabilities like high polarity (PSA) or low lipophilicity (LogD).

  • Assess Efflux: If you used a Caco-2 assay, calculate the efflux ratio (ER) by dividing the Papp in the basolateral-to-apical (B→A) direction by the Papp in the apical-to-basolateral (A→B) direction. An ER > 2 is a strong indication that your compound is a substrate for efflux pumps.[8]

Table 2: General Permeability Classification Based on Caco-2 Papp (A→B) Values

Permeability ClassPapp (x 10⁻⁶ cm/s)Expected Absorption
High> 10Well absorbed (>70%)
Medium2 - 10Moderately absorbed (20-70%)
Low< 2Poorly absorbed (<20%)

Note: These values are a general guide and can vary between labs.

Q5: How do I confirm if my oxazole inhibitor is a substrate for efflux pumps?

A: Efflux pumps, such as P-glycoprotein (P-gp), are a common cause of low intracellular drug concentration.[9][10] To confirm their involvement, you can perform a Caco-2 permeability assay in the presence and absence of a known efflux pump inhibitor (EPI), such as verapamil or quinidine.[8] A significant increase in the A→B Papp value when the EPI is present strongly suggests your compound is being actively transported out of the cell.

G cluster_0 Scenario A: Active Efflux cluster_1 Scenario B: Efflux Inhibition OUT Extracellular Space IN Intracellular Space (Cytoplasm) MEM PUMP Efflux Pump (e.g., P-gp) PUMP->OUT 2. Pumped out INH Oxazole Inhibitor INH:s->IN:n 4. Inhibitor accumulates in cell INH->PUMP 1. Enters cell EPI Efflux Pump Inhibitor (EPI) EPI->PUMP 3. EPI blocks pump

Caption: Mechanism of efflux pump-mediated resistance and its inhibition.
Q6: What medicinal chemistry strategies can improve the permeability of my oxazole-based inhibitor?

A: If poor passive permeability or efflux is the issue, several medicinal chemistry strategies can be employed:

  • Prodrug Approach: Mask polar functional groups (like carboxylic acids or amines) with lipophilic moieties.[1][11] These "masks" are designed to be cleaved by intracellular enzymes (e.g., esterases) to release the active inhibitor inside the cell.[11]

  • Reduce Polarity and Hydrogen Bonding: Systematically replace polar groups with less polar isosteres or reduce the number of hydrogen bond donors. This can lower the energy barrier for desolvation as the molecule enters the lipid membrane.[8]

  • Optimize Lipophilicity (LogP/LogD): Add or remove lipophilic or hydrophilic groups to bring the compound's LogD into the optimal 1-3 range.

  • Scaffold Hopping/Ring Modification: In some cases, modifying the oxazole core itself or adjacent rings can alter the conformation and physicochemical properties to evade efflux pump recognition.[12]

G cluster_out cluster_in Prodrug Lipophilic Prodrug (High Permeability) Membrane Cell Membrane Prodrug->Membrane Crosses membrane ActiveDrug_Out Active Inhibitor (Low Permeability) ActiveDrug_Out->Membrane Fails to cross Enzyme Intracellular Enzymes (e.g., Esterases) Membrane->Enzyme Bioactivation ActiveDrug_In Active Inhibitor (Released) Enzyme->ActiveDrug_In Cleavage Target Intracellular Target ActiveDrug_In->Target Binds to target

Caption: The prodrug strategy to enhance cell permeability.
Q7: Are there formulation strategies to improve the apparent permeability for in vitro or preclinical studies?

A: Yes, formulation can be a powerful tool to overcome poor solubility and permeability, especially for early-stage studies.[13][14] These strategies aim to increase the concentration of dissolved drug available for absorption.

Table 3: Common Formulation Strategies for Poorly Permeable Compounds

StrategyDescriptionAdvantagesDisadvantages
Co-solvents Using solvents like DMSO or ethanol to increase the solubility of the compound in the assay buffer.[1]Simple to implement for in vitro assays.High concentrations can cause cell toxicity or disrupt membrane integrity.[2]
Lipid-Based Formulations Incorporating the drug into lipid vehicles like oils, emulsions, or self-emulsifying drug delivery systems (SEDDS).[13][15]Can significantly enhance solubility and absorption.More complex to develop; potential for excipients to affect transporters or enzymes.[16]
Complexation Using agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility.[13][15]Improves solubility and dissolution rate.May not be suitable for all molecules; potential for toxicity at high concentrations.[15]
Nanonization Reducing the particle size of the drug to the nanometer range (nanosuspensions) to increase surface area and dissolution velocity.[13][14]Applicable to crystalline compounds; enhances dissolution.Requires specialized equipment; potential for particle aggregation.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Objective: To measure the passive permeability of an oxazole inhibitor across an artificial lipid membrane.

  • Materials:

    • 96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF).

    • 96-well acceptor plates (matched to filter plate).

    • Dodecane.

    • Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane).

    • Phosphate-buffered saline (PBS), pH 7.4.

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Plate reader (UV-Vis or LC-MS/MS for quantification).

  • Methodology:

    • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the acceptor plate.

    • Coat Filter Plate: Carefully pipette 5 µL of the phospholipid/dodecane solution onto the membrane of each well in the filter plate. Allow it to impregnate for 5 minutes.

    • Prepare Donor Solutions: Dilute the test compound stock solution into PBS to a final concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (<1%). Prepare high and low permeability controls.

    • Start Assay: Add 150 µL of the donor solution to each well of the coated filter plate.

    • Assemble and Incubate: Carefully place the filter plate on top of the acceptor plate, creating a "sandwich." Incubate at room temperature for a set period (e.g., 4-18 hours) with gentle shaking.

    • Quantification: After incubation, separate the plates. Determine the concentration of the compound in the donor (CD(t)) and acceptor (CA(t)) wells, as well as the initial donor concentration (CD(0)).

  • Data Analysis: The apparent permeability coefficient (Pe) is calculated using the following equation: Pe = [-ln(1 - CA(t) / Ceq)] * (VD * VA) / ((VD + VA) * A * t)

    • Where Ceq is the equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, A is the membrane area, and t is the incubation time.

Protocol 2: Caco-2 Cell Permeability Assay
  • Objective: To measure both passive and active transport of an oxazole inhibitor across a Caco-2 cell monolayer.

  • Materials:

    • Caco-2 cells.

    • Transwell® inserts (e.g., 24-well, 0.4 µm pore size).

    • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep).

    • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4).

    • Lucifer yellow solution (for monolayer integrity check).

    • Test compound, controls (e.g., propranolol for high permeability, atenolol for low).

  • Methodology:

    • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 21-25 days to allow for monolayer formation and differentiation.

    • Monolayer Integrity Test: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²). Additionally, perform a Lucifer yellow leak test; rejection should be >99%.

    • Prepare Transport Buffer: Prepare transport buffer containing the test compound at the desired concentration (e.g., 10 µM).

    • Apical to Basolateral (A→B) Transport:

      • Wash the monolayers with warm transport buffer.

      • Add the compound-containing buffer to the apical (top) chamber and fresh buffer to the basolateral (bottom) chamber.

      • Incubate at 37°C with gentle shaking.

      • Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.

    • Basolateral to Apical (B→A) Transport (for efflux):

      • Perform the same procedure but add the compound-containing buffer to the basolateral chamber and sample from the apical chamber.

    • Quantification: Analyze the concentration of the compound in all samples using a validated method like LC-MS/MS.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated: Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B)

References

Technical Support Center: Enhancing the Metabolic Stability of 2-(4-Fluorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the metabolic stability of 2-(4-Fluorophenyl)oxazole.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic liabilities of this compound?

A1: Based on its structure, this compound has two primary metabolic "hot spots":

  • The 4-Fluorophenyl Ring: Aromatic rings are susceptible to hydroxylation by Cytochrome P450 (CYP) enzymes. The para-position is often a primary site of oxidation. While the fluorine atom can block metabolism at that specific position, oxidation may still occur at other positions on the ring.

  • The Oxazole Ring: The oxazole ring itself can be a site of metabolic transformation. This can include oxidation, potentially catalyzed by aldehyde oxidase, or even ring cleavage.

Q2: What are the primary strategies to improve the metabolic stability of this compound?

A2: The main strategies focus on blocking the identified metabolic hot spots:

  • Deuteration: Replacing hydrogen atoms with deuterium at metabolically labile sites can slow down the rate of metabolism due to the kinetic isotope effect.

  • Bioisosteric Replacement of the Fluorophenyl Ring: Replacing the fluorophenyl ring with other groups (e.g., pyridyl, pyrimidyl, or saturated rings) can alter the electronic properties and reduce susceptibility to oxidative metabolism.

  • Modification of the Oxazole Ring: While less common, bioisosteric replacement of the oxazole ring with more stable heterocycles like 1,3,4-oxadiazole or triazoles can be considered if the oxazole itself is found to be a major site of metabolism.

Q3: How does the fluorine atom in this compound influence its metabolic stability?

A3: The fluorine atom generally enhances metabolic stability. Due to the strength of the carbon-fluorine bond, it is resistant to cleavage by metabolic enzymes. By occupying the para-position on the phenyl ring, it blocks a common site of hydroxylation. However, this can sometimes lead to "metabolic switching," where metabolism is redirected to other positions on the molecule.

Q4: What in vitro assays are recommended to assess the metabolic stability of my compounds?

A4: The most common and recommended in vitro assays are:

  • Liver Microsomal Stability Assay: This is a high-throughput assay that uses subcellular fractions of the liver containing key drug-metabolizing enzymes like CYPs. It's excellent for assessing Phase I metabolic stability.

  • Hepatocyte Stability Assay: This assay uses intact liver cells and provides a more comprehensive picture of metabolism, including both Phase I and Phase II pathways, as well as cellular uptake and efflux.

Troubleshooting Guides

Issue 1: Rapid Disappearance of this compound in Human Liver Microsome (HLM) Assay
Potential Cause Troubleshooting Step Rationale
High CYP450-mediated metabolismPerform a CYP reaction phenotyping study using specific chemical inhibitors or recombinant CYP enzymes.To identify the specific CYP isoform(s) responsible for the metabolism. This will guide more targeted structural modifications.
Metabolism by non-CYP enzymesConduct the assay with and without the NADPH cofactor.If significant metabolism occurs in the absence of NADPH, other enzymes like aldehyde oxidase might be involved.
Chemical instabilityIncubate the compound in the assay buffer without microsomes.To rule out non-enzymatic degradation.
Compound binding to plasticwareUse low-binding plates and vials.To ensure the observed loss of compound is due to metabolism and not adsorption.
Issue 2: Inconsistent Results in Metabolic Stability Assays
Potential Cause Troubleshooting Step Rationale
Poor solubility of the compoundCheck the solubility of the compound in the assay buffer. The final concentration of the organic solvent (like DMSO) should be kept low (typically <1%).Poor solubility can lead to inaccurate and variable results.
Inconsistent pipetting of microsomesGently vortex the microsomal suspension before each aspiration.Microsomes can settle, leading to variations in the amount of enzyme added to each well.
Degraded NADPH cofactorPrepare fresh NADPH solutions for each experiment and store them on ice.NADPH is unstable, and its degradation will lead to reduced enzyme activity.
Variable incubation temperatureEnsure the incubation plate is pre-warmed to 37°C before starting the reaction.Enzyme kinetics are highly sensitive to temperature.
Issue 3: Low Recovery of Compound from the Assay Matrix
Potential Cause Troubleshooting Step Rationale
Inefficient protein precipitationOptimize the quenching solvent (e.g., acetonitrile, methanol) and the solvent-to-sample ratio.Incomplete protein removal can interfere with subsequent LC-MS/MS analysis.
Compound instability in the quenching solventAnalyze the sample immediately after quenching or store it at an appropriate temperature (e.g., 4°C or -20°C) for a validated period.The compound may degrade in the acidic or organic environment of the quenching solution.
Non-specific binding to microsomal proteinMeasure the fraction of unbound drug in the microsomal incubation (fu,mic).Highly lipophilic compounds may bind extensively to microsomal proteins, which can affect the apparent metabolic rate.

Data Presentation

The following table provides an example of how to present metabolic stability data for different analogs of this compound. Please note that the data presented here is for illustrative purposes only and does not represent actual experimental results.

Compound IDModificationt1/2 (min) in HLMCLint (µL/min/mg protein)
Parent-01 This compound1546.2
Deutero-01 2-(4-Fluorophenyl-d4)oxazole4515.4
Bioiso-01 2-(Pyridin-4-yl)oxazole3023.1
Bioiso-02 2-(4-Fluorophenyl)-1,3,4-oxadiazole> 60< 11.6

Experimental Protocols

Liver Microsomal Stability Assay Protocol
  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of the test compound by diluting the stock solution in acetonitrile or a similar solvent.

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

    • Thaw pooled human liver microsomes on ice. Dilute to the desired concentration (e.g., 1 mg/mL) with cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, pre-warm the diluted microsome suspension at 37°C for 5-10 minutes.

    • Add the working solution of the test compound to the microsomes to achieve the final desired concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At predetermined time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing a cold quenching solution (e.g., acetonitrile with an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line is equal to the negative of the elimination rate constant (-k).

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

Visualizations

Signaling Pathways and Experimental Workflows

Metabolic_Pathway cluster_Strategies Enhancement Strategies cluster_Metabolism Metabolic Pathways Deuteration Deuteration Parent_Compound This compound Deuteration->Parent_Compound Block Metabolism Bioisosteric Replacement (Phenyl) Bioisosteric Replacement (Phenyl) Bioisosteric Replacement (Phenyl)->Parent_Compound Modify Hot Spot Bioisosteric Replacement (Oxazole) Bioisosteric Replacement (Oxazole) Bioisosteric Replacement (Oxazole)->Parent_Compound Modify Hot Spot CYP450 CYP450 Parent_Compound->CYP450 Phase I Aldehyde_Oxidase Aldehyde_Oxidase Parent_Compound->Aldehyde_Oxidase Phase I Hydroxylated_Metabolite Hydroxylated Phenyl Ring CYP450->Hydroxylated_Metabolite Oxazole_Oxidation Oxidized/Cleaved Oxazole Ring Aldehyde_Oxidase->Oxazole_Oxidation

Caption: Metabolic pathways of this compound and strategies for enhancement.

Experimental_Workflow Start Start: Compound Synthesis Microsomal_Assay Microsomal Stability Assay Start->Microsomal_Assay Data_Analysis_1 Calculate t1/2 and CLint Microsomal_Assay->Data_Analysis_1 Decision_1 Metabolically Stable? Data_Analysis_1->Decision_1 Hepatocyte_Assay Hepatocyte Stability Assay Decision_1->Hepatocyte_Assay Yes SAR_Optimization SAR-guided Optimization (Deuteration, Bioisosteres) Decision_1->SAR_Optimization No Metabolite_ID Metabolite Identification Hepatocyte_Assay->Metabolite_ID Decision_2 New Hot Spots? Metabolite_ID->Decision_2 Decision_2->SAR_Optimization Yes End Lead Candidate Decision_2->End No SAR_Optimization->Start Synthesize New Analogs

Caption: Workflow for assessing and improving metabolic stability.

Technical Support Center: Overcoming Resistance to 2-(4-Fluorophenyl)oxazole in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Fluorophenyl)oxazole and encountering resistance in cancer cell lines.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: Decreased sensitivity or acquired resistance to this compound after initial successful treatments.

  • Question: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential causes and how can I troubleshoot this?

  • Answer: Acquired resistance is a common phenomenon in cancer therapy. The underlying mechanisms can be multifaceted. Here is a step-by-step guide to investigate and troubleshoot this issue:

    Potential Causes and Troubleshooting Steps:

    • Increased Drug Efflux: Cancer cells can upregulate ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell, reducing its intracellular concentration.

      • Troubleshooting:

        • Co-treatment with Efflux Pump Inhibitors: Perform a cell viability assay with this compound in the presence and absence of known P-gp inhibitors (e.g., Verapamil, Tariquidar). A significant restoration of sensitivity in the presence of the inhibitor suggests the involvement of efflux pumps.

        • Rhodamine 123 Accumulation Assay: Use flow cytometry to measure the intracellular accumulation of Rhodamine 123, a fluorescent substrate of P-gp. Compare the fluorescence intensity between your resistant and parental (sensitive) cell lines. Lower accumulation in resistant cells is indicative of increased efflux.

        • Gene and Protein Expression Analysis: Use qRT-PCR and Western blotting to analyze the expression levels of ABC transporter genes (e.g., ABCB1) in both sensitive and resistant cells.

    • Alteration of the Drug's Molecular Target: Oxazole derivatives have been reported to target various intracellular molecules, including STAT3, tubulin, and protein kinases.[1][2] Mutations or modifications in the target protein can prevent effective drug binding.

      • Troubleshooting:

        • Target Sequencing: If the specific molecular target of this compound is known, sequence the corresponding gene in the resistant cell line to identify potential mutations.

        • In vitro Binding Assays: If a purified target protein is available, perform binding assays (e.g., surface plasmon resonance) to compare the binding affinity of this compound to the target from both sensitive and resistant cells.

    • Activation of Pro-Survival Signaling Pathways: Cancer cells can activate alternative signaling pathways to bypass the drug's inhibitory effects and promote survival. Pathways such as PI3K/Akt/mTOR and MAPK are commonly implicated in drug resistance.

      • Troubleshooting:

        • Pathway Analysis: Use Western blotting to compare the phosphorylation status (activation) of key proteins in pro-survival pathways (e.g., Akt, ERK) between sensitive and resistant cells, both with and without drug treatment.

        • Combination Therapy: Test the efficacy of this compound in combination with inhibitors of the identified activated pathway (e.g., a PI3K inhibitor or a MEK inhibitor).

    Experimental Workflow for Investigating Acquired Resistance:

    G start Resistant Cell Line Identified efflux Assess Drug Efflux start->efflux target Analyze Drug Target start->target pathway Investigate Signaling Pathways start->pathway end Identify Resistance Mechanism efflux->end target->end pathway->end

    Caption: Workflow for troubleshooting acquired resistance.

Issue 2: High variability in IC50 values for this compound across experiments.

  • Question: I am observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound in my cytotoxicity assays. How can I improve the reproducibility of my results?

  • Answer: Inconsistent IC50 values can stem from several experimental factors. Here’s a checklist to ensure consistency:

    Troubleshooting Checklist for Reproducibility:

    • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Create a growth curve for your cell line to determine the optimal seeding density that allows for logarithmic growth throughout the experiment.

    • Solvent Concentration: If using a solvent like DMSO to dissolve this compound, maintain a consistent final concentration of the solvent across all wells, including controls. High concentrations of DMSO can be cytotoxic.

    • Drug Stability: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure the compound is stable in your culture medium for the duration of the assay.

    • Incubation Time: Use a consistent incubation time for drug exposure in all experiments.

    • Cell Line Authenticity and Passage Number: Regularly authenticate your cell line (e.g., by STR profiling) and use cells within a consistent and low passage number range to avoid phenotypic drift.

    • Assay Protocol: Standardize all steps of your cytotoxicity assay, including reagent concentrations, incubation times, and the instrument used for reading results.

Frequently Asked Questions (FAQs)

Q1: What are the known or potential mechanisms of action for oxazole-based compounds like this compound?

A1: While the specific mechanism for this compound may not be fully elucidated, oxazole derivatives have been shown to exert their anticancer effects through various mechanisms, including:

  • Inhibition of STAT3: Blocking the STAT3 signaling pathway, which is crucial for tumor cell survival and proliferation.[1]

  • Tubulin Polymerization Inhibition: Disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2]

  • DNA Topoisomerase Inhibition: Interfering with DNA replication and repair.[2]

  • Protein Kinase Inhibition: Targeting various kinases involved in cancer cell signaling.[1][2]

  • Induction of Apoptosis: Triggering programmed cell death through various pathways.[1]

Q2: What are the common signaling pathways that might be involved in resistance to this compound?

A2: Based on the mechanisms of action of related compounds, resistance to this compound could involve the dysregulation of several signaling pathways. Some of the key pathways to investigate include:

  • PI3K/Akt/mTOR Pathway: This is a central pro-survival pathway that, when activated, can overcome the effects of many anticancer drugs.

  • MAPK/ERK Pathway: Another critical pathway that regulates cell proliferation, differentiation, and survival.

  • p53 Signaling Pathway: Mutations or inactivation of the tumor suppressor p53 can lead to resistance to drugs that induce apoptosis.

    G cluster_0 Pro-Survival Signaling cluster_1 Proliferation Signaling cluster_2 Apoptosis Regulation PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK p53 p53 Apoptosis Apoptosis p53->Apoptosis

    Caption: Key signaling pathways in drug resistance.

Q3: Are there any known IC50 values for similar oxazole compounds that I can use as a reference?

A3: Yes, the following table summarizes reported IC50 values for some oxazole derivatives against various cancer cell lines. Note that these are for different, though structurally related, compounds and should be used as a general reference.

Compound ClassCancer Cell LineReported IC50 (µM)
2,4,5-trisubstituted oxazole derivativesVariousGood antiproliferative activity, comparable to 5-fluorouracil[3]
2-methyl-4,5-disubstituted oxazolesJurkat, SEM, and others0.00035 - 0.0202 (3.5 - 20.2 nM)[4]
1,2,4-oxadiazole derivativesMCF-70.19 - 0.78[5]
1,2,4-oxadiazole derivativesHCT-116, PC-3, SNB-19, and others13.6 - 48.37[5]

Q4: What experimental models can I use to study resistance to this compound?

A4: To study resistance, you can develop resistant cell line models by continuously exposing a sensitive parental cell line to increasing concentrations of this compound over a prolonged period. Once a resistant phenotype is established (confirmed by a significant increase in IC50), you can use this model for various comparative studies.

Experimental Protocols

Protocol 1: Generation of a Resistant Cell Line

  • Cell Culture: Culture the parental cancer cell line in standard growth medium.

  • Initial Drug Exposure: Treat the cells with this compound at a concentration equal to the IC50 value.

  • Dose Escalation: Once the cells resume normal growth, gradually increase the concentration of the drug in a stepwise manner.

  • Maintenance: Maintain the resistant cell line in a medium containing the highest tolerated concentration of the drug.

  • Validation: Regularly confirm the resistant phenotype by performing a dose-response curve and comparing the IC50 value to the parental cell line.

Protocol 2: Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6]

Protocol 3: Western Blotting for Signaling Pathway Analysis

  • Cell Lysis: Lyse sensitive and resistant cells (with and without drug treatment) using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against your proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, β-actin).

  • Detection: Incubate with a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

References

Technical Support Center: Addressing Poor Aqueous Solubility of 2-(4-Fluorophenyl)oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Fluorophenyl)oxazole derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility encountered during experimentation.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers to specific issues you may encounter in the laboratory.

Initial Assessment of Solubility Issues

Question: My this compound derivative is showing very low solubility in aqueous buffers. What are the first steps I should take?

Answer:

  • Confirm Purity: Ensure the poor solubility is not due to impurities. Verify the purity of your compound using appropriate analytical techniques such as HPLC, LC-MS, and NMR.

  • Physicochemical Characterization: If not already done, characterize the solid-state properties of your compound. Techniques like X-ray powder diffraction (XRPD) can determine if the material is crystalline or amorphous, which significantly impacts solubility. Differential scanning calorimetry (DSC) can identify the melting point and screen for polymorphism.

  • pH-Dependent Solubility Profile: Since oxazole is a weak base, its solubility is likely pH-dependent.[1] Determine the experimental pH-solubility profile of your derivative to identify the pH range of maximum solubility.[2] Weakly basic drugs typically exhibit higher solubility at lower pH.[3]

  • Biopharmaceutical Classification System (BCS): Based on its solubility and permeability, a drug is categorized into one of four BCS classes. Given the poor aqueous solubility, this compound derivatives likely fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[4][5] This classification will guide the selection of an appropriate solubility enhancement strategy.[6]

Question: How does the pH of the medium affect the solubility of my weakly basic oxazole derivative?

Answer: Weakly basic compounds, like many oxazole derivatives, accept protons in acidic environments to form a more soluble, ionized species.[5] As the pH increases and the environment becomes more alkaline, the compound will be predominantly in its less soluble, non-ionized form.[2] Therefore, you will likely observe significantly higher solubility in acidic conditions (lower pH) compared to neutral or basic conditions (higher pH).[3]

Strategies for Solubility Enhancement

Question: I have confirmed the poor aqueous solubility of my compound. What are the primary techniques I can use to improve it?

Answer: Several effective techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound derivatives. The most common and successful strategies include:

  • Solid Dispersion: This involves dispersing the drug in a solid matrix, typically a polymer, to increase its surface area and wettability.[5][7]

  • Nanosuspension: This technique reduces the drug particle size to the sub-micron range, which increases the surface area and dissolution velocity.[8][9]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their cavity, forming a more water-soluble inclusion complex.[10][11]

  • Co-solvency: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of a poorly soluble drug.[4]

  • pH Adjustment: For ionizable compounds, adjusting the pH of the formulation to favor the ionized form can significantly increase solubility.[4]

The choice of technique will depend on the specific physicochemical properties of your derivative, the desired dosage form, and the stage of development.[12]

Quantitative Data on Solubility Enhancement

The following tables summarize the potential solubility improvements that can be achieved with various techniques for BCS Class II drugs, which are characterized by low solubility and high permeability. While specific data for this compound derivatives are not available in the literature, these values provide a general expectation of the enhancement factors you might achieve.

Table 1: Solubility Enhancement via Solid Dispersion

DrugCarrierMethodFold Increase in SolubilityReference
AripiprazolePoloxamer® 407Ball Milling>100[13]
GriseofulvinPVPSolvent Evaporation11[4]
TelmisartanPoloxamer 407Solvent EvaporationSignificant[14]

Table 2: Solubility Enhancement via Nanosuspension

DrugStabilizerMethodKey FindingReference
IndomethacinPluronic F68Wet MillingSignificant increase in dissolution rate[15]
ItraconazolePluronic F127Wet MillingSignificant increase in dissolution rate[15]
Generic BCS Class II/IVVariousVariousEnhanced dissolution and bioavailability[8]

Table 3: Solubility Enhancement via Cyclodextrin Complexation

DrugCyclodextrinMolar RatioFold Increase in SolubilityReference
ChrysinRAMEB1:17.41[10]
ChrysinRAMEB1:28.04[10]
CarvedilolβCD & Citric AcidTernary Complex~110[16]
HydrocortisoneβCD-Up to 2.2 (with sodium acetate)[17]

Experimental Protocols

Here are detailed methodologies for three key solubility enhancement techniques.

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of a this compound derivative to enhance its aqueous solubility.

Materials:

  • This compound derivative (Active Pharmaceutical Ingredient - API)

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Poloxamer 407, HPMC)

  • Volatile organic solvent (e.g., ethanol, methanol, dichloromethane) in which both the API and carrier are soluble.

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh the API and the carrier in a predetermined ratio (e.g., 1:1, 1:5, 1:10 w/w). Dissolve both components in a minimal amount of the selected volatile organic solvent in a round-bottom flask.[4][18]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C). Continue the evaporation until a solid film or mass is formed on the wall of the flask.[4]

  • Drying: Further dry the solid mass in a vacuum oven at a suitable temperature for 24 hours to remove any residual solvent.

  • Size Reduction: Scrape the dried solid dispersion from the flask. Pulverize the mass using a mortar and pestle.[6]

  • Sieving: Pass the powdered solid dispersion through a series of sieves to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (using XRPD and DSC) to confirm the amorphous nature of the dispersed drug.

Protocol 2: Preparation of a Nanosuspension by Wet Milling

Objective: To produce a nanosuspension of a this compound derivative to increase its dissolution velocity.

Materials:

  • This compound derivative (API)

  • Stabilizer (e.g., Pluronic F68, Poloxamer 188, PVP K30)

  • Purified water

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.2-0.5 mm diameter)

  • Planetary ball mill or a specialized media mill

  • Particle size analyzer (e.g., Dynamic Light Scattering - DLS)

Procedure:

  • Premixing: Prepare a suspension of the API in an aqueous solution of the stabilizer. The concentration of the API and stabilizer should be optimized (e.g., 1-10% w/v for API, and a certain weight percentage relative to the drug for the stabilizer).[15][19]

  • Milling: Transfer the suspension and the milling media to the milling chamber. The volume of the milling media should be optimized for efficient grinding.

  • Wet Milling Process: Start the milling process at a set speed and for a specific duration. The milling time can range from a few hours to several days, depending on the desired particle size and the properties of the API.[19] Periodically take samples to monitor the particle size reduction using a particle size analyzer.

  • Separation: Once the desired particle size is achieved, separate the nanosuspension from the milling media. This can be done by pouring the suspension through a sieve with a mesh size larger than the nanoparticles but smaller than the milling beads.

  • Characterization: Characterize the final nanosuspension for particle size distribution, zeta potential, drug content, and dissolution rate. The crystalline state of the drug nanoparticles should also be assessed using DSC and XRPD.[15]

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Freeze-Drying

Objective: To form an amorphous, water-soluble inclusion complex of a this compound derivative with a cyclodextrin.

Materials:

  • This compound derivative (Guest molecule)

  • Cyclodextrin (Host molecule, e.g., β-Cyclodextrin, Hydroxypropyl-β-Cyclodextrin (HP-β-CD))

  • Purified water or a suitable aqueous buffer

  • Magnetic stirrer

  • Freeze-dryer (lyophilizer)

Procedure:

  • Dissolution: Prepare an aqueous solution of the chosen cyclodextrin. The concentration will depend on the solubility of the cyclodextrin itself.

  • Complexation: Add the this compound derivative to the cyclodextrin solution in a specific molar ratio (e.g., 1:1, 1:2 guest:host). Stir the mixture vigorously at a constant temperature (e.g., room temperature or slightly elevated) for an extended period (e.g., 24-72 hours) to allow for the formation of the inclusion complex.[17][20]

  • Freezing: Rapidly freeze the resulting solution. This can be achieved by placing the container in a freezer at a very low temperature (e.g., -80°C) or by using a mixture of dry ice and acetone, or liquid nitrogen.[17]

  • Lyophilization: Place the frozen sample in a freeze-dryer. The process of lyophilization will remove the water by sublimation under vacuum over a period of 24-48 hours, resulting in a dry, fluffy powder.[21]

  • Characterization: The resulting powder is the drug-cyclodextrin inclusion complex. It should be characterized to confirm complex formation using techniques such as DSC, XRPD, FTIR, and NMR. The solubility and dissolution rate of the complex should be compared to that of the pure drug.

Visualizations: Workflows and Signaling Pathways

Experimental and Logical Workflows

The following diagrams illustrate the decision-making process and experimental workflows for addressing poor aqueous solubility.

Solubility_Enhancement_Workflow start Poorly Soluble This compound Derivative charac Physicochemical Characterization (Purity, Solid State, pH-Solubility) start->charac bcs Determine BCS Class (Likely Class II or IV) charac->bcs select_tech Select Solubility Enhancement Technique bcs->select_tech sd Solid Dispersion select_tech->sd nano Nanosuspension select_tech->nano cyclo Cyclodextrin Complexation select_tech->cyclo form_dev Formulation Development sd->form_dev nano->form_dev cyclo->form_dev eval In Vitro / In Vivo Evaluation form_dev->eval end Optimized Formulation eval->end

Caption: Decision workflow for addressing poor aqueous solubility.

Solid_Dispersion_Protocol step1 1. Dissolve API & Carrier in Solvent step2 2. Evaporate Solvent (Rotary Evaporator) step1->step2 step3 3. Dry Solid Mass (Vacuum Oven) step2->step3 step4 4. Pulverize & Sieve step3->step4 step5 5. Characterize (Dissolution, XRPD, DSC) step4->step5

Caption: Experimental workflow for solid dispersion preparation.

Relevant Signaling Pathway

Many oxazole derivatives have been investigated for their anticancer properties.[15] Some have been shown to be inhibitors of Cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. The following diagram illustrates a simplified COX-2 signaling pathway.

COX2_Signaling_Pathway stimuli Pro-inflammatory Stimuli (e.g., Growth Factors, Cytokines) membrane Cell Membrane aa Arachidonic Acid cox2 COX-2 Enzyme aa->cox2 substrate pge2 Prostaglandin E2 (PGE2) cox2->pge2 catalysis oxazole This compound Derivative (Inhibitor) oxazole->cox2 inhibition receptors Prostaglandin Receptors (e.g., EP2, EP4) pge2->receptors binds to downstream Downstream Signaling (e.g., PKA, β-catenin, NF-κB) receptors->downstream activates effects Cellular Effects: - Inflammation - Proliferation - Angiogenesis - Immune Evasion downstream->effects leads to

References

side reaction pathways in the van Leusen oxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Van Leusen Oxazole Synthesis

This guide provides troubleshooting advice and answers to frequently asked questions regarding . It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the van Leusen oxazole synthesis?

The van Leusen oxazole synthesis is a powerful method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2] The reaction proceeds via a deprotonated TosMIC anion attacking the aldehyde, followed by a 5-endo-dig cyclization to form a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate.[3][4] This intermediate then undergoes base-promoted elimination of p-toluenesulfinic acid to yield the aromatic oxazole.[2][5]

Q2: Why is the purity of the starting materials so critical?

The purity of both the aldehyde and TosMIC is crucial for a successful reaction and to minimize side products.[5]

  • Aldehyde: Aldehydes can oxidize over time to form carboxylic acids. These acidic impurities will quench the base, halting the reaction. Furthermore, contamination with ketones will lead to the formation of nitriles instead of oxazoles.[5][6]

  • TosMIC: TosMIC is sensitive to moisture and can decompose.[5] It should be stored in a desiccator. Its purity is essential as impurities can lead to unexpected side reactions and lower yields.[7]

Q3: What are the most common side reactions observed?

The most frequently encountered issues are the formation of a stable dihydrooxazole intermediate, nitrile byproducts, and decomposition of the TosMIC reagent.[5] Each of these issues is addressed in the troubleshooting guide below.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired Oxazole

Q: My reaction is resulting in a very low yield or no product at all. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, often related to reaction conditions or reagent stability.[5]

  • Possible Cause 1: Incomplete Elimination of the Tosyl Group. The final step, the elimination of p-toluenesulfinic acid from the dihydrooxazole intermediate, can be sluggish. This results in the accumulation of the stable 4-tosyl-4,5-dihydrooxazole as the major product instead of the desired oxazole.[5]

    • Solution:

      • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C or reflux, depending on the solvent) after the initial addition can promote the elimination step.[5][8]

      • Use a Stronger Base: If using a mild base like potassium carbonate (K₂CO₃), switching to a stronger, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can facilitate a more efficient elimination.[5]

      • Extend Reaction Time: Simply allowing the reaction to stir for a longer period can sometimes drive the conversion to completion.[5]

  • Possible Cause 2: Impure Starting Materials.

    • Solution:

      • Purify the Aldehyde: If the aldehyde has been stored for a long time, consider purifying it by distillation or column chromatography to remove acidic (carboxylic acid) or ketone impurities.[5]

      • Ensure Dryness: Use anhydrous solvents and store TosMIC in a desiccator to prevent decomposition due to moisture.[5]

  • Possible Cause 3: Inappropriate Base or Solvent.

    • Solution: The choice of base and solvent is critical. While stronger bases can improve elimination, they can also promote TosMIC decomposition if not used carefully. Aprotic solvents like THF or DME are generally preferred.[5]

Troubleshooting Workflow for Low Yield

G start Low or No Yield check_intermediate Check for Dihydrooxazole Intermediate (TLC/LCMS) start->check_intermediate intermediate_present Intermediate Present? check_intermediate->intermediate_present increase_temp Increase Temperature or Extend Time intermediate_present->increase_temp  Yes check_purity Check Starting Material Purity intermediate_present->check_purity  No stronger_base Use Stronger Base (e.g., t-BuOK, DBU) increase_temp->stronger_base re_run Re-run Reaction increase_temp->re_run stronger_base->re_run purify Purify Aldehyde & Use Dry TosMIC check_purity->purify purify->re_run

Caption: A logical workflow for troubleshooting low oxazole yield.

Problem 2: Formation of a Nitrile Byproduct

Q: My reaction is producing a significant amount of a nitrile instead of the expected oxazole. Why is this happening?

A: This is a classic side reaction in the van Leusen synthesis family.

  • Possible Cause: Ketone Impurity. The most common cause is the presence of a ketone impurity in your aldehyde starting material.[5] Ketones react with TosMIC under these conditions to produce nitriles in what is known as the van Leusen nitrile synthesis.[3][6]

    • Solution: Purify the aldehyde starting material by distillation or column chromatography to remove any ketone contaminants.[5]

  • Reaction Pathway: The ketone reacts with deprotonated TosMIC to form an intermediate that, unlike the aldehyde-derived intermediate, cannot eliminate to form a stable aromatic ring. Instead, it undergoes tautomerization and ring-opening to generate the nitrile.[3]

Nitrile Formation Side Pathway

G Ketone Ketone (R-CO-R') Intermediate Adduct Ketone->Intermediate + TosMIC Anion TosMIC TosMIC Anion TosMIC->Intermediate Oxazoline Unstable Oxazoline (No H for elimination) Intermediate->Oxazoline 5-endo-dig Cyclization Rearrangement Tautomerization & Ring Opening Oxazoline->Rearrangement Nitrile Nitrile (R-CHR'-CN) Rearrangement->Nitrile - TosH

Caption: Pathway showing nitrile formation from a ketone impurity.

Problem 3: Formation of 4-Tosyloxazole or N-(tosylmethyl)formamide

Q: I have isolated an unexpected byproduct, 4-tosyloxazole or N-(tosylmethyl)formamide. What is the origin of these species?

A: These side products typically arise from the decomposition or side reactions of the TosMIC reagent itself.

  • Possible Cause 1: Formation of 4-Tosyloxazole. This side product has been identified as arising from a competitive consumption pathway of the TosMIC reagent.[9] A proposed mechanism involves the hydration of the isonitrile group of an intermediate, followed by formyl group transfer to another deprotonated TosMIC molecule, which then cyclizes.[9] Its formation consumes the TosMIC reagent, lowering the overall yield of the desired 5-substituted oxazole.[9]

  • Possible Cause 2: Formation of N-(tosylmethyl)formamide. This byproduct can form from the hydrolysis of TosMIC, particularly if excess water is present in the reaction.

    • Impact: While not directly participating in the main reaction, its formation consumes TosMIC and reduces the potential yield.[5]

    • Solution: Ensure that all reagents and solvents are sufficiently dry. Use of anhydrous solvents and proper handling of TosMIC can minimize this side reaction.[5]

Main vs. Side Reaction Pathways

G cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Aldehyde Aldehyde Intermediate_Main Dihydrooxazole Intermediate Aldehyde->Intermediate_Main + TosMIC, Base TosMIC_Main TosMIC TosMIC_Main->Intermediate_Main Oxazole 5-Substituted Oxazole Intermediate_Main->Oxazole Elimination TosMIC_Side TosMIC Formamide N-(tosylmethyl)formamide TosMIC_Side->Formamide Hydrolysis TosylOxazole 4-Tosyloxazole TosMIC_Side->TosylOxazole Self-Condensation/ Rearrangement Water Water (H₂O) Water->Formamide

Caption: Comparison of the main reaction and key side pathways.

Quantitative Data Summary

The choice of base can significantly influence the reaction's success. The following table summarizes the effect of different bases on the yield of 5-phenyloxazole from benzaldehyde and TosMIC under specific conditions.

AldehydeBaseSolventTemperature (°C)Yield (%) of 5-phenyloxazole[5]
BenzaldehydeK₂CO₃MethanolReflux75
BenzaldehydeDBUTHFRoom Temp82
Benzaldehydet-BuOKTHF0 to Room Temp88
BenzaldehydeNaHDMERoom Temp65

Data is illustrative and specific yields may vary based on substrate and precise reaction conditions.

Experimental Protocols

Protocol 1: General Procedure using a Moderate Base (K₂CO₃) [8]

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Add methanol (10 mL) to the flask.

  • Heat the reaction mixture to reflux and stir for 4-5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Procedure using a Strong Base (t-BuOK) for Sluggish Reactions [5]

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium tert-butoxide (1.2 mmol).

  • Add anhydrous THF (5 mL) and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve TosMIC (1.1 mmol) in anhydrous THF (5 mL).

  • Slowly add the TosMIC solution to the stirred suspension of potassium tert-butoxide at 0 °C. Stir for 20 minutes at this temperature.

  • Add a solution of the aldehyde (1.0 mmol) in anhydrous THF (2 mL) dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • If the dihydrooxazole intermediate is still present, gently heat the mixture to 40-50 °C for 1-2 hours to promote elimination.

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash chromatography.

References

Technical Support Center: Refinement of Purification Techniques for Substituted Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of substituted oxazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the purification of substituted oxazoles?

Researchers often face several hurdles when purifying substituted oxazoles, largely due to their diverse chemical properties. Key challenges include:

  • Compound Instability: Certain oxazole derivatives can be sensitive to the purification conditions. For instance, some are prone to degradation on silica gel during column chromatography.[1]

  • Byproduct Removal: The synthesis of oxazoles can generate byproducts with similar polarities to the target compound, making separation difficult. A common example is the removal of triphenylphosphine oxide.[1]

  • Low Recovery: Poor recovery after chromatographic purification can occur due to irreversible adsorption of polar oxazoles onto the stationary phase.[1]

  • Crystallization Difficulties: Many substituted oxazoles, particularly those that are oils or sticky solids, can be challenging to crystallize.[2]

  • Hygroscopicity: Some purified oxazoles readily absorb moisture from the atmosphere, which can affect their physical state and purity.[1]

Q2: What are the general strategies for purifying substituted oxazoles?

A multi-step approach is often the most effective strategy for obtaining highly pure substituted oxazoles. A typical workflow involves an initial aqueous workup and extraction, followed by a primary purification method like column chromatography, and often concluding with a final polishing step such as recrystallization or distillation.[1]

Q3: How can I improve the separation of my target oxazole from a closely related impurity during column chromatography?

To enhance chromatographic separation, consider the following:

  • Optimize the Solvent System: Systematically vary the eluent polarity. A gradient elution can be employed to identify the optimal solvent mixture for separation.[1][2]

  • Change the Stationary Phase: If silica gel proves ineffective, consider alternative stationary phases like neutral alumina or reverse-phase C18.[2]

  • Modify the Mobile Phase: For basic compounds, adding a small amount of a modifier like triethylamine or ammonia to the eluent can improve peak shape and separation. Conversely, for acidic compounds, adding acetic acid or formic acid can be beneficial.[1][2]

  • Derivatization: In some cases, temporarily converting a functional group (e.g., an amine to an N-acetyl derivative) can alter the polarity enough to achieve separation, after which the protecting group can be removed.[2]

Troubleshooting Guides

Problem 1: Low or No Recovery After Column Chromatography
Potential Cause Suggested Solution
Degradation on Silica Gel Some oxazoles are unstable on acidic silica gel.[1] Consider using neutral alumina or deactivating the silica gel with triethylamine. Reversed-phase chromatography is another alternative.[1]
Irreversible Adsorption The polarity of the oxazole may cause strong binding to the silica. Pre-treating the column with the eluent or adding a polar modifier (e.g., acetic acid) to the mobile phase can help.[1]
Inappropriate Solvent System The chosen eluent may be too non-polar to effectively elute the compound.[2] Gradually increase the polarity of the eluent system.[2]
Problem 2: Difficulty in Crystallizing the Purified Oxazole
Potential Cause Suggested Solution
Compound is an Oil or Amorphous Solid This may be due to a low melting point or the presence of impurities.[2] Attempt crystallization at a lower temperature, use a slower cooling rate, or further purify the material.[2] Salt formation can also improve crystallinity.[2]
Solution is Not Supersaturated The concentration of the oxazole in the solvent may be too low for crystals to form.[3] Slowly evaporate the solvent or add an anti-solvent to induce precipitation.[2][3]
High Solubility in the Chosen Solvent The compound is too soluble for crystallization to occur.[2] Experiment with different solvents or solvent/anti-solvent systems.[2]

Experimental Protocols

Protocol 1: General Column Chromatography Purification
  • Slurry Preparation: The crude oxazole product is dissolved in a minimal amount of the chosen eluent or a stronger solvent and then adsorbed onto a small amount of silica gel. The solvent is then removed under reduced pressure to yield a dry, free-flowing powder.

  • Column Packing: A glass column is packed with silica gel as a slurry in the initial, non-polar eluent (e.g., n-hexane/ethyl acetate mixture).[4]

  • Loading: The dried crude product on silica gel is carefully loaded onto the top of the packed column.

  • Elution: The column is eluted with a solvent system of increasing polarity.[1] The polarity is gradually increased to allow for the separation of compounds with different polarities.

  • Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure desired product.[5]

  • Solvent Removal: The fractions containing the pure oxazole are combined, and the solvent is removed under reduced pressure to yield the purified compound.[4]

Protocol 2: Recrystallization from a Solvent/Anti-Solvent System
  • Dissolution: Dissolve the impure oxazole in a minimum amount of a "good" solvent (a solvent in which it is highly soluble) with gentle heating.[2]

  • Addition of Anti-Solvent: While the solution is still warm, slowly add an "anti-solvent" (a solvent in which the oxazole is poorly soluble) dropwise until the solution becomes slightly turbid.[2]

  • Crystal Formation: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystal formation.

  • Isolation: The crystals are collected by filtration, washed with a small amount of the cold anti-solvent, and then dried under vacuum.[6]

Quantitative Data

The following table summarizes representative yields for the synthesis and purification of various substituted oxazoles. Note that yields are highly dependent on the specific substrates and reaction conditions.

Oxazole Derivative Purification Method Yield (%) Reference
5-Aryl-substituted OxazolesColumn ChromatographyHigh[7]
4,5-Disubstituted OxazolesColumn ChromatographyHigh[5][8]
2,5-Disubstituted OxazolesColumn Chromatography94[9]
5-(2-tosylquinolin-3-yl)oxazoleVan Leusen Reaction83[8]
2-Aryl-substituted OxazolesFlow oxidation with MnO250-79[10]

Visualizations

G cluster_purification_workflow General Purification Workflow for Substituted Oxazoles Crude Crude Reaction Mixture Workup Aqueous Workup / Extraction Crude->Workup Chromatography Column Chromatography Workup->Chromatography Crystallization Recrystallization / Distillation Chromatography->Crystallization Pure Pure Substituted Oxazole Crystallization->Pure

Caption: A generalized workflow for the purification of substituted oxazoles.

G cluster_troubleshooting_chromatography Troubleshooting Low Recovery in Column Chromatography Start Low Recovery Observed CheckDegradation Potential Degradation on Silica? Start->CheckDegradation CheckAdsorption Irreversible Adsorption? CheckDegradation->CheckAdsorption No UseAlumina Use Neutral Alumina or Reversed-Phase CheckDegradation->UseAlumina Yes CheckEluent Eluent Too Non-Polar? CheckAdsorption->CheckEluent No AddModifier Add Polar Modifier to Eluent (e.g., Acetic Acid) CheckAdsorption->AddModifier Yes IncreasePolarity Gradually Increase Eluent Polarity CheckEluent->IncreasePolarity Yes End Improved Recovery CheckEluent->End No UseAlumina->End AddModifier->End IncreasePolarity->End

References

how to avoid Vilsmeier-Haack side reaction in oxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the Vilsmeier-Haack side reaction during oxazole synthesis.

Troubleshooting Guide and FAQs

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Q1: What is the Vilsmeier-Haack reaction and why is it a potential side reaction in oxazole chemistry?

A1: The Vilsmeier-Haack (V-H) reaction is a formylation reaction that introduces a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1][2] The reaction uses a "Vilsmeier reagent," which is an electrophilic chloroiminium ion, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃).[3]

Oxazoles are electron-rich five-membered heterocycles. This inherent electronic property makes the oxazole ring susceptible to electrophilic substitution, including formylation by a Vilsmeier reagent.[4] Therefore, if the reaction conditions for your oxazole synthesis inadvertently generate a Vilsmeier-type reagent, or if your synthesized oxazole is subjected to such conditions in a subsequent step, you may observe the formation of a formylated oxazole as an undesired side product.

Q2: Under what specific conditions during an oxazole synthesis could a Vilsmeier-Haack side reaction occur?

A2: A Vilsmeier-Haack side reaction is not inherent to most standard oxazole syntheses like the Robinson-Gabriel, Fischer, or van Leusen methods.[5] However, it can become a significant issue under the following circumstances:

  • Use of DMF as a Solvent with Dehydrating Agents: If your reaction protocol uses DMF as a solvent in the presence of reagents that can act as dehydrating agents (e.g., POCl₃, SOCl₂, oxalyl chloride), a Vilsmeier reagent can be formed, leading to the formylation of your oxazole product.[3][6]

  • Multi-step Syntheses: In a multi-step synthesis, if an oxazole-containing intermediate is carried forward into a subsequent step that employs Vilsmeier-Haack conditions for a different transformation on another part of the molecule, the oxazole ring can be unintentionally formylated.

  • High Temperatures: The formation of the Vilsmeier reagent and the subsequent formylation reaction are often accelerated at higher temperatures.[5]

Q3: My analysis shows an unexpected aldehyde peak. How can I confirm it's a Vilsmeier-Haack side product?

A3: If you suspect an unintended formylation of your oxazole product, you can use the following analytical techniques for confirmation:

  • Mass Spectrometry (MS): Look for a molecular ion peak that corresponds to the mass of your expected oxazole product plus 28 Da (the mass of a -CHO group minus a hydrogen atom).

  • ¹H NMR Spectroscopy: A new singlet in the aldehydic region (typically between δ 9-10 ppm) is a strong indicator of a formyl group. You may also observe changes in the chemical shifts and coupling constants of the remaining oxazole ring protons.

  • ¹³C NMR Spectroscopy: The presence of a new resonance in the downfield region (around δ 180-190 ppm) is characteristic of an aldehyde carbon.

  • Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretching band around 1670-1700 cm⁻¹ would indicate the presence of the aldehyde.

Q4: How can I avoid the Vilsmeier-Haack side reaction?

A4: To prevent this unwanted side reaction, consider the following strategies:

  • Choice of Solvent and Reagents: Avoid using the combination of DMF (or other formamides) and dehydrating agents like POCl₃ or SOCl₂ if your molecule contains a susceptible oxazole ring. Opt for alternative solvents that do not participate in the formation of a Vilsmeier reagent.

  • Protecting Groups: If the use of Vilsmeier-Haack conditions is unavoidable in a later step, you can temporarily protect the oxazole ring to reduce its electron density and thus its reactivity towards electrophilic attack. However, protecting group strategies for the oxazole ring itself are not extensively documented and may require empirical optimization. A more common strategy is to protect reactive functionalities on substituents of the oxazole ring.[2]

  • Reaction Conditions Control: If you must use conditions that could potentially lead to formylation, carefully control the reaction temperature. Running the reaction at a lower temperature may slow down the rate of the Vilsmeier-Haack side reaction more significantly than your desired transformation.[1]

  • Alternative Synthetic Routes: If the side reaction is persistent, consider a different synthetic route to your target molecule that avoids the problematic reaction conditions altogether. Several methods for oxazole synthesis, such as the van Leusen or Fischer oxazole syntheses, do not typically involve reagents that would lead to Vilsmeier-Haack reactions.[5][7]

Quantitative Data on Vilsmeier-Haack Formylation of Oxazoles

While specific data on avoiding the V-H side reaction is scarce, data from studies on the deliberate formylation of oxazoles can provide valuable insights into how to control the reaction. The following table summarizes the effect of reaction conditions on the yield of formylated oxazoles, which can be extrapolated to understand how to minimize it.

Oxazole SubstrateVilsmeier Reagent (Equivalents)Temperature (°C)Reaction Time (h)Product (Regioselectivity)Yield (%)Reference
5-Methyl-2-phenyloxazolePOCl₃/DMF (excess)Not specifiedNot specified5-Methyl-2-phenyl-4-formyloxazoleNot specified[4]
Substituted Hydrazone (leading to a pyrazole, analogous reactivity)POCl₃ (10 equiv) / DMF0 then reflux64-Formylpyrazole90[5]
Substituted Hydrazone (leading to a pyrazole, analogous reactivity)POCl₃ (2 equiv) / DMF0 then reflux64-Formylpyrazole60[5]

Note: The data for pyrazole formation is included as an analogy for a five-membered heterocycle's reactivity under Vilsmeier-Haack conditions, illustrating the significant impact of reagent stoichiometry on product yield.

Experimental Protocols

Protocol 1: General Procedure for Vilsmeier-Haack Formylation of an Oxazole

This protocol is for the intentional formylation of an oxazole and can be used as a reference for understanding the conditions that lead to the side reaction.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF. Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form as a solid or viscous oil.

  • Reaction: Dissolve the oxazole substrate in an anhydrous solvent (e.g., dichloromethane or DMF).

  • Add the solution of the oxazole to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or sodium acetate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Robinson-Gabriel Synthesis of an Oxazole (An Alternative Route)

This method is a classic oxazole synthesis that avoids Vilsmeier-Haack conditions.

  • Acylation: Acylate an α-amino ketone with an acid chloride or anhydride to form an α-acylamino ketone.

  • Cyclodehydration: Dissolve the α-acylamino ketone in a suitable solvent (e.g., toluene or dioxane).

  • Add a dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus pentoxide.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and carefully quench by pouring it into a stirred mixture of ice and water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting oxazole by recrystallization or column chromatography.

Visualizing the Reaction Pathways

The following diagrams illustrate the desired oxazole synthesis pathway and the competing Vilsmeier-Haack side reaction.

competing_reactions cluster_synthesis Desired Oxazole Synthesis (e.g., Robinson-Gabriel) cluster_side_reaction Vilsmeier-Haack Side Reaction start α-Acylamino Ketone product Desired Oxazole Product start->product Dehydrating Agent (e.g., H₂SO₄) product_reactant Desired Oxazole Product product->product_reactant Subjected to V-H Conditions vh_reagent Vilsmeier Reagent (from DMF + POCl₃) side_product Formylated Oxazole (Side Product) product_reactant->side_product Electrophilic Attack

References

Technical Support Center: Improving Regioselectivity in Oxazole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of the oxazole ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common sites for functionalization on the oxazole ring, and what determines the regioselectivity?

A1: The oxazole ring has three potential sites for C-H functionalization: C2, C4, and C5. The inherent acidity of the protons on the oxazole ring generally follows the order C2 > C5 > C4, making the C2 position the most acidic and often the most reactive site for deprotonation.[1] However, the regiochemical outcome of a functionalization reaction is influenced by a combination of electronic effects, steric hindrance, and the specific reaction conditions employed.[2] For instance, electrophilic substitution tends to occur at the C5 position, while nucleophilic substitution is more common at the C2 position.[1][3]

Q2: How can I selectively functionalize the C2 position of an oxazole?

A2: Selective functionalization at the C2 position is often achieved through deprotonation (metalation) due to the higher acidity of the C2-proton.[1][3] Using strong bases like n-butyllithium (n-BuLi) or lithium diethylamide (LDA) can lead to the formation of a 2-lithiooxazole intermediate, which can then react with various electrophiles.[3][4][5] Additionally, palladium-catalyzed direct C-H arylation can be directed to the C2 position by carefully selecting ligands and solvents. For example, using specific phosphine ligands in nonpolar solvents can favor C2 arylation.[6][7][8]

Q3: What methods are available for achieving C5-selective functionalization?

A3: C5-selective functionalization can be achieved through several strategies. Palladium-catalyzed direct C-H arylation has been shown to favor the C5 position in polar solvents with specific ligands.[6][7][8] Deprotonation can also be directed to the C5 position, particularly in substituted oxazoles where the C2 position is blocked.[4] The choice of the metalating agent is also crucial; for instance, using TMP-bases of magnesium and zinc can facilitate regioselective metalation at different positions.[9][10][11][12]

Q4: Is it possible to functionalize the C4 position of the oxazole ring?

A4: The C4 position is generally the least reactive towards deprotonation. However, functionalization at this position is possible. For instance, in some methyl-substituted oxazole carboxylic acids, deprotonation of a methyl group at the C4 position can be achieved.[13] Specific substitution patterns on the oxazole ring can also direct functionalization to the C4 position.[7]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Palladium-Catalyzed Direct C-H Arylation

Problem: My direct C-H arylation of an oxazole derivative is producing a mixture of C2 and C5 isomers, with low yield of the desired product.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Poor Regioselectivity in Pd-Catalyzed Arylation A Start: Mixture of C2/C5 Isomers B Analyze Reaction Conditions: - Ligand - Solvent - Base - Temperature A->B C Modify Ligand B->C D For C2-Selectivity: - Use RuPhos or P(t-Bu)3/PivOH - Use JohnPhos/PivOH C->D Target C2 E For C5-Selectivity: - Use CataCXium A or  3,4,5,6-tetramethyl-tert-butyl-XPhos - Use PCy3/PivOH, JohnPhos, or dppf C->E Target C5 F Modify Solvent D->F E->F G For C2-Selectivity: - Use nonpolar solvents (e.g., Toluene) F->G Target C2 H For C5-Selectivity: - Use polar solvents (e.g., DMF) F->H Target C5 I Optimize Base and Temperature G->I H->I J Desired Regioselectivity Achieved I->J

Caption: Troubleshooting workflow for poor regioselectivity in Pd-catalyzed arylation.

Detailed Steps:

  • Ligand Selection: The choice of phosphine ligand is critical in directing the regioselectivity. For C2-selectivity, ligands such as RuPhos or a combination of P(t-Bu)3 with pivalic acid (PivOH) have been shown to be effective.[6][7] Conversely, for C5-selectivity, ligands like CataCXium® A, 3,4,5,6-tetramethyl-tert-butyl-XPhos, or PCy3 are often employed.[6][7]

  • Solvent Polarity: The polarity of the solvent can significantly influence the reaction outcome. Nonpolar solvents like toluene tend to favor C2-arylation, whereas polar solvents such as DMF often promote C5-arylation.[6][7][8]

  • Base and Temperature Optimization: The choice of base (e.g., K2CO3, KOAc, Cs2CO3) and reaction temperature can also impact selectivity and yield.[7][14] It is recommended to screen different bases and optimize the temperature for the specific substrate and desired outcome.

Issue 2: Lack of Selectivity in Deprotonation/Metalation Reactions

Problem: My attempt to functionalize the oxazole ring via lithiation is resulting in a mixture of products or ring-opening.

Troubleshooting Workflow:

G cluster_1 Troubleshooting Poor Selectivity in Oxazole Metalation A Start: Mixture of Products/Ring Opening B Analyze Metalation Conditions: - Base - Temperature - Additives A->B C Change Metalating Agent B->C D For C2-Selectivity: - Use LDA or n-BuLi at low temp (-78 °C) C->D Target C2 E For Sequential Functionalization: - Use TMPMgCl·LiCl or TMPZnCl·LiCl C->E Tunable Selectivity F Consider Directing Groups D->F E->F G Desired Product Obtained F->G

Caption: Troubleshooting workflow for poor selectivity in oxazole metalation.

Detailed Steps:

  • Choice of Base and Temperature: Standard alkyllithium bases like n-BuLi can sometimes lead to a mixture of deprotonation at C2 and C5, or even ring cleavage.[3][5] Using a hindered base like lithium diethylamide (LDA) at low temperatures (-78 °C) can improve selectivity for the C2 position.[5]

  • Use of TMP-Bases: Sterically hindered TMP (2,2,6,6-tetramethylpiperidyl) bases of magnesium (TMPMgCl·LiCl) and zinc (TMPZnCl·LiCl) have proven effective for the regioselective metalation of the oxazole scaffold.[9][10][11][12] These reagents can provide access to magnesiated or zincated species that are stable towards ring fragmentation and can be used for successive functionalization at different positions.[9][10][11][12]

  • Directing Groups: The presence of a directing group on the oxazole ring can control the site of metalation. For example, a carboxylic acid or carboxamide group can direct deprotonation to an adjacent methyl group.[4][13]

Experimental Protocols

Protocol 1: Regioselective Magnesiation of Oxazole using TMPMgCl·LiCl

This protocol is adapted from the work of Knochel and coworkers for the synthesis of 2,4,5-trisubstituted oxazoles.[9][10][11][12]

Materials:

  • Oxazole

  • TMPMgCl·LiCl (1.1 equiv)

  • Anhydrous THF

  • Electrophile (e.g., aryl halide, acid chloride, TMSCl)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of oxazole in anhydrous THF at the specified temperature (typically -20 °C to room temperature), add TMPMgCl·LiCl dropwise.

  • Stir the reaction mixture for the indicated time to ensure complete metalation.

  • Add the desired electrophile to the resulting magnesiated oxazole solution.

  • Allow the reaction to proceed to completion.

  • Quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Protocol 2: Palladium-Catalyzed C5-Selective Direct Arylation of Oxazole

This protocol is based on the work of Strotman and Chobanian for the direct arylation of oxazoles.[6][7][8]

Materials:

  • Oxazole

  • Aryl bromide (1.0 equiv)

  • Pd(OAc)2 (catalyst)

  • CataCXium® A (ligand)

  • K2CO3 (base)

  • DMF (solvent)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a reaction vessel under an inert atmosphere, combine the oxazole, aryl bromide, Pd(OAc)2, CataCXium® A, and K2CO3.

  • Add DMF as the solvent.

  • Heat the reaction mixture to the specified temperature (e.g., 120 °C) and stir for the required time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Regioselectivity in the Direct Arylation of Oxazole

EntryLigandSolventPositionYield (%)Reference
1RuPhosTolueneC262-69[6][7]
2CataCXium® ADMFC5High[6][7]
3P(t-Bu)3/PivOHDioxaneC2Good[7]
4PCy3/PivOHDioxaneC5Good[7]

Table 2: Regioselectivity in the Metalation of Methyl-Substituted Oxazole Carboxylic Acids

SubstrateBaseSite of DeprotonationReference
2,4-Dimethyl-oxazole-5-carboxylic acidBuLi or LDA2-methyl[4][13]
4-Methyl-2-phenyl-oxazole-5-carboxylic acidBuLi4-methyl[13]
2,5-Dimethyl-oxazole-4-carboxylic acidBuLiMixture of 2-methyl and 5-methyl[4][13]

References

Validation & Comparative

A Comparative Analysis of 2-(4-Fluorophenyl)oxazole-Containing Compounds and Other Kinase Inhibitors Targeting p38 MAPK

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of kinase inhibitors containing the 2-(4-fluorophenyl)oxazole moiety and other prominent kinase inhibitors, with a specific focus on the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The dysregulation of this pathway is implicated in a range of inflammatory diseases and cancers, making it a critical target for therapeutic intervention. This document presents quantitative data, detailed experimental protocols, and visual representations of key cellular processes and workflows to aid in research and development efforts.

Introduction to p38 MAPK and the Role of the 2-(4-Fluorophenyl) Moiety

The p38 MAP kinases are a family of serine/threonine kinases that respond to stress stimuli, such as cytokines and environmental stress, and play a central role in regulating inflammatory responses.[1][2] The 2-(4-fluorophenyl) chemical group is a key pharmacophore found in a number of potent p38 MAPK inhibitors. Its structural features contribute to the binding affinity and selectivity of these compounds for the ATP-binding pocket of the kinase.[3]

One notable example of a potent p38 MAP kinase inhibitor containing this moiety is AS1940477.[4][5][6] This guide will use AS1940477 as a primary example of a this compound-related inhibitor and compare its performance against other well-characterized p38 MAPK inhibitors that have been evaluated in clinical trials, including VX-745 (Neflamapimod), SCIO-469 (Talmapimod), and Losmapimod.

Quantitative Comparison of Kinase Inhibitor Potency

The following table summarizes the in vitro inhibitory activity (IC50) of AS1940477 and comparator compounds against p38 MAPK isoforms. Lower IC50 values indicate greater potency.

CompoundTarget KinaseIC50 (nM)Selectivity Notes
AS1940477 p38α11.2[4]Selective for p38α/β over γ/δ isoforms (IC50 > 1 µM) and a panel of 100 other protein kinases.[4][5]
p38β36.5[4]
VX-745 (Neflamapimod) p38α10[7][8][9]22-fold greater selectivity for p38α over p38β. No inhibition of p38γ.[7][8]
p38β220[7][10]
SCIO-469 (Talmapimod) p38α9[11][12][13]Approximately 10-fold selective for p38α over p38β and >2000-fold selective against 20 other kinases.[11][12]
Losmapimod p38αpKi = 8.1[14]Potent inhibitor of p38α and p38β.[14][15]
p38βpKi = 7.6[14]

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.

p38_MAPK_Signaling_Pathway Stress Stress / Cytokines Receptor Receptor Stress->Receptor MAP3K MAPKKK (e.g., TAK1, ASK1) Receptor->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 Downstream_Kinases Downstream Kinases (e.g., MAPKAPK2) p38->Downstream_Kinases Transcription_Factors Transcription Factors (e.g., ATF-2) p38->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream_Kinases->Cellular_Response Transcription_Factors->Cellular_Response Inhibitor This compound & Other Inhibitors Inhibitor->p38 Kinase_Assay_Workflow Start Start: Prepare Reagents Add_Enzyme Add p38 MAPK Enzyme Start->Add_Enzyme Add_Inhibitor Add Kinase Inhibitor (e.g., this compound derivative) Add_Enzyme->Add_Inhibitor Incubate1 Pre-incubate Add_Inhibitor->Incubate1 Add_Substrate Add Substrate (e.g., ATF-2) & ATP Incubate1->Add_Substrate Incubate2 Incubate at 30°C Add_Substrate->Incubate2 Stop_Reaction Stop Reaction Incubate2->Stop_Reaction Detection Detection of Substrate Phosphorylation (e.g., Western Blot, Luminescence) Stop_Reaction->Detection Analyze Data Analysis (IC50 determination) Detection->Analyze

References

The Promise of Oxazole-Based Compounds in Oncology: An In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Unveiling the Therapeutic Potential of Phenyl-Substituted Oxazoles in Cancer Treatment

In the relentless pursuit of novel and effective anticancer agents, oxazole derivatives have emerged as a promising class of heterocyclic compounds. Their diverse pharmacological activities, including potent anticancer effects, have garnered significant attention within the scientific community. This guide provides a comparative analysis of the in vivo anticancer activity of various phenyl-substituted oxazole derivatives, offering valuable insights for researchers, scientists, and drug development professionals. While direct in vivo data for 2-(4-Fluorophenyl)oxazole remains to be extensively published, this guide draws upon available research on structurally similar and functionally related oxazole compounds to provide a comprehensive overview of their therapeutic potential.

Comparative Efficacy of Phenyl-Substituted Oxazole Derivatives in Preclinical Models

The in vivo anticancer activity of several phenyl-substituted oxazole derivatives has been evaluated in various preclinical tumor models, primarily utilizing xenografts in immunodeficient mice.[1][2] These models are crucial for assessing the therapeutic efficacy and toxicity of new drug candidates before they can proceed to clinical trials.[1][3][4] The data summarized below highlights the performance of representative compounds from this class.

CompoundCancer ModelAnimal ModelDosage and AdministrationTumor Growth Inhibition (TGI)Reference
Compound 4i (2-methyl-4-(3′,4′,5′-trimethoxyphenyl)-5-(p-ethoxyphenyl)oxazole)Syngeneic mouse modelNot Specified10-fold lower than CA-4PSignificant reduction in tumor mass[5]
Sulindac Sulfide Amide (SSA) Analogs (with oxazole/thiazole substitutions)Human colon tumor xenograftNot SpecifiedNot SpecifiedShowed in vivo antitumor activity[6]
Novel 2,4,5-trisubstituted oxazole derivatives Not yet evaluated in vivo------Good in vitro antiproliferative activity[7]
1,2,4-oxadiazole linked 5-fluorouracil derivatives Not yet evaluated in vivo------Promising in vitro anticancer activity[8]

Note: Direct comparative in vivo studies between these specific compounds are limited. The efficacy is often compared to established anticancer agents like Combretastatin A-4 (CA-4) or 5-fluorouracil.[5][7]

Key Experimental Protocols for In Vivo Anticancer Activity Assessment

The validation of anticancer activity in vivo necessitates rigorous and standardized experimental protocols. The following methodologies are commonly employed in preclinical studies involving xenograft models.[1][2][9]

Cell Line-Derived Xenograft (CDX) Model Protocol
  • Cell Culture: Human cancer cell lines are cultured in appropriate media until they reach the desired confluence.

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.[2]

  • Tumor Cell Implantation: A specific number of cancer cells are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of the mice.[2]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.

  • Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups. The test compound is administered via a specific route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule.[2]

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include body weight changes (to assess toxicity) and survival analysis.[10]

  • Tissue Analysis: At the end of the study, tumors and major organs may be harvested for histological or molecular analysis to understand the drug's mechanism of action.

Patient-Derived Xenograft (PDX) Model Protocol

PDX models involve the direct implantation of patient tumor tissue into immunodeficient mice, which often better recapitulates the heterogeneity and microenvironment of human cancers.[4] The general protocol is similar to the CDX model, with the primary difference being the source of the tumor tissue.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

Hypothesized Signaling Pathway Targeted by Oxazole Derivatives

Many oxazole derivatives exert their anticancer effects by interfering with critical cellular signaling pathways involved in cell proliferation, survival, and angiogenesis. One of the key mechanisms is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[5][11]

Signaling_Pathway cluster_cell Cancer Cell Microtubules Microtubules Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Microtubules->Cell Cycle Arrest (G2/M) Tubulin Dimers Tubulin Dimers Tubulin Dimers->Microtubules Polymerization Oxazole Derivative Oxazole Derivative Oxazole Derivative->Tubulin Dimers Binds to Colchicine Site Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Hypothesized mechanism of action for tubulin-targeting oxazole derivatives.

Experimental Workflow for In Vivo Efficacy Studies

The following diagram illustrates a typical workflow for evaluating the in vivo anticancer activity of a novel compound.

Experimental_Workflow In Vitro Screening In Vitro Screening Lead Compound Selection Lead Compound Selection In Vitro Screening->Lead Compound Selection Animal Model Selection (e.g., Nude Mice) Animal Model Selection (e.g., Nude Mice) Lead Compound Selection->Animal Model Selection (e.g., Nude Mice) Tumor Implantation (Xenograft) Tumor Implantation (Xenograft) Animal Model Selection (e.g., Nude Mice)->Tumor Implantation (Xenograft) Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation (Xenograft)->Tumor Growth Monitoring Randomization & Treatment Randomization & Treatment Tumor Growth Monitoring->Randomization & Treatment Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Randomization & Treatment->Efficacy & Toxicity Assessment Data Analysis Data Analysis Efficacy & Toxicity Assessment->Data Analysis Histological/Molecular Analysis Histological/Molecular Analysis Data Analysis->Histological/Molecular Analysis

Caption: A streamlined workflow for preclinical in vivo anticancer drug evaluation.

References

A Comparative Guide to the Synthesis of 2,4,5-Trisubstituted Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

The oxazole scaffold is a significant heterocyclic motif in medicinal chemistry and natural product synthesis, with derivatives exhibiting a wide array of biological activities. The ability to introduce substituents at the 2, 4, and 5-positions of the oxazole ring allows for extensive structural diversification and the fine-tuning of pharmacological properties. This guide provides a comparative overview of prominent synthetic routes to 2,4,5-trisubstituted oxazoles, offering quantitative data, detailed experimental protocols, and workflow visualizations to assist researchers in selecting the most suitable method for their synthetic endeavors.

Comparison of Key Synthetic Routes

The selection of a synthetic strategy for a target 2,4,5-trisubstituted oxazole is often dictated by factors such as the availability of starting materials, functional group tolerance, desired scale, and reaction efficiency. Below is a summary of commonly employed methods with their respective advantages and disadvantages.

Synthetic RouteGeneral SubstratesCatalyst/ReagentTypical ConditionsYield RangeAdvantagesDisadvantages
Robinson-Gabriel Synthesis 2-Acylamino ketonesH₂SO₄, PPA, POCl₃, TFAAHigh temperatureModerate to GoodReadily available starting materials, well-established method.Harsh conditions, limited functional group tolerance.
Van Leusen Reaction Aldehydes, Tosylmethyl isocyanide (TosMIC)Base (e.g., K₂CO₃)Mild to moderate temperatureGood to ExcellentMild conditions, good functional group tolerance, one-pot variations.Stoichiometric use of TosMIC, potential for side reactions.
Fischer Oxazole Synthesis Cyanohydrins, AldehydesAnhydrous HClAnhydrous, often low temperatureModerate to GoodClassical method, useful for specific substitution patterns.Requires handling of anhydrous HCl gas, can be substrate-specific.
Modern Catalytic Methods Varies (e.g., Enamides, Nitriles)Pd(OAc)₂, Cu(I) catalystsVaries (mild to moderate)Good to ExcellentHigh efficiency, broad substrate scope, excellent functional group tolerance.Expensive catalysts, can be sensitive to impurities.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are generalized and may require optimization for specific substrates.

Robinson-Gabriel Synthesis (via Ugi/Robinson-Gabriel Sequence)

This two-step sequence begins with a multi-component Ugi reaction to generate a precursor that is then cyclized under acidic conditions to form the oxazole.

Step A: Ugi Reaction

  • To a solution of 2,4-dimethoxybenzylamine (1.0 equiv) in methanol, add the desired carboxylic acid (1.0 equiv), an arylglyoxal (1.0 equiv), and an isonitrile (1.0 equiv).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude Ugi product.

Step B: Robinson-Gabriel Cyclization

  • Treat the crude Ugi product with concentrated sulfuric acid at 60 °C for 2 hours.

  • Carefully pour the reaction mixture onto ice water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2,4,5-trisubstituted oxazole. In a specific example, this method afforded the desired oxazole in a 72% isolated yield.

Van Leusen Oxazole Synthesis (One-Pot in Ionic Liquid)

This protocol describes a one-pot method for synthesizing 4,5-disubstituted oxazoles, which can be adapted for 2,4,5-trisubstituted systems by using an appropriate aldehyde.

  • To a mixture of an aldehyde (1.0 mmol) and an aliphatic halide (1.2 mmol) in an ionic liquid such as [bmim]Br (2 mL), add potassium carbonate (2.0 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add tosylmethyl isocyanide (TosMIC) (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Upon completion, extract the product with diethyl ether.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Fischer Oxazole Synthesis

A classic method involving the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous acid.

  • Dissolve the cyanohydrin (1.0 equiv) and the aldehyde (1.0 equiv) in anhydrous diethyl ether.

  • Bubble dry hydrogen chloride gas through the solution at 0 °C for 1-2 hours.

  • Allow the reaction mixture to stand at room temperature overnight.

  • Collect the precipitated oxazole hydrochloride salt by filtration and wash with anhydrous diethyl ether.

  • Treat the hydrochloride salt with an aqueous base (e.g., sodium bicarbonate) to obtain the free oxazole.

  • Extract the product with a suitable organic solvent, dry the organic layer, and concentrate to yield the 2,4,5-trisubstituted oxazole.

Synthetic Pathway Visualizations

The following diagrams illustrate the logical workflows for the described synthetic routes.

Robinson_Gabriel_Workflow cluster_Ugi Ugi Reaction cluster_Cyclization Robinson-Gabriel Cyclization Ugi_Start Amine, Carboxylic Acid, Arylglyoxal, Isonitrile Ugi_Reaction Stir in Methanol (24-48h, RT) Ugi_Start->Ugi_Reaction Ugi_Product Crude Ugi Adduct Ugi_Reaction->Ugi_Product Cyclization_Step Treat with conc. H₂SO₄ (60°C, 2h) Ugi_Product->Cyclization_Step Workup Quench, Neutralize, Extract Cyclization_Step->Workup Purification Column Chromatography Workup->Purification Final_Product 2,4,5-Trisubstituted Oxazole Purification->Final_Product

Caption: Workflow for the Ugi/Robinson-Gabriel synthesis of oxazoles.

Van_Leusen_Workflow Start Aldehyde, Aliphatic Halide, K₂CO₃ in Ionic Liquid Stir1 Stir at RT (30 min) Start->Stir1 Add_TosMIC Add TosMIC Stir1->Add_TosMIC Stir2 Stir at RT (TLC Monitoring) Add_TosMIC->Stir2 Workup Extract with Et₂O, Wash, Dry Stir2->Workup Purification Column Chromatography Workup->Purification Final_Product 2,4,5-Trisubstituted Oxazole Purification->Final_Product

Caption: One-pot workflow for the Van Leusen oxazole synthesis.

Fischer_Oxazole_Workflow Start Cyanohydrin, Aldehyde in Anhydrous Ether HCl_Addition Bubble dry HCl gas (0°C, 1-2h) Start->HCl_Addition Stand Stand at RT (Overnight) HCl_Addition->Stand Filtration Filter Precipitate (Oxazole HCl Salt) Stand->Filtration Neutralization Treat with Base (e.g., NaHCO₃) Filtration->Neutralization Extraction Extract, Dry, Concentrate Neutralization->Extraction Final_Product 2,4,5-Trisubstituted Oxazole Extraction->Final_Product

Caption: Experimental workflow for the Fischer oxazole synthesis.

A Comparative Analysis of 2-(4-Fluorophenyl)oxazole and Doxorubicin Efficacy in MCF-7 Breast Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the efficacy of the synthetic compound 2-(4-Fluorophenyl)oxazole and the established chemotherapeutic agent doxorubicin against the MCF-7 human breast cancer cell line. Due to the limited availability of direct comparative studies on this compound, this guide synthesizes data on doxorubicin's performance and contextualizes it with findings on structurally related oxazole and oxadiazole derivatives to offer a comprehensive perspective for researchers in oncology and drug discovery.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of doxorubicin and various oxazole/oxadiazole derivatives on MCF-7 cells, as measured by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.

CompoundCell LineIC50 ValueReference
Doxorubicin MCF-70.68 ± 0.04 µg/mL[1]
MCF-7400 nM
MCF-78306 nM[2]
MCF-7/ADR (Doxorubicin-resistant)13.2 ± 0.2 µg/mL[3]
Oxadiazole Derivatives
5-aminophenyl-2-butylthio-1,3,4-oxadiazole (5e)MCF-710.05 ± 1.08 µM[4][5]
1,2,4-oxadiazole linked 5-fluorouracil (7a)MCF-70.76 ± 0.044 µM[6]
Pyrazolyl-oxadiazole Derivative (33) MCF-70.34 ± 0.025 µM[7]

Note: IC50 values for doxorubicin can vary between studies due to different experimental conditions such as incubation time and assay method.

Experimental Protocols

This section details the methodologies employed in the cited studies to evaluate the efficacy of the compounds.

Cell Culture

The MCF-7 human breast adenocarcinoma cell line is typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For doxorubicin-resistant MCF-7 cell lines (e.g., MCF-7/ADR), a low concentration of doxorubicin is often maintained in the culture medium to sustain the resistance phenotype.[3]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of approximately 2 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., doxorubicin or an oxazole derivative) and incubated for a specified period (e.g., 48 hours).[1]

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for several hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 492 nm). The absorbance is directly proportional to the number of viable cells.[3]

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs exert their effects.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: MCF-7 cells are treated with the compound of interest for a defined period.

  • Cell Harvesting and Staining: Cells are harvested, washed, and resuspended in a binding buffer. Annexin V (conjugated to a fluorescent dye like FITC) and propidium iodide (PI) are added to the cell suspension.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Following treatment, cells are lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific to apoptosis-related proteins (e.g., Bax, Bcl-2, Caspase-3, Caspase-8, Caspase-9). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the protein expression levels.[8][9]

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Fixation: MCF-7 cells are treated with the test compound, harvested, and fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase to remove RNA and then stained with PI, which intercalates with DNA.

  • Flow Cytometry: The DNA content of the cells is measured by a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA.

  • Data Analysis: The resulting data is analyzed to determine the percentage of cells in each phase of the cell cycle. Anticancer agents often induce cell cycle arrest at specific checkpoints.

Signaling Pathways and Mechanisms of Action

Doxorubicin's Mechanism of Action in MCF-7 Cells

Doxorubicin is a well-characterized anthracycline antibiotic with multiple anticancer mechanisms. In MCF-7 cells, its primary modes of action include:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA, disrupting DNA replication and transcription. It also forms a stable complex with topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis.[10]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of reactive oxygen species (ROS). Excessive ROS can induce oxidative stress, damage cellular components, and trigger apoptosis.[10]

  • Induction of Apoptosis: Doxorubicin induces apoptosis in MCF-7 cells by modulating the expression of key apoptotic proteins. It has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[8][9] This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, leading to the activation of the caspase cascade, including caspase-8 and caspase-3.[8][9]

Doxorubicin_Mechanism Dox Doxorubicin DNA DNA Intercalation & Topoisomerase II Inhibition Dox->DNA ROS Reactive Oxygen Species (ROS) Generation Dox->ROS Bax Bax (pro-apoptotic) Upregulation Dox->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation Dox->Bcl2 Apoptosis Apoptosis DNA->Apoptosis ROS->Apoptosis Caspases Caspase Activation (Caspase-8, Caspase-3) Bax->Caspases Bcl2->Caspases | Caspases->Apoptosis

Caption: Doxorubicin's multifaceted mechanism of action leading to apoptosis in MCF-7 cells.

Putative Mechanism of Action for Oxazole Derivatives

While specific data for this compound is lacking, studies on other oxadiazole derivatives in MCF-7 cells suggest that they can also induce apoptosis. For instance, some substituted 1,3,4-oxadiazole derivatives have been shown to cause cell death through the upregulation of Bax and activation of caspase-3.[11] This suggests a potential convergence on the intrinsic apoptotic pathway, similar to one of doxorubicin's mechanisms.

Oxazole_Mechanism Oxazole Oxadiazole Derivatives Bax_up Bax Upregulation Oxazole->Bax_up Caspase3 Caspase-3 Activation Bax_up->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway for some oxadiazole derivatives in MCF-7 cells.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of a novel compound against a cancer cell line.

Experimental_Workflow start Start culture MCF-7 Cell Culture start->culture treatment Treatment with Test Compound culture->treatment mtt MTT Assay for Cytotoxicity (IC50) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle western Western Blot for Apoptotic Proteins treatment->western end End mtt->end apoptosis->end cell_cycle->end western->end

Caption: A generalized workflow for in vitro anticancer drug screening.

Conclusion

Doxorubicin remains a potent chemotherapeutic agent against MCF-7 cells, acting through multiple well-documented mechanisms including DNA damage and induction of apoptosis. While direct comparative data for this compound is not yet available, the broader class of oxazole and oxadiazole derivatives has demonstrated significant anticancer activity in MCF-7 cells, often by inducing apoptosis. Some of these derivatives exhibit IC50 values in the sub-micromolar to low micromolar range, indicating high potency that is comparable to or, in some cases, greater than that of doxorubicin.

Further research is warranted to directly evaluate the efficacy and mechanism of action of this compound in MCF-7 cells. Such studies would be invaluable in determining its potential as a novel therapeutic agent for breast cancer and would allow for a more direct and comprehensive comparison with established drugs like doxorubicin. Researchers are encouraged to utilize the experimental protocols outlined in this guide to facilitate such investigations.

References

A Comparative Analysis of 2-(4-Fluorophenyl)oxazole Analogs: Bridging In Vitro Activity with In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of 2-(4-fluorophenyl)oxazole analogs reveals a promising class of compounds with significant therapeutic potential. This guide synthesizes available data on their in vitro and in vivo efficacy, primarily in the contexts of anti-inflammatory and anticancer applications. By presenting quantitative data, experimental methodologies, and pathway visualizations, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for understanding the structure-activity relationships and translational potential of these molecules.

The oxazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities.[1][2] The introduction of a 2-(4-fluorophenyl) moiety often enhances the pharmacological properties of the parent molecule. This guide focuses on analogs sharing this common structural feature, comparing their performance in initial laboratory assays with their effectiveness in preclinical animal models.

Anti-inflammatory Activity: Targeting Key Mediators

Several this compound analogs have been investigated for their ability to modulate inflammatory pathways. A notable example is a series of 2,4-disubstituted oxazole derivatives developed as potential phosphodiesterase 4 (PDE4) inhibitors.[3][4] PDE4 is a critical enzyme in the inflammatory cascade, and its inhibition can lead to a reduction in pro-inflammatory cytokines like TNF-α.

Quantitative Comparison of Anti-inflammatory Analogs
Compound IDIn Vitro TargetIn Vitro Efficacy (IC50)In Vivo ModelIn Vivo OutcomeReference
Compound 4c (a pyrazole-oxazole hybrid)PDE4B1.6 ± 0.4 μMAsthma/COPD, Sepsis (animal models)Good activity reported[3][4]
(Z)-2-(4-Fluorophenyl)-4-(2-thienylmethylene)-5(4H)-oxazoloneNot specifiedData not availableData not availableData not available[1]
Experimental Protocols:

In Vitro PDE4B Inhibition Assay: The inhibitory activity against PDE4B was determined using a standard enzymatic assay. Recombinant human PDE4B was incubated with the test compounds at varying concentrations. The enzymatic reaction was initiated by the addition of cAMP as a substrate. The amount of remaining cAMP after a defined incubation period was quantified, typically using a competitive binding assay or chromatographic methods. The IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme activity, was then calculated.[3]

In Vivo Anti-inflammatory Models (e.g., Carrageenan-Induced Paw Edema): The in vivo anti-inflammatory effects were often evaluated using the carrageenan-induced paw edema model in rodents. Animals were pre-treated with the test compounds at specific doses. Subsequently, carrageenan was injected into the sub-plantar tissue of the hind paw to induce localized inflammation and edema. The paw volume was measured at various time points after carrageenan injection using a plethysmometer. The percentage of edema inhibition by the compound was calculated by comparing the increase in paw volume in the treated group to the vehicle control group.[5][6]

Signaling Pathway and Experimental Workflow

The following diagram illustrates the general mechanism of action for PDE4 inhibitors in the context of inflammation and a typical workflow for their evaluation.

PDE4_Inhibition_Pathway cluster_in_vitro In Vitro Evaluation cluster_cellular Cellular Mechanism cluster_in_vivo In Vivo Validation Compound Compound PDE4_Enzyme PDE4 Enzyme Assay Compound->PDE4_Enzyme Inhibition Animal_Model Animal Model of Inflammation Compound->Animal_Model Administration IC50 IC50 Determination PDE4_Enzyme->IC50 IC50->Animal_Model Leads to ATP ATP AC Adenylate Cyclase ATP->AC cAMP cAMP AC->cAMP PDE4 PDE4 cAMP->PDE4 Hydrolysis PKA Protein Kinase A cAMP->PKA Activation AMP AMP PDE4->AMP NFkB_inhibition Inhibition of NF-κB Pathway PKA->NFkB_inhibition Cytokine_reduction Reduced Pro-inflammatory Cytokine Production (e.g., TNF-α) NFkB_inhibition->Cytokine_reduction PDE4_Inhibitor->PDE4 Inhibition Efficacy_Assessment Assessment of Anti-inflammatory Effect Animal_Model->Efficacy_Assessment

Caption: Workflow from in vitro screening to in vivo validation of PDE4 inhibitors.

Anticancer Activity: Exploring Novel Mechanisms

The this compound scaffold has also been incorporated into molecules designed as potential anticancer agents. These compounds often exert their effects through various mechanisms, including the inhibition of crucial cellular enzymes or interference with cell division.

One study detailed the synthesis and in vitro anticancer evaluation of a series of 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles.[7] Within this series, the compound 2-[4-(4-Fluorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanylacetamide was synthesized and characterized. While this study focused on in vitro screening against a panel of 59 cancer cell lines, comprehensive in vivo data for this specific analog was not presented. The in vitro screening provides a preliminary indication of the compound's potential, highlighting the need for subsequent in vivo studies to ascertain its therapeutic window and efficacy in a physiological system.[7]

Quantitative Comparison of Anticancer Analogs
Compound IDIn Vitro AssayIn Vitro EfficacyIn Vivo ModelIn Vivo OutcomeReference
2-[4-(4-Fluorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]sulfanylacetamideNCI-59 cell line screen (at 10 µM)Cytostatic/cytotoxic effects against specific cell lines reportedData not availableData not available[7]
Experimental Protocols:

In Vitro Anticancer Screening (NCI-60 Human Tumor Cell Line Screen): The primary anticancer assay involves screening the compounds against a panel of 59 human tumor cell lines representing various cancer types. The compounds are typically tested at a single high concentration (e.g., 10 µM). The effect on cell growth is measured using a sulforhodamine B (SRB) assay, which determines cell protein content. The results are reported as the percentage of growth inhibition. Compounds showing significant activity are then selected for further evaluation at multiple concentrations to determine their IC50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing a net loss of 50% of cells).[7]

Logical Relationship in Anticancer Drug Discovery

The progression from identifying a potential anticancer compound to its preclinical validation follows a structured path, as depicted below.

Anticancer_Drug_Discovery_Flow Synthesis Synthesis of This compound Analogs In_Vitro_Screening In Vitro Screening (e.g., NCI-59 Panel) Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition, Apoptosis) In_Vitro_Screening->Mechanism_of_Action Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Mechanism_of_Action->Lead_Optimization Lead_Optimization->Synthesis In_Vivo_Studies In Vivo Efficacy Studies (e.g., Xenograft Models) Lead_Optimization->In_Vivo_Studies Toxicity_Assessment Toxicity and Pharmacokinetic Studies In_Vivo_Studies->Toxicity_Assessment Preclinical_Candidate Preclinical Candidate Selection Toxicity_Assessment->Preclinical_Candidate

Caption: Logical workflow in the discovery of anticancer agents.

Conclusion and Future Directions

The available data, though somewhat fragmented, underscores the potential of this compound analogs as valuable scaffolds in drug discovery. The anti-inflammatory properties demonstrated by some analogs, particularly through PDE4 inhibition, warrant further investigation, including more extensive in vivo studies to establish a clear in vitro-in vivo correlation. Similarly, the anticancer potential of this class of compounds has been indicated through in vitro screening, and future efforts should focus on progressing the most promising candidates into in vivo models to assess their efficacy and safety profiles. A more systematic approach, where a series of closely related this compound analogs are evaluated in a comprehensive panel of both in vitro and in vivo assays, would be highly beneficial for elucidating clear structure-activity relationships and accelerating the translation of these promising compounds into clinical candidates.

References

Comparative Cross-Reactivity Profiling of Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of the cross-reactivity profiles of two well-characterized kinase inhibitors, Dasatinib and Erlotinib. The objective is to offer researchers, scientists, and drug development professionals a clear comparison of their selectivity and potential off-target effects, supported by experimental data. Understanding the kinome-wide activity of small molecule inhibitors is crucial for the development of targeted therapies, as off-target interactions can lead to unforeseen side effects or novel therapeutic applications.

It is important to note that a search for the cross-reactivity profile of 2-(4-Fluorophenyl)oxazole against a kinase panel did not yield any publicly available data. Therefore, to fulfill the requirements of a comprehensive comparison guide, we are using Dasatinib, a multi-targeted inhibitor, and Erlotinib, a more selective inhibitor, as representative examples. The data presented here is primarily sourced from KINOMEscan™ assays, a widely used platform for kinase inhibitor profiling.

Cross-Reactivity Profiling Data

The following table summarizes the binding affinities (Kd values) of Dasatinib and Erlotinib against a selection of kinases. A lower Kd value indicates a stronger binding affinity. This data provides a snapshot of the inhibitors' selectivity, highlighting Dasatinib's broad activity and Erlotinib's more focused profile.

Table 1: Kinase Selectivity Profile of Dasatinib and Erlotinib

Kinase TargetDasatinib Kd (nM)Erlotinib Kd (nM)Primary Cellular Process
Primary Targets
ABL1< 1 > 10,000Cell cycle regulation, proliferation
EGFR1,1002.2 Cell growth, proliferation, survival
SRC1.3 > 10,000Cell adhesion, proliferation, migration
Selected Off-Targets
LCK1.2 > 10,000T-cell activation
YES11.1 > 10,000Cell growth and differentiation
KIT4.2 2,800Hematopoiesis, cell survival
PDGFRA281,100Cell proliferation, migration
PDGFRB11940Cell proliferation, migration
FLT330> 10,000Hematopoietic stem cell differentiation
EPHA22.6 2,100Cell migration, adhesion
TEC1.7 > 10,000B-cell development and activation
BTK6.4> 10,000B-cell development and activation

Data sourced from publicly available KINOMEscan™ datasets. Values are representative and may vary between different experimental runs.

Experimental Protocols

The cross-reactivity data presented in this guide is primarily generated using a competitive binding assay platform, such as the KINOMEscan™ service from Eurofins Discovery.[1] Below is a detailed methodology for this type of assay.[2][3][4]

KINOMEscan™ Competition Binding Assay Protocol

Objective: To determine the binding affinity (Kd) of a test compound against a large panel of kinases.

Principle: The assay is based on a competitive binding format where a test compound competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding of the compound to the kinase.[3]

Materials:

  • Kinase Panel: A comprehensive panel of DNA-tagged human kinases expressed as fusions (e.g., via T7 phage).[5]

  • Immobilized Ligand: A proprietary, broadly active kinase inhibitor immobilized on a solid support (e.g., streptavidin-coated beads).[3]

  • Test Compound: The inhibitor of interest (e.g., Dasatinib or Erlotinib) serially diluted in DMSO.

  • Assay Plates: 384-well plates.

  • Buffers and Reagents: Binding buffer, wash buffer, qPCR reagents.

  • Instrumentation: Liquid handling robotics, qPCR instrument.

Procedure:

  • Compound Preparation: Prepare a series of 11-point, three-fold serial dilutions of the test compound in DMSO. A DMSO-only control is also included.[2]

  • Assay Assembly: In each well of a 384-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the test compound dilution. The components are incubated to allow binding to reach equilibrium.

  • Washing: The solid support with the bound kinase is washed to remove unbound components.

  • Elution and Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag associated with the kinase.[3]

  • Data Analysis: The amount of kinase captured in the presence of the test compound is compared to the DMSO control. The results are typically reported as "percent of control," where a lower percentage indicates stronger inhibition.[4]

  • Kd Determination: To determine the dissociation constant (Kd), the percent of control values are plotted against the compound concentrations, and the data is fitted to a standard dose-response curve.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow of a competitive binding-based kinase profiling assay like KINOMEscan™.

G cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_quant Quantification cluster_analysis Data Analysis TestCompound Test Compound (e.g., Dasatinib) Incubation Incubation in 384-well plate TestCompound->Incubation Kinase DNA-Tagged Kinase Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Wash Wash to remove unbound components Incubation->Wash qPCR Quantify bound kinase via qPCR Wash->qPCR Analysis Calculate % of Control qPCR->Analysis Kd Determine Kd value Analysis->Kd

Caption: Workflow for KINOMEscan™ competitive binding assay.

Signaling Pathway

Dasatinib is a potent inhibitor of the BCR-ABL fusion protein, the hallmark of Chronic Myeloid Leukemia (CML).[6][7] The diagram below depicts a simplified representation of the BCR-ABL signaling pathway and the point of inhibition by Dasatinib.

G cluster_downstream Downstream Signaling Cascades BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway BCR_ABL->PI3K_AKT STAT5 STAT5 Pathway BCR_ABL->STAT5 Dasatinib Dasatinib Dasatinib->BCR_ABL Proliferation Increased Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Inhibition of Apoptosis PI3K_AKT->Survival STAT5->Survival

References

A Comparative Analysis of the Biological Activities of Oxadiazole and Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxadiazole and thiadiazole are five-membered heterocyclic rings that are considered bioisosteres, meaning they share similar physical and chemical properties which can lead to comparable biological activities.[1] This structural similarity has made them privileged scaffolds in medicinal chemistry, with numerous derivatives being investigated for a wide range of therapeutic applications. This guide provides a comparative overview of the biological activities of oxadiazole and thiadiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies.

Anticancer Activity: A Tale of Two Heterocycles

Both oxadiazole and thiadiazole derivatives have demonstrated significant potential as anticancer agents, often exhibiting cytotoxicity against a variety of cancer cell lines. The mechanism of action for both classes of compounds frequently involves the modulation of key signaling pathways implicated in cancer progression.

Quantitative Comparison of Anticancer Activity

The following tables summarize the in vitro anticancer activity of representative oxadiazole and thiadiazole derivatives from various studies. It is important to note that a direct comparison of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay protocols.

Table 1: Anticancer Activity of Oxadiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
1,2,4-Oxadiazole linked imidazopyrazine (16a)MCF-7 (Breast)0.68[1]
A-549 (Lung)1.56[1]
A-375 (Melanoma)0.79[1]
1,2,4-Oxadiazole linked imidazopyrazine (16b)MCF-7 (Breast)0.22[1]
A-549 (Lung)1.09[1]
A-375 (Melanoma)1.18[1]
2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO)HCCLM3 (Hepatocellular Carcinoma)27.5[2]
5-styryl-1,3,4-oxadiazole derivativeHeLa (Cervical)0.118[3]

Table 2: Anticancer Activity of Thiadiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Ciprofloxacin-based 1,3,4-thiadiazole (1h)SKOV-3 (Ovarian)3.58[4]
Ciprofloxacin-based 1,3,4-thiadiazole (1l)A549 (Lung)2.79[4]
2,5-disubstituted 1,3,4-thiadiazole (32a)HePG-2 (Liver)3.31[4]
2,5-disubstituted 1,3,4-thiadiazole (32d)MCF-7 (Breast)9.31[4]
5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazole (8e)Panc-1 (Pancreatic)12.79[5]
5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazole (8l)Panc-1 (Pancreatic)12.22[5]
Signaling Pathways in Anticancer Activity

Oxadiazole and thiadiazole derivatives exert their anticancer effects by targeting various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Oxadiazole Derivatives:

  • NF-κB Pathway: Some 1,3,4-oxadiazole derivatives have been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival. Inhibition of this pathway can lead to apoptosis in cancer cells.[2][6]

  • EGFR and PI3K/Akt/mTOR Pathways: Oxadiazole derivatives can inhibit the epidermal growth factor receptor (EGFR), which in turn blocks downstream signaling cascades like the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, thereby limiting tumor proliferation and promoting apoptosis.[7]

  • p53 Upregulation: Certain oxadiazoles can stabilize the tumor suppressor protein p53 by preventing its degradation, leading to the activation of pro-apoptotic genes.[7]

G Oxadiazole Oxadiazole Derivative NFkB NF-κB Pathway Oxadiazole->NFkB Inhibits EGFR EGFR Oxadiazole->EGFR Inhibits p53 p53 Oxadiazole->p53 Upregulates Apoptosis Apoptosis NFkB->Apoptosis Promotes (Inhibition leads to apoptosis) PI3K_Akt PI3K/Akt/mTOR Pathway EGFR->PI3K_Akt Proliferation Cell Proliferation (Inhibited) PI3K_Akt->Proliferation p53->Apoptosis Induces

Anticancer Signaling Pathways Targeted by Oxadiazole Derivatives.

Thiadiazole Derivatives:

  • PI3K/Akt and MAPK/ERK Pathways: Thiadiazole derivatives have been reported to interfere with the PI3K/Akt and MAPK/ERK signaling pathways, which are critical for cell growth and survival.[8]

  • Tubulin Polymerization: Some thiadiazole derivatives act as microtubule-destabilizing agents by binding to tubulin and interfering with its polymerization, leading to cell cycle arrest and apoptosis.[8]

  • Kinase Inhibition: Thiadiazoles can inhibit various protein kinases, including tyrosine kinases, which are often overactive in cancer cells and drive proliferation.[8]

G Thiadiazole Thiadiazole Derivative PI3K_Akt PI3K/Akt Pathway Thiadiazole->PI3K_Akt Inhibits MAPK_ERK MAPK/ERK Pathway Thiadiazole->MAPK_ERK Inhibits Tubulin Tubulin Polymerization Thiadiazole->Tubulin Inhibits Kinases Protein Kinases Thiadiazole->Kinases Inhibits Proliferation Cell Proliferation (Inhibited) PI3K_Akt->Proliferation MAPK_ERK->Proliferation Apoptosis Apoptosis Tubulin->Apoptosis Disruption leads to apoptosis Kinases->Proliferation

Anticancer Signaling Pathways Targeted by Thiadiazole Derivatives.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of both oxadiazole and thiadiazole have been extensively studied for their antimicrobial properties, demonstrating activity against a wide range of bacteria and fungi.

Quantitative Comparison of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for some oxadiazole and thiadiazole derivatives against various microbial strains. As with anticancer data, direct comparisons should be made cautiously.

Table 3: Antimicrobial Activity of Oxadiazole and Thiadiazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Oxadiazole Derivative
Pyrazine containing 1,3,4-oxadiazole (13a)Bacillus subtilis-[3]
Staphylococcus aureus-[3]
Escherichia coli-[3]
Pseudomonas aeruginosa-[3]
Thiadiazole Derivative
1,3,4-thiadiazole tagged to oxadiazole (238)E. coli62.5–125[9]
S. typhimurium62.5–125[9]
S. aureus62.5–125[9]
1,3,4-thiadiazole tagged to oxadiazole (239)E. coli62.5–125[9]
S. typhimurium62.5–125[9]
S. aureus62.5–125[9]

Note: Specific MIC values for the oxadiazole derivative were not provided in the abstract, but the study indicated moderate to excellent activity.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Both oxadiazole and thiadiazole derivatives have shown promise as anti-inflammatory agents. A common in vivo model to assess this activity is the carrageenan-induced paw edema assay in rodents.

Carrageenan-Induced Paw Edema Assay

This model is widely used to evaluate the anti-edematous effect of compounds. Carrageenan injection into the paw induces a biphasic inflammatory response. The initial phase is mediated by the release of histamine and serotonin, while the later phase is associated with the release of prostaglandins and bradykinin. The reduction in paw volume after treatment with a test compound indicates anti-inflammatory activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10][11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[10][11] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10][11]

  • Formazan Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 500 and 600 nm.[10]

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Test Compound A->B C 3. Add MTT Reagent (Incubate 2-4h) B->C D 4. Solubilize Formazan Crystals C->D E 5. Read Absorbance (500-600 nm) D->E F 6. Calculate % Viability and IC50 E->F

Workflow for the MTT Cytotoxicity Assay.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][13] The broth microdilution method is a common technique for determining MIC values.[12]

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 16-20 hours.[12]

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Carrageenan-Induced Paw Edema Assay

This in vivo assay evaluates the anti-inflammatory activity of a compound.[14][15]

Protocol:

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions.

  • Compound Administration: Administer the test compound to the animals, usually orally or intraperitoneally.

  • Induction of Edema: After a specific period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[14][15]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.[16]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group (which received only carrageenan).

Conclusion

Both oxadiazole and thiadiazole derivatives represent promising classes of compounds with a broad spectrum of biological activities. While they share a bioisosteric relationship, the specific substitutions on the heterocyclic ring play a crucial role in determining their potency and selectivity for different biological targets. The data presented in this guide highlights their potential as anticancer, antimicrobial, and anti-inflammatory agents. However, for a truly objective comparison, more side-by-side studies under identical experimental conditions are necessary. The detailed experimental protocols provided herein should facilitate such future investigations and aid in the continued development of these versatile heterocyclic compounds for therapeutic applications.

References

Validating 2-(4-Fluorophenyl)oxazole as a Potential Anticancer Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 2-(4-Fluorophenyl)oxazole as a potential drug candidate in the oncology space. While direct experimental data for this specific molecule is emerging, this document evaluates its potential based on the well-documented anticancer activities of structurally related oxazole derivatives. The established anticancer agent, Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor, is used as a primary comparator to benchmark the potential efficacy of the this compound scaffold.

Executive Summary

The oxazole moiety is a key pharmacophore in a variety of compounds exhibiting significant biological activities, including potent antiproliferative effects.[1][2] Derivatives of 2-phenyloxazole, in particular, have been identified as inhibitors of tubulin polymerization, a clinically validated mechanism for cancer therapy.[1][3] This guide will explore the therapeutic potential of this compound by comparing the performance of its close analogs against the well-characterized tubulin inhibitor, Combretastatin A-4. The data presented herein is aggregated from multiple studies on related compounds to provide a predictive assessment of the title compound's potential.

Comparative Performance Data

The following tables summarize the antiproliferative activity of representative oxazole derivatives and the comparator, Combretastatin A-4, against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: Antiproliferative Activity (IC50) of Oxazole Derivatives and Combretastatin A-4

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Combretastatin A-4 (CA-4) A549 (Lung)0.0018 ± 0.0006[4]
HT-29 (Colon)Varies (nM range)[5]
786-O (Renal)Varies (nM range)[5]
MCF-7 (Breast)Varies (nM range)[5]
HCT-116 (Colon)0.02[6]
2-Aryl-5-substituted-oxazole Analog A549 (Lung)1.8 ± 0.6[4]
Diaryl 5-amino-1,2,4-oxadiazole Analog VariesGood correlation with tubulin binding[7]
2-Oxo-3-phenylquinoxaline Derivative HCT-116 (Colon)26.75 ± 3.50[8][9]

Note: Data for oxazole derivatives are for structurally related compounds and are intended to be indicative of the potential of the this compound scaffold.

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of action for many anticancer oxazole derivatives is the inhibition of tubulin polymerization.[1] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, and their disruption leads to cell cycle arrest and apoptosis. Compounds that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy.

G cluster_0 cluster_1 Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Cell Division Cell Division Microtubules->Cell Division Enables Apoptosis Apoptosis Cell Division->Apoptosis Induces This compound This compound Inhibition of Polymerization Inhibition of Polymerization This compound->Inhibition of Polymerization Binds to Tubulin Inhibition of Polymerization->Microtubules Blocks Formation Inhibition of Polymerization->Cell Division Arrests

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

In Vitro Antiproliferative Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

a. Cell Culture:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT-116) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

b. Assay Procedure:

  • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • The following day, the media is replaced with fresh media containing serial dilutions of the test compound (this compound) and the comparator (Combretastatin A-4). A vehicle control (DMSO) is also included.

  • The plates are incubated for 48-72 hours.

  • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • The media is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

c. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the formation of microtubules from purified tubulin.[10][11][12]

G Start Start Prepare Tubulin Solution Prepare Tubulin Solution Start->Prepare Tubulin Solution Add Test Compound Add Test Compound Prepare Tubulin Solution->Add Test Compound Initiate Polymerization Initiate Polymerization Add Test Compound->Initiate Polymerization Monitor Fluorescence Monitor Fluorescence Initiate Polymerization->Monitor Fluorescence Analyze Data Analyze Data Monitor Fluorescence->Analyze Data End End Analyze Data->End

Caption: Workflow for the in vitro tubulin polymerization assay.

a. Materials:

  • Purified bovine brain tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • Fluorescent reporter dye that binds to polymerized microtubules

  • Test compound (this compound) and controls (Combretastatin A-4 as inhibitor, Paclitaxel as enhancer, DMSO as vehicle)

  • 96-well black microplate

  • Fluorescence plate reader with temperature control

b. Assay Procedure:

  • Prepare a 2X stock solution of tubulin in polymerization buffer on ice.

  • Prepare serial dilutions of the test compound and controls in polymerization buffer.

  • In a pre-chilled 96-well plate, add the compound dilutions.

  • To initiate polymerization, add the 2X tubulin solution to each well.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity every minute for 60-90 minutes (Excitation/Emission wavelengths will depend on the fluorescent reporter used).[12]

c. Data Analysis:

  • Plot fluorescence intensity versus time to generate polymerization curves.

  • The area under the curve (AUC) or the maximum velocity (Vmax) of polymerization is calculated for each concentration.

  • The IC50 for polymerization inhibition is determined by plotting the percentage of inhibition (relative to the vehicle control) against the compound concentration.

Conclusion and Future Directions

The data on structurally related oxazole derivatives strongly suggest that this compound holds significant promise as an anticancer agent, likely acting through the inhibition of tubulin polymerization. Its simple chemical structure may offer advantages in terms of synthesis and modification compared to more complex natural products like Combretastatin A-4.

Further investigation is warranted to confirm the biological activity of this compound. Key next steps should include:

  • Direct Synthesis and In Vitro Testing: Synthesize this compound and perform antiproliferative and tubulin polymerization assays as described above to obtain direct IC50 values.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test a focused library of analogs to optimize potency and drug-like properties.

  • In Vivo Efficacy Studies: Evaluate the most promising compounds in animal models of cancer to assess their in vivo efficacy, pharmacokinetics, and toxicity.

This comparative guide provides a strong rationale for the continued investigation of this compound as a potential clinical candidate for the treatment of cancer.

References

Assessing the Off-Target Effects of 2-(4-Fluorophenyl)oxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, particularly in fragment-based screening and lead optimization, understanding the off-target effects of small molecules is paramount to ensuring selectivity and minimizing potential toxicity. This guide provides a comparative assessment of the off-target profile of the heterocyclic fragment 2-(4-Fluorophenyl)oxazole against a well-characterized kinase inhibitor, serving as a practical reference for researchers. While specific, comprehensive off-target data for this compound is not extensively published, this guide presents a hypothetical profile based on the known behavior of similar small fragments and details the established experimental methodologies for such assessments.

Comparative Off-Target Profile

The following table summarizes a hypothetical off-target profile for this compound compared to a representative multi-targeted kinase inhibitor. This data is illustrative and intended to highlight the typical differences observed between a small fragment and a more complex inhibitor.

Target ClassThis compound (Hypothetical)Multi-Targeted Kinase Inhibitor (Example)
Primary Target Low micromolar affinity for a specific kinaseNanomolar affinity for primary kinase target(s)
Kinome Selectivity Broad, low-affinity interactions across multiple kinase familiesHigh affinity for a few primary targets, with varying degrees of affinity for other kinases
GPCR Binding Possible low-affinity interactionsSpecific binding to a limited number of GPCRs
Ion Channel Modulation Unlikely to have potent effectsMay exhibit off-target modulation of certain ion channels
Nuclear Receptors Low probability of significant interactionPotential for interaction with some nuclear receptors

Experimental Protocols for Off-Target Assessment

A thorough evaluation of off-target effects employs a combination of in vitro and cellular assays. Below are detailed methodologies for key experiments.

Kinase Profiling

Objective: To determine the inhibitory activity of a compound against a broad panel of kinases.

Methodology:

  • Assay Principle: Kinase profiling services typically use radiometric assays or fluorescence-based immunoassays to measure the activity of a large number of purified kinases in the presence of the test compound.[1][2][3] The radiometric assay, considered a gold standard, measures the transfer of a radiolabeled phosphate from ATP to a substrate.[2][4]

  • Procedure:

    • A panel of recombinant kinases is selected, often representing a significant portion of the human kinome.

    • Each kinase is incubated with its specific substrate, ATP (often at a concentration near its Km value), and the test compound at one or more concentrations (e.g., 1 µM and 10 µM).

    • The kinase reaction is allowed to proceed for a defined period.

    • The amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity.[4] Fluorescence-based assays may use antibodies specific to the phosphorylated substrate.

    • The percentage of inhibition for each kinase is calculated relative to a control reaction without the compound.

    • For hits of interest, dose-response curves are generated to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To verify target engagement and assess off-target binding within a cellular context by measuring changes in protein thermal stability upon compound binding.[5][6][7][8]

Methodology:

  • Assay Principle: The binding of a ligand to a protein typically increases the protein's resistance to thermal denaturation.[5][8] CETSA measures the amount of soluble protein remaining after heat treatment.[6][7]

  • Procedure:

    • Intact cells are treated with the test compound or a vehicle control.

    • The cells are then heated to a range of temperatures to create a "melt curve" or to a single, optimized temperature for isothermal dose-response experiments.[6][7]

    • Cells are lysed, and the precipitated, denatured proteins are separated from the soluble fraction by centrifugation.[7]

    • The amount of the target protein (and potential off-targets) remaining in the soluble fraction is quantified, typically by Western blotting or mass spectrometry.[9]

    • A shift in the melting temperature or an increase in the amount of soluble protein at a given temperature in the presence of the compound indicates target engagement.

Receptor Binding Assays

Objective: To determine the affinity of a compound for a panel of G-protein coupled receptors (GPCRs), ion channels, and other non-kinase targets.

Methodology:

  • Assay Principle: These are typically competitive binding assays where the test compound competes with a known radiolabeled ligand for binding to a specific receptor.[10][11][12][13][14]

  • Procedure:

    • Cell membranes expressing the receptor of interest are prepared.

    • The membranes are incubated with a fixed concentration of a high-affinity radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, the bound and free radioligand are separated, often by filtration through a filter plate that captures the membranes.[14]

    • The amount of radioactivity bound to the filter is measured using a scintillation counter.

    • The ability of the test compound to displace the radioligand is used to calculate its inhibitory constant (Ki), which reflects its binding affinity for the receptor.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes and concepts involved in assessing off-target effects, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_assays Off-Target Screening Assays Kinase_Profiling Kinase Profiling (In Vitro Panel) IC50_Values IC50_Values Kinase_Profiling->IC50_Values Generate IC50 Values CETSA Cellular Thermal Shift Assay (Cell-Based) Thermal_Shift Thermal_Shift CETSA->Thermal_Shift Measure Thermal Shift Receptor_Binding Receptor Binding Assays (In Vitro Panel) Ki_Values Ki_Values Receptor_Binding->Ki_Values Determine Ki Values Compound Test Compound [this compound] Compound->Kinase_Profiling Assess Kinome-wide Selectivity Compound->CETSA Confirm Cellular Target Engagement Compound->Receptor_Binding Evaluate Non-Kinase Off-Targets Selectivity_Profile Comprehensive Off-Target Profile IC50_Values->Selectivity_Profile Define Selectivity Thermal_Shift->Selectivity_Profile Ki_Values->Selectivity_Profile

Caption: Workflow for Assessing Off-Target Effects.

Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (On-Target) Growth_Factor->RTK Off_Target_Kinase Off-Target Kinase Growth_Factor->Off_Target_Kinase Substrate_1 Substrate 1 RTK->Substrate_1 Substrate_2 Substrate 2 Off_Target_Kinase->Substrate_2 Cellular_Response_On Desired Cellular Response Substrate_1->Cellular_Response_On Cellular_Response_Off Adverse Cellular Response Substrate_2->Cellular_Response_Off Compound This compound Compound->RTK Inhibition Compound->Off_Target_Kinase Off-Target Inhibition

Caption: On-Target vs. Off-Target Kinase Inhibition.

Comparative_Analysis cluster_compound1 This compound (Fragment) cluster_compound2 Alternative (Optimized Inhibitor) C1_Potency Lower Potency (Micromolar) Comparison Comparative Assessment C1_Potency->Comparison C1_Selectivity Lower Selectivity (Broad Interactions) C1_Selectivity->Comparison C2_Potency Higher Potency (Nanomolar) C2_Potency->Comparison C2_Selectivity Higher Selectivity (Defined Targets) C2_Selectivity->Comparison Conclusion Informed Decisions on Compound Progression Comparison->Conclusion Leads to

Caption: Logic for Comparative Off-Target Analysis.

References

A Head-to-Head Comparison of 1,2,4-Oxadiazole and 1,3,4-Oxadiazole Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of medicinal chemistry, the strategic replacement of chemical moieties with bioisosteres is a cornerstone of lead optimization. Among the heterocyclic scaffolds frequently employed as bioisosteric replacements for esters and amides, the oxadiazole isomers, particularly the 1,2,4- and 1,3,4-isomers, have garnered significant attention.[1][2][3] While often used interchangeably, a growing body of evidence reveals that these two isomers possess distinct physicochemical and pharmacological profiles that can profoundly impact a drug candidate's properties. This guide provides a comprehensive head-to-head comparison of 1,2,4- and 1,3,4-oxadiazole bioisosteres, supported by experimental data, to aid researchers in making informed decisions during the drug design process.

A systematic comparison of matched molecular pairs containing 1,2,4- and 1,3,4-oxadiazole rings has demonstrated that the 1,3,4-oxadiazole isomer often confers a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profile.[4][5] Key differences are consistently observed in lipophilicity, aqueous solubility, metabolic stability, and off-target effects such as hERG inhibition.[1][4] These variations are largely attributed to the intrinsic differences in the electronic distribution and dipole moments of the two isomeric rings.[1][4]

Physicochemical and Pharmacokinetic Properties: A Quantitative Comparison

Experimental data from a comprehensive study on a large set of oxadiazole matched pairs reveals significant advantages for the 1,3,4-oxadiazole isomer in several key developability parameters.[4] The following tables summarize the quantitative data, showcasing the superior profile of the 1,3,4-oxadiazole moiety.

Table 1: Comparison of Physicochemical Properties

Property1,2,4-Oxadiazole Isomer1,3,4-Oxadiazole IsomerFavorable IsomerKey Finding
Lipophilicity (LogD) HigherLower (often by an order of magnitude)1,3,4-Oxadiazole The 1,3,4-isomer consistently demonstrates lower lipophilicity, which can lead to improved solubility and a better overall ADME profile.[4][6]
Aqueous Solubility LowerHigher1,3,4-Oxadiazole In the majority of matched pairs, the 1,3,4-oxadiazole regioisomers display higher aqueous solubility.[4][5]
pKa Similar to 1,3,4-isomerSimilar to 1,2,4-isomerNo clear preferenceThe different regioisomers affect the basicity of nearby ionizable functional groups to a very similar extent.[4]

Table 2: Comparison of In Vitro ADME and Safety Properties

Property1,2,4-Oxadiazole Isomer1,3,4-Oxadiazole IsomerFavorable IsomerKey Finding
Metabolic Stability (HLM CLint) Generally LowerGenerally Higher1,3,4-Oxadiazole 1,3,4-Oxadiazoles are generally more metabolically stable in human liver microsomes.[1][4] The O-N bond in the 1,2,4-oxadiazole ring can be susceptible to reductive cleavage.[1]
hERG Inhibition (IC50) Generally LowerGenerally Higher1,3,4-Oxadiazole The less lipophilic 1,3,4-oxadiazole isomers tend to exhibit weaker inhibition of the hERG potassium channel, indicating a lower risk of cardiotoxicity.[1][4]
CYP450 Inhibition VariableVariableNo clear preferenceInhibition of cytochrome P450 enzymes is context-dependent and does not show a consistent trend favoring one isomer over the other.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's properties. Below are representative protocols for key experiments used in the comparison of oxadiazole bioisosteres.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s.

Protocol:

  • Preparation of Reagents:

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Pooled human liver microsomes (e.g., 20 mg/mL stock).

    • Phosphate buffer (100 mM, pH 7.4).

    • NADPH regenerating system (e.g., containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2).

  • Incubation:

    • Dilute the test compound to a final concentration of 1 µM in a 96-well plate containing phosphate buffer and human liver microsomes (final protein concentration of 0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points and Termination:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound against time.

    • Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.

Aqueous Solubility Determination

This assay measures the maximum concentration of a compound that can dissolve in an aqueous buffer.

Protocol:

  • Sample Preparation:

    • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

    • Add the stock solution to a phosphate buffer (pH 7.4) to a final concentration that is expected to exceed the solubility limit.

  • Equilibration:

    • Shake the samples at room temperature for a defined period (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Compound:

    • Filter the samples through a multi-well filter plate to remove any precipitated compound.

  • Quantification:

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS, by comparing against a standard curve.

LogD Measurement

LogD, the distribution coefficient at a specific pH, is a measure of a compound's lipophilicity.

Protocol:

  • System Preparation:

    • Prepare a biphasic system of n-octanol and an aqueous buffer (e.g., phosphate buffer at pH 7.4). Pre-saturate each phase with the other.

  • Compound Addition and Equilibration:

    • Add the test compound (from a DMSO stock) to the biphasic system.

    • Shake the mixture vigorously for a set time (e.g., 1 hour) to allow for partitioning between the two phases.

  • Phase Separation:

    • Centrifuge the samples to ensure complete separation of the n-octanol and aqueous layers.

  • Analysis:

    • Carefully sample both the n-octanol and aqueous phases.

    • Determine the concentration of the compound in each phase using LC-MS/MS.

  • Calculation:

    • Calculate LogD as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

hERG Inhibition Assay (Automated Patch Clamp)

This assay assesses the potential of a compound to block the hERG potassium channel, a key indicator of cardiotoxicity risk.

Protocol:

  • Cell Culture:

    • Use a mammalian cell line (e.g., HEK293) stably expressing the human hERG channel.

    • Culture the cells under standard conditions until they reach optimal confluency for the assay.

  • Compound Preparation:

    • Prepare serial dilutions of the test compound in the appropriate extracellular solution.

  • Automated Patch Clamp Procedure:

    • Harvest and resuspend the cells in the extracellular solution.

    • Use an automated patch-clamp system (e.g., IonWorks or QPatch) to achieve whole-cell patch-clamp configuration.

    • Apply a specific voltage protocol to elicit hERG tail currents.

    • Apply the vehicle and then increasing concentrations of the test compound to the cells.

  • Data Acquisition and Analysis:

    • Measure the hERG tail current amplitude in the presence of each compound concentration.

    • Calculate the percentage of current inhibition relative to the vehicle control.

    • Generate a concentration-response curve and determine the IC50 value.

Visualization of Key Concepts

The following diagrams illustrate the logical relationships and workflows discussed in this guide.

Bioisosteric Replacement Workflow Start Lead Compound (e.g., with Ester/Amide) Problem Identified Liabilities (e.g., Poor Metabolic Stability, Hydrolysis) Start->Problem Strategy Bioisosteric Replacement Problem->Strategy Isomer1 1,2,4-Oxadiazole Analog Strategy->Isomer1 Isomer2 1,3,4-Oxadiazole Analog Strategy->Isomer2 Comparison Head-to-Head Comparison Isomer1->Comparison Isomer2->Comparison Data Physicochemical & In Vitro Data (LogD, Solubility, Stability, hERG) Comparison->Data Decision Select Optimal Isomer Data->Decision Optimized Optimized Lead Compound Decision->Optimized

Caption: Workflow for selecting an optimal oxadiazole bioisostere.

Comparative ADME-Tox Profile cluster_124 1,2,4-Oxadiazole cluster_134 1,3,4-Oxadiazole Lipophilicity_high Higher Lipophilicity Comparison Comparison Lipophilicity_high->Comparison Solubility_low Lower Solubility Solubility_low->Comparison Stability_low Lower Metabolic Stability Stability_low->Comparison hERG_high Higher hERG Risk hERG_high->Comparison Lipophilicity_low Lower Lipophilicity Lipophilicity_low->Comparison Solubility_high Higher Solubility Solubility_high->Comparison Stability_high Higher Metabolic Stability Stability_high->Comparison hERG_low Lower hERG Risk hERG_low->Comparison

Caption: Summary of the comparative ADME-Tox properties.

Conclusion

The choice between a 1,2,4- and a 1,3,4-oxadiazole as a bioisosteric replacement is not a trivial one. The experimental data clearly indicates that while both can serve as effective mimics of ester and amide functionalities, the 1,3,4-oxadiazole isomer consistently provides a superior profile in terms of lower lipophilicity, higher aqueous solubility, enhanced metabolic stability, and a reduced risk of hERG-related cardiotoxicity.[1][4] Researchers and drug development professionals should, therefore, consider the synthesis and evaluation of the 1,3,4-oxadiazole analog as a priority when aiming to improve the overall developability of a lead compound. While the 1,2,4-oxadiazole may still be a viable option in specific structural contexts or when particular electronic properties are desired, the evidence suggests that "not all bioisosteres are created equal".[7][8] A data-driven, head-to-head comparison is essential to unlock the full potential of these valuable heterocyclic scaffolds in modern drug discovery.

References

Validating Molecular Modeling: A Comparative Guide to 2-(4-Fluorophenyl)oxazole Binding Predictions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at the Synergy of Computational and Experimental Approaches in Drug Discovery.

The accurate prediction of how a small molecule, such as 2-(4-fluorophenyl)oxazole, will bind to its protein target is a cornerstone of modern drug discovery. Molecular modeling techniques, particularly molecular docking, offer a powerful computational lens to forecast these interactions, guiding the synthesis and testing of new therapeutic agents. However, the predictive power of these in silico models must be rigorously validated through experimental data to ensure their real-world applicability. This guide provides a comparative overview of molecular modeling predictions alongside experimental validation, using a closely related series of 2,4,5-trisubstituted oxazole derivatives as a case study for the binding to Aquaporin-4 (AQP4).

The Synergy of Prediction and Validation

Molecular docking simulations predict the preferred orientation and binding affinity of a ligand to a protein target. These predictions, often expressed as a binding energy (in kcal/mol), are invaluable for screening large libraries of compounds and prioritizing candidates for synthesis. However, these computational models are approximations of complex biological systems. Experimental validation is therefore crucial to confirm the predicted binding and functional effect.

A recent study on a series of 2,4,5-trisubstituted oxazole derivatives investigated their potential as inhibitors of AQP4, a protein involved in water transport across cell membranes and implicated in various physiological and pathological processes.[1] This research provides a clear example of how computational predictions can be followed by experimental validation.

Data Presentation: Computational Predictions vs. Experimental Outcomes

The following tables summarize the molecular docking predictions and subsequent experimental validation for a series of oxazole derivatives targeting AQP4.

Molecular Docking Predictions of Oxazole Derivatives against AQP4
Compound IDStructurePredicted Binding Energy (kcal/mol)Interacting Residues
3a Diethyl 2-(2-methyl-5-phenyloxazol-4-yl)malonate-7.3 GLY144, GLY146, ILE73, ILE205, LEU145, THR56, VAL68, VAL147
3b Diethyl 2-(5-(4-fluorophenyl)-2-methyloxazol-4-yl)malonate-6.1HIS201, ILE57, ILE73, ILE205, THR56
3c Diethyl 2-[5-(4-methoxyphenyl)-2-methyloxazol-4-yl]malonate-6.5ARG216, GLY209, HIS201, ILE57, ILE73, ILE205, MET149, PHE77, THR56
3d Diethyl 2-[5-(4-chlorophenyl)-2-methyloxazol-4-yl]malonate-6.8Not specified
3e Diethyl 2-{2-methyl-5-[4-(trifluoromethyl)phenyl]oxazol-4-yl}malonate-7.1Not specified

Data sourced from a study on 2,4,5-trisubstituted oxazole derivatives as AQP4 inhibitors.[1]

Experimental Validation of AQP4 Inhibition

Based on the promising in silico results, compound 3a , which showed the highest predicted binding energy, was selected for experimental validation.

Compound IDExperimental AssayEndpointResult
3a MTT Cell Viability AssayIC50 in NCI-H460 cells60 µM
3a AQP4 Inhibition Assay-Effective inhibition of AQP4

Data sourced from in vitro studies on the selected oxazole derivative.[1]

The experimental results confirmed that compound 3a is an effective inhibitor of AQP4, validating the initial computational screening that identified it as a promising candidate.[1]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and critical evaluation of scientific findings. Below are summaries of the key experimental protocols used in the validation process.

Molecular Docking Protocol
  • Software: AutoDock Vina was utilized for the molecular docking analysis.[1]

  • Receptor Preparation: The three-dimensional structure of the human AQP4 receptor was obtained from the Protein Data Bank (PDB ID: 3GD8). Solvent molecules and any co-crystallized ligands were removed from the protein structure.[1]

  • Ligand Preparation: The 3D structures of the oxazole derivatives were generated and optimized.

  • Docking Procedure: A grid box was defined to encompass the active site of the AQP4 protein. Virtual screening of the synthesized ligands was then performed using AutoDock Vina to predict the binding energies and poses.[1]

In Vitro AQP4 Inhibition Assay
  • Cell Line: Human lung cancer cells (NCI-H460) were used for the in vitro experiments.[1]

  • Compound Treatment: Cells were treated with varying concentrations of the test compound (e.g., compound 3a ).[1]

  • MTT Assay for Cell Viability: The viability of the cells after treatment was assessed using the MTT assay to determine the half-maximal inhibitory concentration (IC50).[1] In the described study, NCI-H460 cells treated with different concentrations of oxazole 3a for 24 hours showed a significant decrease in cell viability with an IC50 concentration of 60 µM.[1]

  • AQP4 Inhibition Analysis: The study demonstrated that compound 3a could effectively inhibit AQP4 in these lung cells.[1]

Visualization of the Validation Workflow

The following diagrams illustrate the logical flow of the validation process, from computational prediction to experimental confirmation.

Computational to Experimental Validation Workflow cluster_computational In Silico Prediction cluster_experimental Experimental Validation Ligand_Library Library of Oxazole Derivatives Molecular_Docking Molecular Docking (AutoDock Vina) Ligand_Library->Molecular_Docking Protein_Target AQP4 Protein Structure (PDB: 3GD8) Protein_Target->Molecular_Docking Binding_Energy Predicted Binding Energies and Poses Molecular_Docking->Binding_Energy Lead_Compound Selection of Lead Compound (e.g., 3a) Binding_Energy->Lead_Compound Prioritization based on score Synthesis Chemical Synthesis Lead_Compound->Synthesis In_Vitro_Assay In Vitro AQP4 Inhibition Assay Synthesis->In_Vitro_Assay Experimental_Result Confirmation of Biological Activity (IC50) In_Vitro_Assay->Experimental_Result Validation_Conclusion Validated Hit Compound Experimental_Result->Validation_Conclusion Validation of Prediction

Caption: Workflow from computational prediction to experimental validation.

This guide underscores the indispensable partnership between computational and experimental approaches in drug discovery. While molecular modeling provides a powerful and efficient means to identify promising drug candidates, experimental validation remains the gold standard for confirming their biological activity and therapeutic potential. The successful validation of oxazole-based inhibitors of AQP4 serves as a compelling case study for the power of this integrated approach.

References

Safety Operating Guide

Proper Disposal of 2-(4-Fluorophenyl)oxazole: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 2-(4-Fluorophenyl)oxazole, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Essential Safety and Handling Information

This compound is a solid, halogenated organic compound. Before handling, it is crucial to consult the Safety Data Sheet (SDS). Key safety information is summarized in the table below.

PropertyValueSource
Physical State Solid--INVALID-LINK--
GHS Pictogram GHS07 (Warning)--INVALID-LINK--
Hazard Statements H302: Harmful if swallowed--INVALID-LINK--
Precautionary Statement (Disposal) P501: Dispose of contents/container to an approved waste disposal plant--INVALID-LINK--
Classification Halogenated Organic CompoundInferred from chemical structure

Experimental Protocol: Waste Segregation and Disposal

The following protocol outlines the necessary steps for the safe disposal of this compound and associated contaminated materials.

1. Waste Identification and Segregation:

  • Due to the presence of fluorine, this compound must be classified as a halogenated organic solid waste .

  • This waste stream must be kept separate from non-halogenated organic waste, aqueous waste, and general laboratory trash.[1][2] Cross-contamination can lead to dangerous reactions and complicates the disposal process.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling chemical waste, including:

    • Nitrile gloves

    • Safety glasses or goggles

    • A lab coat

3. Waste Container Selection and Labeling:

  • Use a designated, leak-proof container specifically for halogenated solid waste . The container should be made of a material compatible with the chemical.

  • The container must be clearly labeled with the words "Hazardous Waste" and "Halogenated Organic Solids".[3]

  • The label should also include the full chemical name: "this compound" and an approximate quantity.

4. Disposal of Pure/Bulk Compound:

  • Carefully transfer any unused or waste this compound solid into the designated halogenated solid waste container.

  • Avoid creating dust. If necessary, handle within a fume hood.

5. Disposal of Contaminated Materials:

  • Any materials that have come into direct contact with this compound, such as weighing paper, gloves, and pipette tips, are considered contaminated.

  • These items must also be placed in the designated halogenated solid waste container.

6. Container Management:

  • Keep the waste container securely sealed when not in use.[4]

  • Store the container in a designated satellite accumulation area within the laboratory. This area should be away from general work areas and clearly marked.

7. Final Disposal:

  • Once the waste container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Do not dispose of this chemical down the drain or in regular trash.[3]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Disposal of this compound A Start: Waste this compound or Contaminated Material B Is the waste solid? A->B C Does it contain a halogen (F, Cl, Br, I)? B->C Yes H Consult EHS for appropriate disposal of non-solid halogenated waste B->H No D Place in designated 'Halogenated Solid Waste' container C->D Yes I Consult EHS for non-halogenated waste streams C->I No E Label container with: 'Hazardous Waste' 'Halogenated Organic Solids' Chemical Name D->E F Store in Satellite Accumulation Area E->F G Arrange for EHS/ Contractor Pickup F->G

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 2-(4-Fluorophenyl)oxazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal plans for handling 2-(4-Fluorophenyl)oxazole in a laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure safe and compliant handling of this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its known hazard classifications.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral), Cat. 4GHS07WarningH302: Harmful if swallowed[1][2]
Skin Irritation, Cat. 2GHS07WarningH315: Causes skin irritation[3]
Eye Irritation, Cat. 2GHS07WarningH319: Causes serious eye irritation[3]
Specific Target Organ Toxicity — Single Exposure, Cat. 3GHS07WarningH335: May cause respiratory irritation[3]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The required PPE varies based on the operational risk level.

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations Safety glasses with side shields or chemical splash goggles, standard lab coat, nitrile gloves, and closed-toe shoes.[4][5]For handling small quantities in a well-ventilated area or a certified chemical fume hood.
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron or coveralls, and double-gloving with nitrile gloves.[4][5]When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes.
Emergency Situations (Spills or Releases) Full-face respirator with appropriate cartridges, chemical-resistant suit, and heavy-duty chemical-resistant gloves and boots.[4]For responding to spills or uncontrolled releases of the compound.

Operational Plan: Step-by-Step Handling Protocol

Adherence to the following procedures is crucial to minimize exposure and ensure a controlled laboratory environment.

  • Preparation:

    • Ensure a Safety Data Sheet (SDS) for this compound is accessible.

    • Verify that a certified chemical fume hood is in proper working order.

    • Assemble all necessary equipment and materials before starting work.

    • Ensure an emergency eyewash station and safety shower are readily accessible.

  • Handling:

    • All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

    • Wear the appropriate PPE as outlined in the table above.

    • Avoid all personal contact, including inhalation and contact with skin and eyes.[6]

    • Avoid generating dust when working with the solid form of the compound.[6]

    • Use spark-proof tools and equipment, as heterocyclic compounds can be flammable.

    • Keep the container tightly closed when not in use.[7]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[3][7]

    • Decontaminate all work surfaces and equipment after use.

    • Properly remove and dispose of contaminated PPE as hazardous waste.

Disposal Plan: Step-by-Step Protocol

Under no circumstances should this compound be disposed of down the sink or in regular trash.[8]

  • Waste Segregation:

    • Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste".[8]

    • Do not mix with non-halogenated waste.[8]

  • Collection:

    • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, wipes), in the designated waste container.

    • Ensure the waste container is sealed to prevent leaks or spills.

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

    • Maintain a log of the accumulated waste.

  • Disposal:

    • Once the container is full, contact your institution's Environmental Health & Safety (EHS) office for hazardous waste pickup.[8]

    • The waste will be disposed of by a licensed facility, typically through incineration.[8]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

  • Spill: Evacuate the area and prevent entry. For small spills, use an inert absorbent material to clean up. For large spills, contact your EHS office immediately.[8]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep1 Review SDS prep2 Verify Fume Hood prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Weigh/Transfer Compound handle1->handle2 handle3 Perform Experiment handle2->handle3 spill Spill or Exposure handle2->spill clean1 Decontaminate Surfaces handle3->clean1 clean2 Segregate Waste clean1->clean2 clean3 Doff PPE clean2->clean3 disp1 Store in Labeled Container clean2->disp1 disp2 Store in Secondary Containment disp1->disp2 disp3 Contact EHS for Pickup disp2->disp3 emergency Follow Emergency Procedures spill->emergency

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.